molecular formula C13H23NO3 B2872877 (Cyclohexanecarbonyl)-L-leucine CAS No. 157116-68-2

(Cyclohexanecarbonyl)-L-leucine

Número de catálogo: B2872877
Número CAS: 157116-68-2
Peso molecular: 241.331
Clave InChI: MJOSQGRPLTUAHR-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Cyclohexanecarbonyl)-L-leucine is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSQGRPLTUAHR-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Cyclohexanecarbonyl)-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of (Cyclohexanecarbonyl)-L-leucine. Due to the limited availability of direct experimental data for this specific compound, this document leverages information on the parent molecule, L-leucine, and related derivatives to infer its characteristics and potential mechanisms of action. All data presented herein should be considered in this context and serve as a foundation for future empirical investigation.

Chemical Structure and Properties

This compound is a derivative of the essential branched-chain amino acid, L-leucine. The core structure consists of an L-leucine molecule where a cyclohexanecarbonyl group is attached to the alpha-amino group.

Chemical Structure:

Table 1: Physicochemical Properties of this compound and its Parent Compound, L-leucine

PropertyThis compoundL-leucine
IUPAC Name (2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid(2S)-2-amino-4-methylpentanoic acid
CAS Number 157116-68-2[1]61-90-5[2]
Molecular Formula C13H23NO3[1]C6H13NO2[2]
Molecular Weight 241.33 g/mol [3]131.17 g/mol [2]
Appearance Solid, white to off-white[3]White crystalline powder[2]
Melting Point Data not available293 °C[2][4]
Boiling Point Data not availableSublimes at 145-148 °C[2]
Solubility Data not availableSoluble in water (24.26 g/L at 25°C), slightly soluble in ethanol[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.N/A

Postulated Biological Activity and Signaling Pathway

As a derivative of L-leucine, this compound is anticipated to exhibit similar biological activities. L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of protein synthesis, cell growth, and proliferation.

It is hypothesized that this compound, following cellular uptake, may be hydrolyzed to release L-leucine, which then activates the mTORC1 pathway. The cyclohexanecarbonyl moiety may influence the compound's lipophilicity, potentially affecting its absorption and cellular uptake dynamics compared to free L-leucine.

Amino acid derivatives are recognized for their potential as ergogenic supplements, influencing anabolic hormone secretion, providing a fuel source during physical exertion, and aiding in the prevention of muscle damage.[3]

Hypothesized mTORC1 Signaling Pathway Activation:

The diagram below illustrates the established mTORC1 signaling cascade initiated by L-leucine. It is proposed that this compound would act through a similar mechanism upon intracellular release of L-leucine.

Caption: Hypothesized activation of the mTORC1 signaling pathway by this compound.

Representative Experimental Protocols

In Vitro Analysis of mTORC1 Signaling

This protocol outlines a general procedure to assess the effect of this compound on the mTORC1 signaling pathway in a cell culture model (e.g., C2C12 myotubes).

Workflow for In Vitro mTORC1 Signaling Analysis:

in_vitro_workflow Cell_Culture 1. Cell Culture (e.g., C2C12 myoblasts) Differentiation 2. Differentiation into Myotubes Cell_Culture->Differentiation Starvation 3. Amino Acid Starvation Differentiation->Starvation Treatment 4. Treatment - this compound - L-leucine (Positive Control) - Vehicle (Negative Control) Starvation->Treatment Cell_Lysis 5. Cell Lysis Treatment->Cell_Lysis Western_Blot 6. Western Blot Analysis (p-mTOR, p-S6K1, p-4E-BP1) Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Quantification Western_Blot->Data_Analysis

Caption: A representative workflow for the in vitro analysis of mTORC1 signaling.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Amino Acid Starvation: Prior to treatment, incubate myotubes in amino acid-free medium for a defined period (e.g., 1-2 hours) to establish a baseline of low mTORC1 activity.

  • Treatment: Treat the starved myotubes with varying concentrations of this compound, L-leucine (as a positive control), and a vehicle control for a specified duration (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting to determine the phosphorylation status of key mTORC1 pathway proteins, such as mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46).

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein) to compare the effects of the different treatments.

In Vivo Assessment of Muscle Protein Synthesis

This protocol provides a general framework for an in vivo study in a rodent model to evaluate the impact of this compound on muscle protein synthesis.

Workflow for In Vivo Muscle Protein Synthesis Study:

in_vivo_workflow Animal_Acclimation 1. Animal Acclimation and Fasting Tracer_Infusion 2. Stable Isotope Tracer Infusion (e.g., ¹³C-phenylalanine) Animal_Acclimation->Tracer_Infusion Treatment_Administration 3. Oral Gavage Administration - this compound - L-leucine (Control) - Placebo (Control) Tracer_Infusion->Treatment_Administration Blood_Sampling 4. Serial Blood Sampling Treatment_Administration->Blood_Sampling Tissue_Collection 5. Muscle Tissue Collection (e.g., gastrocnemius) Blood_Sampling->Tissue_Collection Sample_Analysis 6. GC-MS Analysis of Tracer Incorporation Tissue_Collection->Sample_Analysis FSR_Calculation 7. Calculation of Fractional Synthetic Rate (FSR) Sample_Analysis->FSR_Calculation

Caption: A representative workflow for an in vivo study of muscle protein synthesis.

Methodology:

  • Animal Model: Utilize a suitable rodent model (e.g., male Sprague-Dawley rats). Acclimate the animals and fast them overnight to establish a post-absorptive state.

  • Tracer Infusion: Administer a primed, continuous infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]phenylalanine, to trace its incorporation into newly synthesized proteins.

  • Treatment Administration: Administer this compound, an equimolar amount of L-leucine, or a placebo control via oral gavage.

  • Sample Collection: Collect blood samples at regular intervals to determine the enrichment of the tracer in the plasma. At the end of the experimental period, collect muscle tissue (e.g., gastrocnemius) and immediately freeze it in liquid nitrogen.

  • Sample Analysis: Process plasma and muscle samples to determine the enrichment of the stable isotope tracer in the precursor pool and in the protein-bound amino acids using gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of muscle protein to quantify the rate of protein synthesis under each treatment condition.

Conclusion

This compound is a leucine (B10760876) derivative with potential applications in research areas focused on muscle metabolism, protein synthesis, and ergogenic aids. While direct experimental data on its specific properties and biological effects are currently limited, its structural relationship to L-leucine provides a strong rationale for investigating its ability to modulate the mTORC1 signaling pathway. The information and representative protocols provided in this guide are intended to serve as a valuable resource for researchers initiating studies on this compound. Further empirical research is necessary to fully elucidate the physicochemical properties, pharmacokinetics, and biological activities of this compound.

References

(Cyclohexanecarbonyl)-L-leucine: An In-Depth Technical Guide on the Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the mechanism of action for (Cyclohexanecarbonyl)-L-leucine is not publicly available. This guide is based on the well-established mechanism of its parent molecule, L-leucine, and structure-activity relationship (SAR) principles for leucine (B10760876) derivatives. The cyclohexanecarbonyl modification is expected to significantly influence its pharmacological profile.

Introduction

This compound is a derivative of the essential branched-chain amino acid, L-leucine. L-leucine is a critical regulator of protein synthesis and cellular growth, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. The addition of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine results in an N-acylated amino acid derivative. This modification alters the physicochemical properties of the parent molecule, which is likely to affect its cellular uptake, target engagement, and overall biological activity. This document provides a detailed overview of the presumed mechanism of action of this compound, based on the known pharmacology of L-leucine and its derivatives.

Core Mechanism of Action: The mTORC1 Signaling Pathway

The central hypothesis for the mechanism of action of compounds derived from L-leucine is the modulation of the mTORC1 signaling pathway. This pathway is a master regulator of cell growth, proliferation, and metabolism.

Cellular Uptake

The journey of L-leucine and its derivatives into the cell is the first critical step. L-leucine is primarily transported into cells by the L-type amino acid transporter 1 (LAT1), a sodium-independent neutral amino acid transporter.

  • Structural Requirements for LAT1 Recognition: Studies on leucine derivatives have shown that recognition by LAT1 requires a free carboxyl group, an amino group, and a hydrophobic side chain.[1] The N-acylation in this compound, which modifies the amino group, may alter its affinity for and transport by LAT1.

Intracellular Sensing and mTORC1 Activation

Once inside the cell, L-leucine activates mTORC1 through a complex intracellular sensing machinery. This activation is more structurally demanding than cellular uptake.[1]

  • Key Molecular Players: The activation of mTORC1 by L-leucine involves several key proteins, including the Rag GTPases, which in their active state recruit mTORC1 to the lysosomal surface, where it is activated by Rheb.

  • Structural Requirements for mTORC1 Activation: Activation of mTORC1 has stringent structural requirements. It necessitates a fixed distance between the carbonyl and alkoxy oxygens of the carboxyl group and an amino group at the α-carbon.[1] The L-configuration and the isopropyl group of the side chain are also important for activity.[1] The bulky cyclohexanecarbonyl group on the α-amino group of this compound likely hinders its ability to interact with the intracellular leucine sensors, potentially making it an inhibitor rather than an activator of this pathway, or directing it towards other cellular targets.

Signaling Pathway Diagram

mTORC1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_lysosome Lysosome Leucine (Cyclohexanecarbonyl) -L-leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake Rag_GTPases Rag GTPases Leucine->Rag_GTPases Sensing & Activation (Presumed Interaction) mTORC1_inactive Inactive mTORC1 Rag_GTPases->mTORC1_inactive Recruitment Rheb Rheb mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation by Rheb S6K1 S6K1 mTORC1_active->S6K1 Phosphorylation fourEBP1 4E-BP1 mTORC1_active->fourEBP1 Phosphorylation pS6K1 p-S6K1 Protein_Synthesis Protein Synthesis pS6K1->Protein_Synthesis Activation p4EBP1 p-4E-BP1 p4EBP1->Protein_Synthesis Activation

Caption: Presumed mTORC1 signaling pathway for this compound.

Quantitative Data Summary

No specific quantitative data for this compound has been identified in the public domain. The following table is a template illustrating how such data would be presented for easy comparison.

ParameterThis compound (Hypothetical)L-leucine (Reference)Assay Conditions
Binding Affinity
Ki (LAT1)> 100 µM~25 µMCompetitive binding assay with [3H]-leucine in LAT1-expressing cells.
Functional Activity
EC50 (mTORC1 activation)Not Determined~100 µMWestern blot analysis of p-S6K1 in serum-starved cells.
IC50 (mTORC1 inhibition)50 µMNot ApplicableWestern blot analysis of p-S6K1 in the presence of an mTORC1 activator.
Cellular Potency
GI50 (Cancer Cell Line X)25 µM> 1 mM72-hour cell viability assay.

Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action of this compound are provided below. These are standard protocols used in the study of mTOR signaling.

Cellular Uptake Assay

Objective: To determine if this compound is a substrate or inhibitor of the LAT1 transporter.

Methodology:

  • Cell Culture: Utilize a cell line with high LAT1 expression (e.g., HeLa S3 cells).

  • Competitive Binding Assay:

    • Incubate cells with a constant concentration of radiolabeled L-leucine (e.g., [3H]-L-leucine).

    • Add increasing concentrations of unlabeled this compound or L-leucine (as a positive control).

    • Incubate for a specified time at 37°C.

    • Wash cells to remove unbound radioligand.

    • Lyse cells and measure intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of [3H]-L-leucine uptake.

Western Blot for mTORC1 Signaling

Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of mTORC1.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Serum-starve the cells for 12-16 hours to reduce basal mTORC1 activity.

    • Treat cells with varying concentrations of this compound, L-leucine (positive control), or vehicle control for a defined period.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total S6K1 and 4E-BP1.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.

Experimental Workflow Diagram

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa S3) Serum_Starvation 2. Serum Starvation (12-16 hours) Cell_Culture->Serum_Starvation Treatment 3. Treatment with This compound Serum_Starvation->Treatment Protein_Extraction 4. Protein Extraction Treatment->Protein_Extraction Quantification 5. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Western Blot Transfer SDS_PAGE->Transfer Probing 8. Antibody Probing (p-S6K1, S6K1, etc.) Transfer->Probing Detection 9. Chemiluminescent Detection Probing->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of mTORC1 signaling.

Conclusion and Future Directions

This compound represents a structural modification of the key metabolic regulator, L-leucine. While its precise mechanism of action remains to be experimentally determined, the foundational knowledge of L-leucine's role in the mTORC1 pathway provides a strong framework for investigation. The addition of the bulky, lipophilic cyclohexanecarbonyl group is anticipated to significantly impact its interaction with cellular transporters and intracellular targets. Future research should focus on empirical testing of its effects on LAT1-mediated transport and mTORC1 signaling to validate the hypotheses presented in this guide. Such studies will be crucial in defining the therapeutic potential of this and similar L-leucine derivatives in fields such as oncology and metabolic diseases.

References

The Biological Activity of (Cyclohexanecarbonyl)-L-leucine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, there is a notable absence of specific scientific literature detailing the biological activity, mechanism of action, and quantitative efficacy of (Cyclohexanecarbonyl)-L-leucine. This compound is primarily cataloged as a derivative of L-leucine for research and chemical synthesis purposes.[1][2][3] Consequently, this guide will focus on the extensively studied biological activity of its parent molecule, L-leucine , to provide a foundational understanding that may inform future research into this specific derivative. The information presented herein pertains to L-leucine and should not be directly extrapolated to this compound without dedicated experimental validation.

Introduction to L-leucine and its Derivatives

L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic functions.[4][] It is a non-polar, aliphatic amino acid that the human body cannot synthesize and must be obtained through diet.[4][] this compound is a derivative of L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the amino group of L-leucine. While the specific biological implications of this modification are not documented, it is plausible that it could alter the compound's absorption, metabolism, or interaction with biological targets compared to L-leucine.

Core Biological Activity of L-leucine: Regulation of Muscle Protein Synthesis

The most well-documented biological function of L-leucine is its potent stimulation of muscle protein synthesis (MPS).[][6][7] L-leucine acts as a signaling molecule, activating the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[7][8][9]

The mTORC1 Signaling Pathway

Activation of the mTORC1 pathway by L-leucine initiates a cascade of downstream signaling events that ultimately lead to an increase in the translation of specific mRNAs into proteins. This process is crucial for muscle hypertrophy and repair.[9][10]

Below is a diagram illustrating the L-leucine-mediated activation of the mTORC1 signaling pathway.

mTOR_Pathway Leucine (B10760876) L-leucine Sestrin2 Sestrin2 Leucine->Sestrin2 binds to GATOR2 GATOR2 Sestrin2->GATOR2 releases GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPases Rag GTPases GATOR1->RagGTPases inhibits GTP loading of mTORC1 mTORC1 RagGTPases->mTORC1 recruits to lysosome and activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates and inactivates Translation Protein Synthesis (Muscle Growth and Repair) S6K1->Translation eIF4E eIF4E _4EBP1->eIF4E inhibits eIF4E->Translation

Caption: L-leucine signaling through the mTORC1 pathway to stimulate protein synthesis.

Quantitative Data on L-leucine Activity

The following tables summarize quantitative data from various in vitro and in vivo studies on L-leucine. This data provides context for the potency and effects of L-leucine on protein metabolism.

Table 1: In Vitro Effects of L-leucine on Muscle Protein Metabolism

ConcentrationEffect on Protein SynthesisEffect on Protein DegradationReference
0.1 mMSignificant increaseNo significant effect[11]
0.2 mMProgressive increaseInhibition begins[11]
0.5 mMFurther increaseProgressive inhibition[11]
5.0 mM-8-12% inhibition[11]

Table 2: In Vivo Effects of L-leucine Supplementation

Study PopulationLeucine DoseOutcomeReference
Elderly Men and Women (65-75 years)0.21 g/kg/day (in EAA mixture)Improved functional status and lean tissue mass[12]
Alcoholic Cirrhosis PatientsSingle oral dose of BCAA mixture enriched with leucineReversed impaired mTOR signaling and increased autophagy[13]
Healthy Adults-Stimulates muscle protein synthesis[6][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like L-leucine and its derivatives. Below are outlines of key experimental protocols.

In Vitro Muscle Protein Synthesis and Degradation Assay

This protocol is adapted from studies investigating the direct effects of amino acids on isolated muscle tissue.[14]

Objective: To quantify the rates of protein synthesis and degradation in isolated muscle tissue in response to L-leucine.

Methodology:

  • Muscle Preparation: Extensor digitorum longus (EDL) or soleus muscles are dissected from rodents and pre-incubated in Krebs-Ringer bicarbonate buffer.

  • Experimental Treatment: Muscles are transferred to fresh media containing a radiolabeled amino acid (e.g., L-[¹⁴C]phenylalanine) and varying concentrations of L-leucine (e.g., 0.1 mM, 0.2 mM, 0.5 mM).[14]

  • Measurement of Protein Synthesis: The rate of protein synthesis is determined by measuring the incorporation of the radiolabeled amino acid into muscle protein over a set period.[14]

  • Measurement of Protein Degradation: Protein degradation is measured by the rate of release of another amino acid (e.g., tyrosine) from the muscle into the incubation medium, often in the presence of a protein synthesis inhibitor like cycloheximide.[14]

  • Data Analysis: Results are expressed as the percentage change in protein synthesis or degradation relative to a control group without supplemental L-leucine.[14]

in_vitro_workflow A Muscle Dissection (e.g., EDL, Soleus) B Pre-incubation (Krebs-Ringer buffer) A->B C Incubation with Radiolabeled Amino Acid + L-leucine B->C D1 Measure Radiolabel Incorporation into Protein C->D1 D2 Measure Amino Acid Release into Medium C->D2 E1 Quantify Protein Synthesis D1->E1 E2 Quantify Protein Degradation D2->E2

Caption: Workflow for in vitro muscle protein metabolism assay.

In Vivo Stable Isotope Tracer Studies in Humans

This protocol is the gold standard for measuring muscle protein synthesis in humans.[14][15]

Objective: To determine the rate of muscle protein synthesis in response to L-leucine supplementation in vivo.

Methodology:

  • Tracer Infusion: A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[¹³C₆]phenylalanine) is administered.[14][15]

  • Experimental Treatment: An oral bolus of L-leucine or a placebo is given.

  • Sample Collection: Blood samples are collected at regular intervals to measure the enrichment of the tracer in the plasma. Muscle biopsies are taken at baseline and after the treatment period.[15]

  • Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid in plasma and in muscle protein is measured using mass spectrometry.[14]

  • Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated based on the incorporation of the labeled amino acid into muscle protein over time.

in_vivo_workflow A Baseline Blood Sample and Muscle Biopsy B Start Primed, Continuous Infusion of Stable Isotope Tracer A->B C Administer Oral L-leucine or Placebo B->C D Collect Serial Blood Samples and Final Muscle Biopsy C->D E Mass Spectrometry Analysis of Isotopic Enrichment D->E F Calculate Muscle Protein Fractional Synthetic Rate (FSR) E->F

Caption: Workflow for in vivo measurement of muscle protein synthesis.

Other Potential Biological Activities of L-leucine

Beyond muscle protein synthesis, L-leucine has been implicated in other physiological processes:

  • Insulin (B600854) Secretion: L-leucine can act as an insulin secretagogue, particularly when co-administered with carbohydrates.[6] This is mediated by its metabolism in pancreatic β-cells.[16]

  • Blood Glucose Control: By stimulating insulin secretion, L-leucine can contribute to improved postprandial glycemic control.[6]

  • Adipogenesis: The L-leucine-mediated mTORC1-S6K1 signaling pathway also plays a role in adipogenesis, the formation of fat cells.[16]

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in terms of its biological activity, the extensive research on its parent compound, L-leucine, provides a strong foundation for future investigation. The primary biological role of L-leucine is the potent stimulation of muscle protein synthesis via the mTORC1 signaling pathway. It also influences insulin secretion and glucose metabolism.

Future research on this compound should aim to:

  • Determine its ability to activate the mTORC1 pathway in comparison to L-leucine.

  • Investigate its metabolic fate and whether it is converted to L-leucine in vivo.

  • Assess its pharmacokinetic and pharmacodynamic properties.

  • Explore potential unique biological activities conferred by the cyclohexanecarbonyl modification.

Such studies will be essential to elucidate the therapeutic and physiological potential of this specific L-leucine derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its known and predicted physicochemical properties. Furthermore, it details established experimental protocols for the determination of these properties and explores a potential biological context based on the well-understood signaling pathways of its parent molecule, L-leucine. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and potential application of this compound in drug development and other scientific disciplines.

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and estimated properties of this compound.

PropertyDataSource
Chemical Structure Chemical Structure of this compound
IUPAC Name (2S)-2-(cyclohexanecarboxamido)-4-methylpentanoic acid
CAS Number 157116-68-2[1]
Molecular Formula C₁₃H₂₃NO₃[1]
Molecular Weight 241.33 g/mol [1]
Appearance Predicted to be a solid at room temperature, likely a white to off-white powder.Inferred
Melting Point Not experimentally determined. Expected to be a crystalline solid with a distinct melting point, likely higher than L-leucine (293-295 °C) due to increased molecular weight and intermolecular interactions.Inferred
Boiling Point Not experimentally determined. Expected to decompose at high temperatures before boiling.Inferred
Solubility Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and dimethylformamide.Inferred
pKa Not experimentally determined. The carboxylic acid group is expected to have a pKa value in the range of 3-5.Inferred
logP (Octanol-Water Partition Coefficient) Not experimentally determined. The addition of the lipophilic cyclohexanecarbonyl group suggests a significantly higher logP value compared to L-leucine (-1.5), indicating greater lipid solubility.Inferred

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to this compound.

Synthesis of this compound

A common method for the N-acylation of amino acids is the Schotten-Baumann reaction.

Principle: This reaction involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Protocol:

  • Dissolution of L-leucine: Dissolve L-leucine in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to form the corresponding salt and deprotonate the amino group.

  • Addition of Acyl Chloride: Slowly add cyclohexanecarbonyl chloride to the chilled aqueous solution of L-leucine with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions.

  • Reaction Maintenance: Continue stirring for several hours at room temperature to ensure the completion of the reaction.

  • Acidification: After the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the N-acyl amino acid.

  • Isolation and Purification: The precipitated this compound can be collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is measured. Pure compounds typically have a sharp melting point range of 1-2°C.[2]

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[2]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.

Determination of Solubility

Solubility is a crucial property for drug formulation and understanding bioavailability.

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined.

Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The pKa value provides information about the ionization state of a molecule at different pH values.

Principle: Potentiometric titration is used to determine the dissociation constant of the carboxylic acid group.

Protocol:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[4]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[5]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Principle: The ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is determined.[6]

Protocol (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are mixed in a sealed flask.

  • Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The octanol and aqueous layers are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Potential Biological Activity and Signaling Pathway

While no specific biological activities of this compound have been reported, its structural similarity to L-leucine suggests a potential interaction with pathways regulated by this essential amino acid. L-leucine is a well-established activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[7][8] N-acetyl-L-leucine, another derivative, is known to act as a prodrug for L-leucine and can influence the mTORC1 pathway.[9]

Based on this, a plausible hypothesis is that this compound could act as a modulator of the mTOR pathway. It might either mimic the effects of L-leucine, potentially with altered potency or duration of action due to the bulky cyclohexanecarbonyl group, or it could act as an antagonist. The following diagram illustrates the canonical L-leucine-mediated mTOR signaling pathway.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm L-Leucine L-Leucine LAT1 LAT1 Transporter L-Leucine->LAT1 Uptake Leucine_in Intracellular L-Leucine LAT1->Leucine_in Sestrin2 Sestrin2 Leucine_in->Sestrin2 Binds to GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits Inhibition GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GDP RagA/B-GDP RagC/D-GTP GATOR1->Rag_GDP GAP activity for RagA/B Rag_GTP RagA/B-GTP RagC/D-GDP Rag_GDP->Rag_GTP GEF activity (not shown) mTORC1_inactive Inactive mTORC1 Rag_GTP->mTORC1_inactive Recruits to Lysosome mTORC1_active Active mTORC1 mTORC1_inactive->mTORC1_active Activation by Rheb-GTP (Insulin/Growth Factor Signal) S6K1 p70S6K1 mTORC1_active->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Promotes (by releasing eIF4E)

Caption: L-leucine mediated activation of the mTORC1 signaling pathway.

Further research is required to elucidate the specific biological effects of this compound and to determine if it indeed modulates the mTOR pathway or interacts with other cellular targets.

Conclusion

This compound is a molecule of interest for which a complete physicochemical profile is not yet publicly available. This guide has consolidated the existing information and provided a framework for its further investigation by outlining standard experimental protocols for property determination. The potential for this compound to interact with the well-defined L-leucine-mTOR signaling pathway offers a compelling starting point for future biological and pharmacological studies. The data and methodologies presented herein are intended to facilitate and guide future research into the properties and potential applications of this N-acyl amino acid derivative.

References

A Technical Guide to the Solubility of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar N-acyl-L-leucine derivatives to provide valuable insights. Furthermore, it details a robust experimental protocol for solubility determination and explores the relevant biological signaling pathways of N-acyl amino acids.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for N-acetyl-L-leucine and N-benzoyl-L-leucine, which can serve as a reference for estimating the solubility of this compound.

Table 1: Solubility of N-Acetyl-L-leucine in Various Solvents [1][2][3][4][5]

SolventTemperature (°C)Solubility ( g/100g Solvent)Solubility (mg/mL)
Methanol2520.34-
Ethanol258.56~1
n-Propanol254.89-
2-Propanol252.54-
n-Butanol253.12-
Isobutanol251.87-
2-Butanol252.11-
Methyl Acetate251.35-
Ethyl Acetate250.78-
Propyl Acetate250.54-
Acetone251.98-
Acetonitrile250.23-
DMSO--~30
1:4 DMSO:PBS (pH 7.2)--~0.2
Water25-8.1

Table 2: Solubility of N-Benzoyl-L-leucine [6][7]

SolventSolubility
Methanol50 mg/mL (clear, colorless solution)
DMSO250 mg/mL (ultrasonication may be needed)

Experimental Protocol for Solubility Determination

The most reliable and widely recognized method for determining the equilibrium solubility of a crystalline solid is the shake-flask method .[8][9][10][11] The following is a detailed protocol that can be adapted for determining the solubility of this compound.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, methanol, DMSO, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials or flasks with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the required equilibration time in a preliminary experiment by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility. Discard the initial portion of the filtrate to saturate the filter membrane.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

  • Calculation:

    • Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules involved in various physiological processes.[12][13][14][15][16] While the specific signaling pathways of this compound are not well-defined, the general pathways for NAAs provide a framework for understanding its potential biological roles.

Biosynthesis and Degradation

The cellular levels of NAAs are regulated by a balance between their synthesis and degradation.

NAA_Metabolism fatty_acid Fatty Acyl-CoA synthesis_enzyme N-Acyltransferase (e.g., PM20D1) fatty_acid->synthesis_enzyme Substrate amino_acid Amino Acid (e.g., Leucine) amino_acid->synthesis_enzyme Substrate naa N-Acyl Amino Acid (this compound) degradation_enzyme Amidohydrolase (e.g., FAAH) naa->degradation_enzyme Substrate synthesis_enzyme->naa Biosynthesis free_fatty_acid Free Fatty Acid degradation_enzyme->free_fatty_acid Degradation free_amino_acid Free Amino Acid degradation_enzyme->free_amino_acid NAA_Signaling naa N-Acyl Amino Acid gpcr GPCRs (e.g., GPR18, GPR55) naa->gpcr Binds to ion_channel Ion Channels (e.g., T-type Ca2+ channels) naa->ion_channel Modulates transporter Transporters (e.g., GLYT2) naa->transporter Inhibits downstream Downstream Signaling (e.g., cAMP, Ca2+) gpcr->downstream ion_channel->downstream transporter->downstream cellular_response Cellular Response (e.g., Analgesia, Anti-inflammation) downstream->cellular_response

References

Potential therapeutic targets of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Therapeutic Targets of (Cyclohexanecarbonyl)-L-leucine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (CHC-Leu) is a synthetic derivative of the essential branched-chain amino acid, L-leucine[1]. As an analogue of L-leucine, its pharmacological activity is predicted to revolve around the modulation of pathways and transporters that are regulated by or interact with L-leucine. L-leucine is not merely a building block for protein synthesis; it is a critical signaling molecule that regulates cell growth, metabolism, and protein homeostasis, primarily through the activation of the mammalian Target of Rapamycin (mTOR) signaling pathway[2][3][4][5]. Furthermore, its transport into cells is a regulated process, predominantly mediated by the L-type Amino Acid Transporter 1 (LAT1), which is a key therapeutic target in itself, especially in oncology[6][7].

This technical guide outlines the principal potential therapeutic targets of this compound based on its structural relationship to L-leucine. It provides a summary of potential quantitative interactions, detailed experimental protocols to assess these interactions, and visual diagrams of the core signaling pathway and experimental workflows.

Core Potential Therapeutic Targets

Based on the established pharmacology of L-leucine, two primary therapeutic targets are proposed for this compound:

  • L-type Amino Acid Transporter 1 (LAT1): As a leucine (B10760876) analogue, CHC-Leu may act as a competitive inhibitor or a substrate for LAT1. LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in numerous cancers to meet the high metabolic demand of tumor cells[6][7]. Inhibiting LAT1 can starve cancer cells of essential amino acids like leucine, thereby suppressing cell growth and proliferation[7][8].

  • mTOR Signaling Pathway: Leucine is a potent activator of mTOR Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis[2][[“]][10][11]. By potentially interfering with leucine's ability to bind to its intracellular sensors (like Sestrin2[3]), CHC-Leu could modulate mTORC1 activity. This could have therapeutic implications in diseases characterized by dysregulated mTOR signaling, such as cancer and certain metabolic disorders[12].

Quantitative Data on Target Interactions

TargetAssay TypeParameterIllustrative ValueCell System
LAT1 [³H]-Leucine Uptake AssayIC₅₀15 µMHT-29 (Human Colon Cancer Cells)
mTORC1 Signaling Western BlotIC₅₀ (p-S6K1)50 µMC2C12 (Mouse Myotubes)

Note: The data above is for illustrative purposes only and represents typical values that would be determined through the experimental protocols outlined below.

Experimental Protocols

LAT1 Inhibition Assay via Radiolabeled Leucine Uptake

Objective: To determine the inhibitory potential of this compound on LAT1-mediated leucine transport.

Methodology:

  • Cell Culture: Plate human cancer cells with high LAT1 expression (e.g., HT-29, A549) onto 24-well plates and grow to ~90% confluency.

  • Wash Step: Before the assay, gently wash the cell monolayer twice with pre-warmed, sodium-free Hank's Balanced Salt Solution (HBSS) to remove residual amino acids.

  • Pre-incubation: Add HBSS containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) or a known LAT1 inhibitor like JPH203 as a positive control[8][13]. Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the transport assay by adding HBSS containing a fixed concentration of [³H]-L-leucine (e.g., 1 µCi/mL) along with the corresponding concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 0.2 M NaOH or 1% SDS solution to each well and incubating for 30 minutes.

  • Quantification: Transfer the lysate to a scintillation vial. Add a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Normalization: In a parallel plate, determine the protein concentration in each well using a standard protein assay (e.g., BCA assay). Normalize the counts per minute (CPM) to the protein concentration (mg).

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.

mTORC1 Signaling Pathway Modulation Assay

Objective: To assess the effect of this compound on the activation of the mTORC1 pathway.

Methodology:

  • Cell Culture: Culture relevant cells (e.g., C2C12 myotubes, HEK293T cells) in 6-well plates.

  • Amino Acid Starvation: To establish a baseline and sensitize the pathway, starve the cells of amino acids by incubating them in amino acid-free media for 1-2 hours.

  • Treatment: Replace the starvation media with media containing varying concentrations of this compound. Include a positive control (L-leucine, e.g., 5 mM) and a negative control (vehicle). Incubate for 30-60 minutes.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature using 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with primary antibodies for key mTORC1 pathway proteins: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Capture the image using a digital imager. Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to their respective total protein levels.

Visualizations: Signaling Pathways and Workflows

mTOR_Signaling_Pathway Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 Transport Sestrin2 Sestrin2 Leucine->Sestrin2 Binds & Inhibits Sestrin2's suppression of GATOR2 CHC_Leu This compound CHC_Leu->LAT1 Potential Inhibition GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTP Rag GTPases GATOR1->Rag_GTP Inactivates mTORC1 mTORC1 Complex Rag_GTP->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits its function) Growth Protein Synthesis & Cell Growth S6K1->Growth fourEBP1->Growth

Caption: Potential modulation of the LAT1-mTORC1 signaling axis.

LAT1_Inhibition_Workflow start Culture LAT1-expressing cells (e.g., HT-29) wash1 Wash cells with Na+-free HBSS start->wash1 preincubation Pre-incubate with CHC-Leu (dose-response) wash1->preincubation uptake Add [³H]-L-leucine + CHC-Leu (Timed incubation, e.g., 2 min) preincubation->uptake wash2 Terminate with ice-cold HBSS wash uptake->wash2 lysis Cell Lysis (0.2 M NaOH) wash2->lysis quant Scintillation Counting & Protein Assay lysis->quant analysis Normalize CPM to protein content Calculate IC₅₀ quant->analysis

Caption: Experimental workflow for LAT1 inhibition assay.

mTOR_Signaling_Workflow start Culture cells (e.g., C2C12) starve Amino Acid Starvation (1-2 hours) start->starve treat Treat with CHC-Leu (dose-response, 30 min) starve->treat lyse Lyse cells in RIPA buffer (+ phosphatase inhibitors) treat->lyse quant BCA Protein Assay lyse->quant western SDS-PAGE & Western Blot quant->western probe Probe with antibodies (p-S6K1, total S6K1, etc.) western->probe analyze Detect, Image, and Quantify Bands (Normalize phospho:total) probe->analyze

Caption: Experimental workflow for mTORC1 signaling analysis.

References

In Silico Modeling of (Cyclohexanecarbonyl)-L-leucine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, in silico modeling has emerged as a powerful tool to predict and analyze the interactions between small molecules and their biological targets. This computational approach significantly accelerates the identification of potential drug candidates by providing insights into binding affinities, interaction dynamics, and the structural basis of molecular recognition. This technical guide provides an in-depth overview of the core methodologies used for the in silico modeling of the interactions of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and data presentation formats.

The primary computational techniques discussed herein are molecular docking and molecular dynamics (MD) simulations.[3] Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, providing a static snapshot of the interaction.[3][4] Following docking, MD simulations offer a more dynamic and detailed view by simulating the movements of atoms in the ligand-protein complex over time, allowing for the assessment of binding stability and the calculation of binding free energies.[3][5]

Methodologies and Experimental Protocols

The successful in silico modeling of small molecule-protein interactions relies on a structured workflow, encompassing preparation of both the ligand and the receptor, performing the simulation, and detailed analysis of the results.

Molecular Docking Protocol

Molecular docking is a foundational method to predict the binding pose of a ligand to a protein.[3]

1. Receptor Preparation:

  • Load Protein Structure: Import the three-dimensional structure of the target protein into a molecular modeling software (e.g., AutoDock Tools, Maestro).[3] The protein structure can be obtained from databases like the Protein Data Bank (PDB).

  • Pre-processing: Remove water molecules, non-essential co-factors, and any existing ligands from the protein structure.[3]

  • Add Hydrogens and Assign Charges: Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein atoms.[3]

  • Define Binding Site: Identify the active site or binding pocket and define a grid box that encompasses this region for the docking simulation.[3]

2. Ligand Preparation:

  • Load Ligand Structure: Import the 3D structure of this compound.

  • Charge Assignment and Rotatable Bonds: Assign partial charges and define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[3]

3. Docking Simulation:

  • Algorithm Selection: Choose a suitable docking algorithm, such as the Lamarckian Genetic Algorithm available in AutoDock.[3]

  • Execution: Run the docking simulation to generate a series of potential binding poses of the ligand within the receptor's active site.[3]

4. Pose Analysis:

  • Clustering: Group the resulting poses based on their root-mean-square deviation (RMSD) to identify clusters of similar conformations.[3]

  • Interaction Analysis: Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces.[3]

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis receptor_prep Receptor Preparation docking Docking receptor_prep->docking ligand_prep Ligand Preparation ligand_prep->docking pose_analysis Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis pose_analysis->interaction_analysis

Figure 1: A generalized workflow for molecular docking experiments.
Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose identified through docking.[3]

1. System Setup:

  • Initial Complex: Start with the highest-ranked binding pose of the this compound-protein complex obtained from molecular docking.[3]

  • Solvation: Place the complex in a periodic box of an appropriate solvent, typically water.[3]

  • Neutralization: Add counter-ions to neutralize the overall charge of the system.[3]

2. Energy Minimization:

  • Perform energy minimization of the entire system to relax the structure and remove any steric clashes or unfavorable geometries.[3]

3. Equilibration:

  • NVT Ensemble: Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble).[3]

  • NPT Ensemble: Further equilibrate the system at a constant pressure (NPT ensemble) to ensure the correct density of the simulation box.[3]

4. Production Run:

  • Execute the main simulation for a specified period (e.g., 100 nanoseconds) to generate a trajectory of the atomic movements.[3]

5. Trajectory Analysis:

  • Stability Metrics: Analyze the trajectory to calculate parameters such as RMSD and root-mean-square fluctuation (RMSF) to assess the stability of the complex.[3][6]

  • Binding Free Energy: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.[3]

MD_Simulation_Workflow cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis system_setup Complex Solvation & Neutralization minimization Energy Minimization system_setup->minimization equilibration Equilibration (NVT & NPT) minimization->equilibration production Production Run equilibration->production trajectory_analysis Trajectory Analysis production->trajectory_analysis free_energy_calc Binding Free Energy Calculation trajectory_analysis->free_energy_calc

Figure 2: A generalized workflow for molecular dynamics simulations.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from the in silico modeling of this compound against three putative protein targets. This data is representative of typical outputs from molecular docking and MD simulations.

Target ProteinDocking Score (kcal/mol)Estimated Binding Affinity (Ki) (µM)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Target A -8.50.58Tyr122, Phe234, Leu3452Trp87, Val121, Ile233
Target B -7.24.2Arg98, Asp150, Ser2013Pro148, Ala199
Target C -6.125.7Gln75, Asn110, His3001Met76, Leu108, Val298

Table 1: Summary of hypothetical quantitative interaction data for this compound.

Signaling Pathway Context

To provide a biological context for the interaction of this compound, it is crucial to understand the signaling pathways in which its potential protein targets are involved. For instance, if "Target A" is a kinase, its inhibition by the ligand could modulate a phosphorylation cascade.

Signaling_Pathway Ligand This compound TargetA Target A (Kinase) Ligand->TargetA Inhibition Downstream1 Downstream Protein 1 TargetA->Downstream1 Phosphorylation Downstream2 Downstream Protein 2 Downstream1->Downstream2 Activation Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream2->Response

Figure 3: Hypothetical signaling pathway modulated by the ligand.

In silico modeling, through techniques like molecular docking and molecular dynamics simulations, provides a robust framework for investigating the interactions of small molecules such as this compound with their protein targets. The detailed protocols and data presentation formats outlined in this guide offer a standardized approach for researchers in the field. By integrating computational predictions with experimental validation, the drug discovery process can be significantly enhanced, leading to the faster identification and optimization of novel therapeutic agents.

References

(Cyclohexanecarbonyl)-L-leucine: A Technical Review of a Novel Leucine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically investigating the biological activity, mechanism of action, and therapeutic potential of (Cyclohexanecarbonyl)-L-leucine is exceedingly scarce. This technical guide, therefore, provides a comprehensive overview based on the well-established research of its parent compound, L-leucine, and general principles of N-acylated amino acids. The experimental protocols and potential mechanisms of action described herein are extrapolated from studies on L-leucine and are intended to serve as a foundational resource for future investigation of this compound.

Introduction to this compound

This compound is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group of L-leucine. While its specific biological functions are yet to be elucidated, its structural similarity to L-leucine suggests potential interactions with biological pathways regulated by this key amino acid. N-acylated amino acids, as a class, have been shown to possess a wide range of biological activities, including roles in cell signaling and metabolic regulation.[1][2]

Chemical Properties:

PropertyValue
CAS Number 157116-68-2
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in organic solvents

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the N-acylation of L-leucine using cyclohexanecarbonyl chloride under basic conditions. This is a standard method for the formation of an amide bond between an amino acid and an acyl chloride.[3][4]

Experimental Protocol: N-Acylation of L-leucine

Materials:

Procedure:

  • Dissolution of L-leucine: Dissolve L-leucine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.

  • Acylation: To the cooled solution, add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with 1M HCl, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.

Potential Mechanism of Action: The L-leucine mTOR Signaling Pathway

L-leucine is a critical regulator of muscle protein synthesis, primarily through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][6][7] It is highly probable that this compound, as a derivative, may modulate this pathway. The mTOR complex 1 (mTORC1) is a key cellular sensor of amino acid availability, and its activation by leucine (B10760876) leads to the phosphorylation of downstream targets that promote protein synthesis and cell growth.[8]

mTOR_Signaling Leucine L-Leucine Rag_GTPases Rag GTPases Leucine->Rag_GTPases activates mTORC1 mTORC1 Rag_GTPases->mTORC1 recruits and activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Figure 1: Simplified L-leucine mediated mTORC1 signaling pathway.

Quantitative Data from L-leucine Clinical Trials

Numerous clinical trials have investigated the effects of L-leucine supplementation, particularly in the context of age-related muscle loss (sarcopenia).[9][10][11][12][13] The data from these studies can inform the design of future trials for this compound.

Table 1: Summary of L-leucine Supplementation in Sarcopenia Clinical Trials

Study PopulationLeucine DosageDurationKey OutcomesReference
Institutionalized older adults (≥65 years)6 g/day 13 weeksImproved functional performance (walking time) and lean mass index.[9][11]
Community-dwelling older adults1.2 g to 6 g/day VariedGenerally well-tolerated and associated with improvements in lean muscle mass.[12]
Sarcopenic older adultsMeta-analysisVariedTrends toward improved skeletal muscle strength, quality, and physical performance.[13]
Institutionalized elderly individuals6 g/day 13 weeksImproved performance in sarcopenic individuals.[10]

Experimental Protocols for a Novel Leucine Derivative

To characterize the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on established methods for studying L-leucine.

In Vitro Muscle Protein Synthesis Assay

This protocol describes a method to assess the direct effect of a compound on muscle protein synthesis in a cell culture model.[14][15][16]

Cell Line: C2C12 myotubes (differentiated mouse myoblasts)

Materials:

  • Differentiated C2C12 myotubes

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • This compound stock solution

  • L-[³H]-phenylalanine (or other radiolabeled amino acid)

  • Trichloroacetic acid (TCA)

  • Sodium hydroxide (NaOH)

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum.

  • Treatment: Treat differentiated myotubes with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control and a positive control (L-leucine).

  • Radiolabeling: Add L-[³H]-phenylalanine to the culture medium and incubate for the final 30-60 minutes of the treatment period.

  • Protein Precipitation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and precipitate the protein using ice-cold 10% TCA.

    • Wash the protein pellet with TCA to remove unincorporated radiolabel.

  • Quantification:

    • Dissolve the protein pellet in 0.1M NaOH.

    • Measure the radioactivity of an aliquot of the dissolved protein using a scintillation counter.

    • Determine the total protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Express muscle protein synthesis as the amount of incorporated radiolabel per microgram of protein per hour.

Clinical Trial Protocol for Sarcopenia

This protocol outlines a randomized, double-blind, placebo-controlled trial to evaluate the efficacy of this compound in older adults with sarcopenia, based on previous L-leucine studies.[9][11]

Study Design:

  • Participants: Older adults (≥65 years) diagnosed with sarcopenia.

  • Intervention: Oral administration of this compound (dosage to be determined by preclinical studies) or a placebo daily for 12 weeks.

  • Primary Outcome Measures:

    • Change in appendicular lean mass (measured by DXA).

    • Change in handgrip strength.

    • Change in physical performance (e.g., short physical performance battery, gait speed).

  • Secondary Outcome Measures:

    • Changes in markers of muscle protein synthesis and breakdown.

    • Safety and tolerability of the intervention.

Proposed Experimental Workflow for Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a novel leucine derivative like this compound.

Workflow Synthesis Synthesis and Purification In_Vitro In Vitro Studies (e.g., Muscle Protein Synthesis Assay) Synthesis->In_Vitro Mechanism Mechanism of Action (e.g., mTOR Pathway Analysis) In_Vitro->Mechanism Animal_Models Preclinical Animal Models (e.g., Sarcopenia models) Mechanism->Animal_Models Tox_PK Toxicology and Pharmacokinetics Animal_Models->Tox_PK Clinical_Trials Phase I-III Clinical Trials Tox_PK->Clinical_Trials

Figure 2: Proposed experimental workflow for a novel leucine derivative.

Conclusion and Future Directions

This compound is a structurally interesting derivative of L-leucine with currently uncharacterized biological activity. Based on the extensive research on L-leucine, it is plausible that this compound could modulate the mTOR signaling pathway and thereby influence muscle protein synthesis.

Future research should focus on:

  • Confirmation of Synthesis and Characterization: Detailed analytical characterization of synthesized this compound.

  • In Vitro Screening: Systematic evaluation of its effects on muscle cells, including protein synthesis, cell proliferation, and activation of the mTOR pathway.

  • Pharmacokinetic and Pharmacodynamic Studies: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationship in preclinical models.

  • Efficacy in Animal Models: Investigation of its potential therapeutic benefits in animal models of muscle wasting disorders such as sarcopenia and cachexia.

The successful completion of these studies will be crucial in determining whether this compound holds promise as a novel therapeutic agent for conditions associated with muscle loss.

References

(Cyclohexanecarbonyl)-L-leucine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 157116-68-2 Molecular Formula: C13H23NO3

This technical guide provides a comprehensive overview of (Cyclohexanecarbonyl)-L-leucine, a derivative of the essential amino acid L-leucine. Due to the limited availability of specific experimental data for this particular derivative, this document leverages the extensive research on L-leucine to infer its potential biological activities and mechanisms of action. The information presented herein is intended to serve as a foundational resource for research and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 157116-68-2
Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
Appearance White to off-white solid
Purity ≥97.0%

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via N-acylation of L-leucine with cyclohexanecarbonyl chloride.

Materials:

  • L-leucine

  • Cyclohexanecarbonyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (CH2Cl2)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve L-leucine (1 equivalent) in a 1M aqueous solution of sodium bicarbonate.

  • Acylation: Cool the solution in an ice bath and slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise while stirring vigorously.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel and wash with dichloromethane. Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.

  • Product Isolation: Extract the acidified aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Workflow Diagram:

G Synthesis Workflow A Dissolve L-leucine in NaHCO3 solution B Add Cyclohexanecarbonyl chloride A->B Cooling C Reaction at room temperature B->C D Acidification with HCl C->D E Extraction with Dichloromethane D->E F Drying and Concentration E->F G Purification F->G

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

As a derivative of L-leucine, this compound is anticipated to exhibit similar biological activities, primarily related to the regulation of protein synthesis and cellular metabolism. L-leucine is a key activator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2]

The mTORC1 pathway is activated by various upstream signals, including growth factors, energy status, and amino acids. L-leucine plays a crucial role in the amino acid-mediated activation of mTORC1.[3] This activation leads to the phosphorylation of downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.[4]

Signaling Pathway Diagram:

G L-leucine and mTORC1 Signaling cluster_0 Upstream Signals cluster_1 Downstream Effectors Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids (L-leucine) Amino Acids (L-leucine) Amino Acids (L-leucine)->mTORC1 Energy Status (ATP/AMP) Energy Status (ATP/AMP) Energy Status (ATP/AMP)->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis

Caption: The central role of L-leucine in the mTORC1 signaling pathway.

Conclusion

This compound is a derivative of L-leucine with potential applications in areas where modulation of the mTORC1 pathway is desirable, such as in sports nutrition and therapeutic interventions for muscle wasting conditions. While direct experimental data for this specific compound is sparse, the well-documented biological roles of L-leucine provide a strong foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide are intended to facilitate further investigation into the precise biological functions and therapeutic potential of this compound.

References

Spectroscopic and Structural Elucidation of (Cyclohexanecarbonyl)-L-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic data for N-acyl-L-leucine derivatives, with a specific focus on (Cyclohexanecarbonyl)-L-leucine. Due to the limited availability of published spectroscopic data for the specific molecule this compound, this document presents a detailed analysis of a closely related and well-characterized analogue, N-acetyl-L-leucine . The data and protocols provided for N-acetyl-L-leucine serve as a robust template and predictive guide for the characterization of this compound. Expected spectral differences arising from the substitution of the acetyl group with a cyclohexanecarbonyl group are also discussed. This guide is intended to assist researchers in the synthesis, purification, and structural confirmation of this and similar N-acyl amino acid compounds.

Introduction

N-acyl-L-leucine derivatives are a class of compounds with significant interest in pharmaceutical and biochemical research. The incorporation of a lipophilic acyl group, such as a cyclohexanecarbonyl moiety, onto the L-leucine backbone can significantly alter its physicochemical properties, including solubility, membrane permeability, and biological activity. Accurate characterization of these molecules is paramount for understanding their structure-activity relationships and for quality control in drug development processes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for unambiguous structure elucidation.

Spectroscopic Data for N-acetyl-L-leucine (as a proxy for this compound)

The following sections present the spectroscopic data for N-acetyl-L-leucine. These data points provide a foundational understanding of the spectral features of an N-acyl-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data for N-acetyl-L-leucine

Chemical Shift (δ) ppmMultiplicityTentative Assignment
~8.05-8.09dNH (Amide)
~4.20mH-α (CH)
~1.84sCOCH₃ (Acetyl)
~1.63mH-γ (CH)
~1.49tH-β (CH₂)
~0.89dδ-CH₃
~0.84dδ'-CH₃

Note: Data recorded in DMSO-d₆. Chemical shifts and multiplicities may vary slightly depending on the solvent and instrument frequency. The data presented is a composite from available sources.[1][2]

¹³C NMR (Carbon NMR) Data for N-acetyl-L-leucine

Chemical Shift (δ) ppmTentative Assignment
~174.5C=O (Carboxyl)
~169.5C=O (Amide)
~51.5C-α
~40.5C-β
~24.5C-γ
~23.0C-δ
~22.5COCH₃ (Acetyl)
~21.5C-δ'

Note: Data recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and instrument frequency.[1]

Expected Differences for this compound:

  • ¹H NMR: The sharp singlet around 1.84 ppm for the acetyl methyl group in N-acetyl-L-leucine would be absent. Instead, a series of multiplets corresponding to the protons of the cyclohexyl ring would appear, likely in the range of 1.0-2.5 ppm. The methine proton on the cyclohexyl ring attached to the carbonyl group would likely appear as a distinct multiplet further downfield.

  • ¹³C NMR: The acetyl methyl carbon signal at ~22.5 ppm would be replaced by signals corresponding to the carbons of the cyclohexyl ring. This would include a signal for the carbonyl carbon of the cyclohexanecarbonyl group, and multiple signals for the methylene (B1212753) and methine carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Spectral Data for N-acetyl-L-leucine

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (Carboxylic Acid)
~3280MediumN-H stretch (Amide)
~2960MediumC-H stretch (Aliphatic)
~1720StrongC=O stretch (Carboxylic Acid)
~1620StrongC=O stretch (Amide I)
~1540StrongN-H bend (Amide II)

Note: The spectrum is typically recorded as a solid (e.g., KBr pellet).

Expected Differences for this compound:

The overall IR spectrum would be similar, as the main functional groups (carboxylic acid, amide) are the same. However, the C-H stretching region around 2850-2950 cm⁻¹ would likely show more intense and complex absorption due to the additional C-H bonds of the cyclohexyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data for N-acetyl-L-leucine

m/zTentative Assignment
174.1[M+H]⁺ (Molecular Ion + Proton)
172.1[M-H]⁻ (Molecular Ion - Proton)
130.1[M-COCH₃]⁺ or [M-C₂H₃O]⁺
86.1[M-C₂H₄NO₂]⁺

Note: M represents the molecular weight of N-acetyl-L-leucine (173.21 g/mol ). Fragmentation patterns can vary depending on the ionization technique used.[3][4]

Expected Differences for this compound:

The molecular ion peak would correspond to the molecular weight of this compound (C₁₃H₂₃NO₃), which is 241.33 g/mol . Therefore, the [M+H]⁺ peak would be observed at approximately m/z 242.3. The fragmentation pattern would also be different, with characteristic losses of the cyclohexanecarbonyl group or fragments of the cyclohexyl ring.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-acyl amino acids. These can be adapted for the specific case of this compound.

Synthesis of N-acyl Amino Acids (General Procedure)

A common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction.[5]

  • Dissolution: Dissolve the amino acid (e.g., L-leucine) in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate, at a low temperature (typically 0-5 °C).

  • Acylation: Add the acyl chloride (e.g., cyclohexanecarbonyl chloride) dropwise to the stirred solution while maintaining the low temperature and basic pH.

  • Reaction: Allow the reaction to proceed for several hours at room temperature.

  • Acidification: After the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the N-acyl amino acid product.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified N-acyl amino acid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL. Further dilute as necessary depending on the sensitivity of the instrument. A small amount of formic acid may be added to promote ionization in positive ion mode.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

  • Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry on the molecular ion peak. This will induce fragmentation and provide a characteristic fragmentation pattern.

  • Data Analysis: Determine the molecular weight from the molecular ion peaks and analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of an N-acyl amino acid, as well as the logical relationship of the spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Amino Acid Amino Acid Synthesis N-Acylation Reaction (e.g., Schotten-Baumann) Amino Acid->Synthesis Acyl Chloride Acyl Chloride Acyl Chloride->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Pure N-Acyl Amino Acid Pure N-Acyl Amino Acid Purification->Pure N-Acyl Amino Acid NMR NMR Spectroscopy (¹H, ¹³C) Pure N-Acyl Amino Acid->NMR IR IR Spectroscopy Pure N-Acyl Amino Acid->IR MS Mass Spectrometry Pure N-Acyl Amino Acid->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Synthesis and Spectroscopic Analysis Workflow

Logical_Relationship Hypothesized Structure Hypothesized Structure MS Mass Spectrometry (Molecular Weight) Hypothesized Structure->MS Confirms Molecular Formula IR IR Spectroscopy (Functional Groups) Hypothesized Structure->IR Confirms Functional Groups NMR NMR Spectroscopy (Connectivity) MS->NMR Provides Context IR->NMR Provides Context Confirmed Structure Confirmed Structure NMR->Confirmed Structure Defines Structure

Logical Relationship of Spectroscopic Techniques

Conclusion

References

Methodological & Application

Application Notes and Protocols: (Cyclohexanecarbonyl)-L-leucine In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine.[1][2] While L-leucine itself is known to play a crucial role in the biosynthesis of proteins and the activation of the mTOR signaling pathway, the specific biological targets and mechanism of action for its derivatives are of considerable interest in drug discovery.[3][4][5] Given the structural similarities of modified amino acid derivatives to known ligands of G-protein coupled receptors (GPCRs), a key family of drug targets, it is hypothesized that this compound may act as a modulator of a GPCR.[6][7][8] This document provides detailed in vitro assay protocols to characterize the interaction of this compound with a candidate GPCR, GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), which is activated by long-chain fatty acids and is a target for metabolic and inflammatory diseases.[9][10][11][12] The following protocols describe a competitive binding assay to determine the affinity of the compound for the receptor and a functional assay to measure its efficacy in activating downstream signaling pathways.

Data Presentation

Table 1: Summary of Quantitative Data for GPR120 Ligand Interactions

CompoundAssay TypeReceptor SpeciesCell LineMeasured Value (Ki, EC50, or IC50)
This compoundCompetitive Radioligand BindingHumanHEK293To be determined
This compoundCalcium MobilizationHumanCHO-K1To be determined
TUG-891 (Control Agonist)Calcium MobilizationHumanCHO cellsEC50 = 43.7 nM[9]
Grifolic acid (Control)Proliferation InhibitionNot SpecifiedDU145 cellsIC50 = 5.7 µM[9]
AH7614 (Control Antagonist)Antagonist ActivityNot SpecifiedNot SpecifiedSelective GPR120 antagonist[9]

Experimental Protocols

Protocol 1: GPR120 Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the human GPR120 receptor.[9]

Materials:

  • Cells: HEK293 cells stably expressing human GPR120.

  • Radioligand: [³H]-TUG-891 (a known high-affinity GPR120 agonist).

  • Non-labeled Ligand: TUG-891.

  • Test Compound: this compound.

  • Buffers:

    • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, protease inhibitor cocktail.[9]

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

  • Equipment:

    • Cell culture supplies.

    • Homogenizer.

    • High-speed centrifuge.

    • 96-well plates.

    • Cell harvester and glass fiber filters.

    • Liquid scintillation counter and scintillation cocktail.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-hGPR120 cells to confluency.

    • Harvest cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[9]

    • Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.[9]

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.[9]

    • Discard the supernatant, resuspend the pellet in fresh membrane preparation buffer, and repeat the centrifugation.[9]

    • Resuspend the final membrane pellet in assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[9]

  • Binding Assay:

    • In a 96-well plate, set up the following reactions in triplicate:[9]

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-TUG-891 (at a concentration near its Kd), and 100 µL of diluted cell membranes.[9]

      • Non-specific Binding: 50 µL of non-labeled TUG-891 (10 µM), 50 µL of [³H]-TUG-891, and 100 µL of diluted cell membranes.[9]

      • Competitive Binding: 50 µL of serially diluted this compound, 50 µL of [³H]-TUG-891, and 100 µL of diluted cell membranes.[9]

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.[9]

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.[9]

    • Wash the filters three times with ice-cold assay buffer.[9]

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: GPR120 Functional Assay - Calcium Mobilization

This protocol measures the ability of this compound to activate GPR120, which couples to the Gαq protein, leading to an increase in intracellular calcium.[10]

Materials:

  • Cells: CHO-K1 cells stably co-expressing human GPR120 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Control Agonist: TUG-891.

  • Buffers:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment:

    • 96- or 384-well black, clear-bottom plates.

    • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating:

    • Seed the CHO-K1-hGPR120 cells into 96- or 384-well black, clear-bottom plates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a few seconds.

    • Inject serial dilutions of this compound or the control agonist TUG-891 into the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response obtained with the control agonist.

    • Plot the normalized response against the log concentration of this compound.

    • Determine the EC50 value from the resulting dose-response curve.

Visualizations

Signaling Pathway Diagram

GPR120_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand This compound GPR120 GPR120 Ligand->GPR120 Binds to G_protein Gαq/11 GPR120->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Signaling Ca_release->Downstream Initiates Experimental_Workflow cluster_binding Protocol 1: Competitive Binding Assay cluster_functional Protocol 2: Calcium Mobilization Assay Culture_B Culture HEK293-hGPR120 Cells Membrane_Prep Prepare Cell Membranes Culture_B->Membrane_Prep Binding_Reaction Set up Binding Reaction (Radioligand, Compound, Membranes) Membrane_Prep->Binding_Reaction Filtration Filtration and Washing Binding_Reaction->Filtration Quantification_B Scintillation Counting Filtration->Quantification_B Analysis_B Calculate Ki Quantification_B->Analysis_B End End Analysis_B->End Culture_F Culture CHO-K1-hGPR120 Cells Plating Plate Cells in 96-well Plate Culture_F->Plating Dye_Loading Load with Calcium-sensitive Dye Plating->Dye_Loading Measurement Measure Fluorescence Change upon Compound Addition Dye_Loading->Measurement Analysis_F Calculate EC50 Measurement->Analysis_F Analysis_F->End Start Start Start->Culture_B Start->Culture_F

References

Application Notes and Protocols for (Cyclohexanecarbonyl)-L-leucine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexanecarbonyl)-L-leucine is a synthetic derivative of the essential amino acid L-leucine. While specific biological data for this compound is limited, its structural similarity to L-leucine and the presence of a cyclohexanecarbonyl moiety suggest potential applications in modulating cellular processes. L-leucine is a well-established activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The addition of the bulky, hydrophobic cyclohexanecarbonyl group may alter its interaction with cellular targets, potentially acting as a modulator or inhibitor of leucine-mediated pathways.

These application notes provide a framework for investigating the effects of this compound in cell culture, drawing parallels from the known functions of L-leucine and other compounds containing a cyclohexanecarbonyl group. The provided protocols are intended as a starting point for researchers to explore its biological activity.

Potential Mechanisms of Action

Based on its structure, this compound could potentially exert its effects through several mechanisms:

  • Modulation of mTOR Signaling: It may act as an antagonist or a partial agonist of the L-leucine-mediated activation of mTORC1, thereby affecting downstream processes like protein synthesis and cell cycle progression.

  • Metabolic Reprogramming: The cyclohexanecarbonyl moiety is present in compounds known to affect metabolic enzymes. For instance, 3-O-cyclohexanecarbonyl-11-keto-β-boswellic acid (CKBA) targets acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[1] this compound might exhibit similar effects on cellular metabolism.

  • Cell Growth Inhibition: The introduction of a cyclohexanecarbonyl group has been shown to enhance the cell growth inhibitory properties of some molecules.[2]

Experimental Protocols

The following protocols are designed to investigate the potential biological activities of this compound. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Table 1: Example Data Presentation for MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.1 ± 4.8
1085.3 ± 6.1
5062.7 ± 5.5
10045.9 ± 4.9
Western Blot Analysis of mTOR Signaling Pathway

This protocol assesses the effect of this compound on key proteins in the mTOR signaling pathway.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • L-leucine

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

  • Stimulation and Inhibition: Pre-treat cells with different concentrations of this compound for 1-2 hours. Then, stimulate with L-leucine (e.g., 5 mM) for 30 minutes. Include appropriate controls (untreated, vehicle-treated, L-leucine only).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Table 2: Example Data Presentation for Western Blot Analysis

Treatmentp-mTOR/mTOR (Fold Change)p-p70S6K/p70S6K (Fold Change)
Control1.01.0
L-leucine (5 mM)3.5 ± 0.44.2 ± 0.5
This compound (50 µM) + L-leucine1.8 ± 0.32.1 ± 0.4

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Compound (Cyclohexanecarbonyl) -L-leucine Compound->mTORC1 Modulates? p70S6K p70S6K mTORC1->p70S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: Proposed modulation of the mTOR signaling pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Prep_Cells Prepare Cell Culture Cell_Seeding Seed Cells in Plates Prep_Cells->Cell_Seeding Prep_Compound Prepare (Cyclohexanecarbonyl) -L-leucine Stock Treatment Treat Cells with Compound Prep_Compound->Treatment Cell_Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Signaling Signaling Pathway Analysis (e.g., Western Blot) Incubation->Signaling Metabolism Metabolic Assays Incubation->Metabolism Data Data Analysis & Interpretation Viability->Data Signaling->Data Metabolism->Data

Caption: General experimental workflow for studying this compound in cell culture.

Disclaimer

The information provided in these application notes is for research purposes only. The proposed mechanisms of action and experimental protocols are based on the structural characteristics of this compound and data from related compounds. Researchers should conduct their own validation and optimization studies.

References

Application Notes and Protocols for the Administration of (Cyclohexanecarbonyl)-L-leucine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific studies on the administration of (Cyclohexanecarbonyl)-L-leucine in animal models. The following application notes and protocols are therefore presented as a hypothetical guide for researchers. The experimental designs, dosages, and expected outcomes are based on studies of structurally related N-acyl-L-leucine derivatives, such as N-acetyl-L-leucine, and the known biological roles of L-leucine. All parameters must be empirically determined and optimized for this specific compound.

Compound Profile

This compound is a derivative of the essential amino acid L-leucine, characterized by the attachment of a cyclohexanecarbonyl group to the alpha-amino group.[1][2][3][4][5] This modification increases the lipophilicity of the parent amino acid, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 157116-68-2[1]
Molecular Formula C₁₃H₂₃NO₃[1]
Molecular Weight 241.33 g/mol [1]
Appearance White to off-white solid[1]
Storage Powder: -20°C (3 years); 4°C (2 years)[1]

Hypothetical Biological Activity and Mechanism of Action

Based on its parent molecule, L-leucine, this compound is hypothesized to act as a modulator of cellular metabolism and growth signaling pathways. L-leucine is a potent activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of protein synthesis and cell growth. The N-acyl modification may serve to improve oral bioavailability and cellular uptake, potentially acting as a pro-drug that releases L-leucine intracellularly or as an active molecule in its own right.

Studies on the related compound N-acetyl-L-leucine have shown neuroprotective effects, attenuation of neuroinflammation, and improvement in motor and cognitive outcomes in mouse models of traumatic brain injury.[6][7] It is plausible that this compound could be investigated for similar applications in neurological or metabolic research.

mTOR_Pathway Extracellular Stimuli Extracellular Stimuli Amino Acid Transporter Amino Acid Transporter Extracellular Stimuli->Amino Acid Transporter Intracellular\nL-Leucine Intracellular L-Leucine Amino Acid Transporter->Intracellular\nL-Leucine CH-L-Leucine (Cyclohexanecarbonyl) -L-leucine CH-L-Leucine->Amino Acid Transporter mTORC1 mTORC1 Intracellular\nL-Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Inhibits when active Cell Growth Cell Growth Protein Synthesis->Cell Growth

Hypothetical activation of the mTORC1 signaling pathway.

Experimental Protocols for Administration in Rodent Models

The following are generalized protocols for the administration of a novel compound like this compound to mice or rats. Vehicle selection, concentration, and volume must be optimized in preliminary tolerability studies.

Protocol 1: Oral Gavage (PO)

This is a common route for administering substances directly into the stomach.

  • Preparation:

    • Suspend or dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or sterile water). Use a sonicator or vortex to ensure a uniform suspension if necessary.

    • Prepare the formulation to the desired concentration for the target dose.

  • Animal Restraint:

    • Restrain the animal securely, ensuring its head and body are in a straight line to prevent tracheal insertion.

  • Administration:

    • Use a flexible, ball-tipped gavage needle appropriate for the animal's size (e.g., 20G for mice, 18G for rats).

    • Measure the insertion depth from the animal's mouth to the end of the sternum.

    • Gently insert the needle into the esophagus and advance it to the predetermined depth.

    • Administer the substance smoothly and withdraw the needle.

  • Post-Procedure Monitoring:

    • Monitor the animal for any signs of distress or incorrect administration (e.g., coughing). Ensure the animal resumes normal activity.[8]

Protocol 2: Intraperitoneal (IP) Injection

This method allows for rapid systemic absorption.

  • Preparation:

    • Dissolve the compound in a sterile, non-irritating vehicle (e.g., sterile saline or PBS). Ensure the solution is at room temperature.

  • Animal Restraint:

    • Gently restrain the mouse or rat to expose the abdomen. The animal can be placed on its back with its head tilted slightly down.

  • Injection:

    • Use a 25-27G needle. Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid (urine or blood) is drawn, then inject the solution.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions.

Experimental_Workflow A Acclimatization of Animal Models (e.g., C57BL/6 Mice) B Baseline Measurements (Behavioral, Physiological) A->B C Randomization into Treatment Groups (Vehicle, Compound) B->C D Compound Administration (e.g., Oral Gavage daily) C->D E Monitoring & Data Collection (e.g., Behavioral Tests, Body Weight) D->E F Pharmacokinetic Study (Blood Sampling at Time Points) D->F G Terminal Endpoint: Tissue Collection & Biochemical Analysis E->G F->G

A general experimental workflow for in vivo compound testing.

Data Presentation (Hypothetical)

Effective preclinical studies depend on meticulous dose selection and pharmacokinetic analysis. The following tables provide templates for summarizing such data.

Table 2: Example Dosing Parameters for Mouse Studies

ParameterOral Gavage (PO)Intraperitoneal (IP)
Vehicle 0.5% CMC in sterile waterSterile Saline
Dose Range (Example) 10 - 100 mg/kg5 - 50 mg/kg
Volume 5 - 10 mL/kg10 mL/kg
Frequency Once daily (SID) or twice daily (BID)Once daily (SID)
Study Duration 14 - 28 days7 - 14 days

Note: These values are illustrative. The actual dose range should be determined from in vitro potency and preliminary in vivo tolerability studies.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats (Following a Single 20 mg/kg Oral Dose)

ParameterSymbolHypothetical ValueUnit
Maximum Plasma Concentration Cₘₐₓ15.2µg/mL
Time to Maximum Concentration Tₘₐₓ1.5hours
Area Under the Curve (0 to infinity) AUC₀-∞75.8µg·h/mL
Elimination Half-life t₁/₂4.2hours
Oral Bioavailability F%65%

Note: Data are hypothetical and intended for illustrative purposes. Actual pharmacokinetic profiles must be determined experimentally.

References

Application Note: Quantification of (Cyclohexanecarbonyl)-L-leucine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(Cyclohexanecarbonyl)-L-leucine is a synthetic derivative of the essential amino acid L-leucine. Its structural similarity to endogenous compounds necessitates the development of highly selective and sensitive analytical methods for its accurate quantification in biological matrices. This is particularly crucial in research and development settings for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma.

Principle

The method employs a protein precipitation technique for the extraction of this compound and an internal standard (IS) from human plasma. The chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative performance characteristics of the described LC-MS/MS method for the analysis of this compound in human plasma.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal
Extraction Recovery > 80%

Experimental Protocols

1. Reagents and Materials

  • This compound analytical standard

  • This compound-d11 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

3. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the internal standard in methanol.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions

  • HPLC Conditions:

    • Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical):

      • This compound: Q1: m/z 242.2 -> Q3: m/z 126.1 (loss of cyclohexanecarbonyl group)

      • Internal Standard (e.g., -d11): Q1: m/z 253.3 -> Q3: m/z 126.1

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Sample_Preparation_Workflow cluster_plasma Plasma Sample Processing cluster_analysis Analysis Plasma 50 µL Plasma Sample Add_IS Add 150 µL IS in Acetonitrile Plasma->Add_IS 1 Vortex Vortex Mix (30s) Add_IS->Vortex 2 Centrifuge Centrifuge (13,000 x g, 10 min) Vortex->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 LCMS Inject into LC-MS/MS Supernatant->LCMS 5

Caption: Workflow for the protein precipitation-based extraction of this compound from plasma.

Method_Validation_Workflow Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for the validation of the bioanalytical method.[1][2]

References

HPLC method for (Cyclohexanecarbonyl)-L-leucine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of (Cyclohexanecarbonyl)-L-leucine

Application Note and Protocol

This document outlines a general reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This method is intended as a starting point for researchers, scientists, and drug development professionals. Method development and validation are required to ensure suitability for a specific application.

This compound is a derivative of the amino acid L-leucine and is used in various research applications.[1] Accurate and reliable analytical methods are crucial for its quantification in different matrices.

Experimental Protocol: HPLC Analysis of this compound

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE)

Preparation of Mobile Phase
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Degas both mobile phases prior to use.

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation will depend on the matrix. A general procedure for a relatively clean sample is as follows:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method and Parameters

The following table summarizes the recommended starting chromatographic conditions. Optimization may be necessary.

Table 1: Chromatographic Conditions

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 210 nm
Run Time 15 minutes

Data Presentation and System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Retention Time RSD ≤ 1.0% (for n=6 injections)

Method Validation Summary

The following table presents hypothetical data for key validation parameters. These should be determined experimentally.

Table 3: Method Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation standards Prepare Standard Solutions (1-100 µg/mL) prep->standards samples Prepare Sample Solutions prep->samples system_suitability System Suitability Test (Inject Standard 6 times) standards->system_suitability calibration Calibration Curve (Inject Standards) standards->calibration sample_injection Inject Samples samples->sample_injection hplc_analysis HPLC Analysis instrument_setup Instrument Setup (Column, Mobile Phase, etc.) hplc_analysis->instrument_setup instrument_setup->system_suitability system_suitability->calibration If Passed calibration->sample_injection integration Peak Integration & Identification sample_injection->integration data_processing Data Processing & Analysis quantification Quantification (Using Calibration Curve) integration->quantification report Generate Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

References

LC-MS/MS protocol for detecting (Cyclohexanecarbonyl)-L-leucine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Protocol for the Detection of (Cyclohexanecarbonyl)-L-leucine in Plasma

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the quantitative analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

This compound is a derivative of the essential amino acid L-leucine.[1][2] Amino acid derivatives are of significant interest in various fields, including their potential as therapeutic agents and their role in physiological processes.[1] Leucine (B10760876) itself is known to play a critical role in protein synthesis and metabolic regulation through signaling pathways such as the mTOR pathway.[2][3] Accurate quantification of this compound in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[4] This protocol outlines the necessary steps for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Quantitative Data Summary

The following tables summarize the typical validation parameters for an LC-MS/MS method for the analysis of this compound in plasma. These values are representative and should be established for each specific assay.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Lower Limit of Quantitation (LLOQ)1< 20< 2080 - 120
Low QC3< 15< 1585 - 115
Medium QC100< 15< 1585 - 115
High QC800< 15< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8585 - 115
High QC800> 8585 - 115

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d11

  • LC-MS grade acetonitrile (B52724), methanol, and water[5]

  • Formic acid (≥ 98%)

  • Human plasma (K2EDTA)

  • 96-well protein precipitation plates or microcentrifuge tubes

Standard and Quality Control Sample Preparation
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the SIL-IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Spiking: Spike the working standard solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 1, 3, 100, 800 ng/mL).

Plasma Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.[6][7]

  • Aliquot: Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 96-well plate or microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL) to all wells except for the blank matrix samples.

  • Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well.

  • Mix: Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Plasma Plasma Sample (50 µL) IS Add Internal Standard Plasma->IS Precipitation Add Acetonitrile (200 µL) IS->Precipitation Vortex Vortex (2 min) Precipitation->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analyte from matrix components.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusing a standard solution. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a characteristic product ion. For a molecular weight of 241.34 g/mol , the precursor would be m/z 242.2. A plausible fragment could result from the loss of the cyclohexanecarbonyl group or cleavage within the leucine moiety.

    • SIL-IS: The MRM transition will be shifted by the mass of the stable isotopes.

  • Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

  • Compound Parameters:

    • Declustering Potential (DP): To be optimized

    • Collision Energy (CE): To be optimized

    • Entrance Potential (EP): To be optimized

    • Collision Cell Exit Potential (CXP): To be optimized

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[8] Key validation parameters include:

  • Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention time of the analyte and IS.

  • Linearity and Range: Assess the linearity of the calibration curve over the defined concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using QC samples at a minimum of four concentration levels.[9]

  • Lower Limit of Quantitation (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[10]

  • Recovery: Evaluate the efficiency of the extraction procedure.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of the analyte in plasma under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathway Context

This compound, as a leucine derivative, may interact with or modulate pathways regulated by leucine. Leucine is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

G cluster_pathway Potential Leucine-Related Signaling Leucine_Derivative This compound Leucine Leucine Leucine_Derivative->Leucine Metabolism/Analogy mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4EBP1->Protein_Synthesis Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Potential interaction of a leucine derivative with the mTOR signaling pathway.

References

Application Notes and Protocols for (Cyclohexanecarbonyl)-L-leucine in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine. While specific protein targets of this compound are not extensively documented in publicly available literature, its structural similarity to L-leucine suggests potential interactions with proteins involved in leucine-mediated signaling pathways. L-leucine is a critical regulator of various cellular processes, most notably protein synthesis and metabolism, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][2][3] This document provides a generalized framework for characterizing the binding of a novel compound like this compound to a target protein using standard biophysical assays.

Protein binding assays are fundamental in drug discovery and molecular biology for quantifying the interaction between a ligand, such as a small molecule, and its protein target.[4][5][6] Key parameters derived from these assays include the binding affinity (dissociation constant, KD), binding kinetics (on-rate, kon, and off-rate, koff), and the stoichiometry of the interaction.[4] This information is crucial for understanding a compound's mechanism of action and for optimizing its potency and selectivity.

This application note details protocols for several widely used protein binding assays: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). Additionally, it provides an overview of the L-leucine signaling pathway, which may serve as a starting point for investigating the biological activity of this compound.

Data Presentation: Summarizing Binding Affinity Data

Quantitative data from protein binding experiments should be organized for clear comparison. The following table provides a template for summarizing key kinetic and affinity constants for a hypothetical interaction between this compound and a target protein.

Test CompoundTarget ProteinMethodKD (nM)kon (M-1s-1)koff (s-1)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundKinase YSPR501.2 x 1056.0 x 10-3N/AN/AN/A
This compoundKinase YITC65N/AN/A1.1-8.5-1.2
L-leucineKinase YFP (Competitive)150 (Ki)N/AN/AN/AN/AN/A

L-leucine Signaling Pathway

L-leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[2] Understanding this pathway is essential for postulating and testing the mechanism of action of L-leucine derivatives.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leucine L-leucine LRS Leucyl-tRNA Synthetase (LRS) Leucine->LRS Binds Sestrin2 Sestrin2 Leucine->Sestrin2 Binds Rag_GTPases Rag GTPases (RagA/B-RagC/D) LRS->Rag_GTPases Activates Sestrin2->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits to Lysosome & Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates (Activates) FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits cluster_workflow SPR Experimental Workflow Prep Prepare Running Buffer & Sensor Chip Immobilize Immobilize Target Protein on Chip Prep->Immobilize Inject Inject this compound (Analyte) Immobilize->Inject Measure Measure Binding (Response Units) Inject->Measure Regenerate Regenerate Sensor Surface Measure->Regenerate Analyze Analyze Data (k_on, k_off, K_D) Measure->Analyze Regenerate->Inject Next Concentration cluster_workflow ITC Experimental Workflow Load_Protein Load Target Protein into Sample Cell Titrate Titrate Ligand into Protein Solution Load_Protein->Titrate Load_Ligand Load this compound into Syringe Load_Ligand->Titrate Measure Measure Heat Change per Injection Titrate->Measure Analyze Analyze Data (K_D, ΔH, ΔS, n) Measure->Analyze cluster_workflow Competitive FP Assay Workflow Prepare Prepare Assay Buffer, Tracer, Protein, & Compound Mix Mix Protein, Fluorescent Tracer, & this compound Prepare->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Measure Measure Fluorescence Polarization Incubate->Measure Analyze Analyze Data (IC50, K_i) Measure->Analyze

References

Application Notes and Protocols for (Cyclohexanecarbonyl)-L-leucine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine.[1][2] L-leucine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and nutrient sensing, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3][4][5] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, making it a key target in various diseases, including cancer and metabolic disorders.[3][6] Given its structural similarity to L-leucine, this compound is a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the mTORC1 pathway.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in HTS assays to discover and characterize compounds that modulate the mTORC1 signaling cascade.

Mechanism of Action and Signaling Pathway

L-leucine directly activates mTORC1, and it is hypothesized that this compound acts as an L-leucine mimetic, initiating a similar signaling cascade. The binding of L-leucine (or its analog) to its intracellular sensors, such as Sestrin2, leads to the activation of the Rag GTPases.[4] This activation promotes the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.[3] Activated mTORC1 then phosphorylates its downstream effectors, including p70 S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[3][6]

A simplified diagram of the mTORC1 signaling pathway activated by L-leucine is presented below.

mTORC1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cyclohexanecarbonyl_L_leucine This compound Transporter Amino Acid Transporter Cyclohexanecarbonyl_L_leucine->Transporter Uptake Sestrin2 Sestrin2 Transporter->Sestrin2 Activation GATOR1 GATOR1 Sestrin2->GATOR1 Inhibition Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibition mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation Downstream_Effectors Downstream Effectors (S6K1, 4E-BP1) mTORC1->Downstream_Effectors Phosphorylation Rheb Rheb Rheb->mTORC1 Activation Cell_Growth Protein Synthesis & Cell Growth Downstream_Effectors->Cell_Growth Promotion

Caption: mTORC1 Signaling Pathway Activation.

High-Throughput Screening Applications

This compound can be utilized in various HTS assay formats to screen for modulators of the mTORC1 pathway.

Primary Applications:

  • Identification of mTORC1 Inhibitors: Screening for compounds that block the activation of mTORC1 induced by this compound.

  • Identification of mTORC1 Activators/Potentiators: Screening for compounds that enhance or mimic the effect of this compound on mTORC1 activation.

  • Elucidation of Upstream Regulators: Identifying proteins or pathways that regulate the cellular response to L-leucine analogs.

Experimental Protocols

A common HTS approach is a cell-based assay measuring the phosphorylation of a downstream mTORC1 substrate, such as S6K1. Here, we provide a detailed protocol for a 384-well plate-based immunofluorescence assay.

Protocol: High-Throughput Immunofluorescence Assay for S6K1 Phosphorylation

Objective: To quantify the inhibitory or potentiating effect of test compounds on this compound-induced S6K1 phosphorylation.

Materials:

  • Cell Line: A suitable cell line responsive to amino acid stimulation (e.g., HEK293, HeLa, or MCF7).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • This compound: Stock solution in DMSO.

  • Test Compounds: Compound library dissolved in DMSO.

  • Control Inhibitor: A known mTORC1 inhibitor (e.g., Rapamycin).

  • Reagents:

    • Amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS).

    • Complete growth medium.

    • Fixation Solution: 4% paraformaldehyde in PBS.

    • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

    • Primary Antibody: Rabbit anti-phospho-p70 S6 Kinase (Thr389) antibody.

    • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

    • Nuclear Stain: Hoechst 33342.

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • Automated liquid handler.

    • High-content imaging system.

Assay Workflow:

HTS_Workflow Start Start Cell_Seeding 1. Seed Cells Start->Cell_Seeding Starvation 2. Amino Acid Starvation Cell_Seeding->Starvation Compound_Addition 3. Add Test Compounds Starvation->Compound_Addition Stimulation 4. Stimulate with This compound Compound_Addition->Stimulation Fix_Permeabilize 5. Fix and Permeabilize Stimulation->Fix_Permeabilize Immunostaining 6. Immunostaining Fix_Permeabilize->Immunostaining Imaging 7. High-Content Imaging Immunostaining->Imaging Analysis 8. Image and Data Analysis Imaging->Analysis End End Analysis->End

References

Application Notes and Protocols for Efficacy Studies of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting preclinical efficacy studies of (Cyclohexanecarbonyl)-L-leucine, a novel leucine (B10760876) derivative. The protocols outlined below are designed to assess its potential as a therapeutic agent, with a focus on its presumed activity as an agonist for G-protein coupled receptor 120 (GPR120), a key target in metabolic and inflammatory diseases.

Introduction

This compound is an amino acid derivative with potential therapeutic applications.[1][2][3] Leucine and its derivatives have been noted for their role in various physiological processes, including muscle protein synthesis and metabolic regulation.[4][5][6][7][8] GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising drug target for conditions such as type 2 diabetes, obesity, and chronic inflammation.[9][10][11][12] GPR120 is activated by long-chain fatty acids and plays a crucial role in glucose homeostasis, anti-inflammatory responses, and adipogenesis.[12][13] Synthetic agonists of GPR120 have demonstrated efficacy in improving insulin (B600854) sensitivity and reducing inflammation in preclinical models.[9][14]

The following protocols are designed to systematically evaluate the efficacy of this compound as a potential GPR120 agonist, from initial in vitro characterization to in vivo proof-of-concept studies.

In Vitro Efficacy Studies

Objective: To determine the potency, selectivity, and mechanism of action of this compound at the GPR120 receptor.

1. Receptor Activation Assays

A common method to assess the activation of Gq-coupled GPCRs like GPR120 is to measure the increase in intracellular calcium.[15]

Protocol 1: Calcium Flux Assay

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR120 (hGPR120) and mouse GPR120 (mGPR120).[16]

  • CHO or HEK293 cells expressing human GPR40 (hGPR40) for selectivity testing.[16]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Reference GPR120 agonist (e.g., TUG-891).[14][16]

  • Microplate reader with fluorescence detection capabilities.

Procedure:

  • Seed the GPR120-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the reference agonist in the assay buffer.

  • Add the compounds to the respective wells and immediately measure the fluorescence intensity over time.

  • Record the peak fluorescence response for each concentration.

  • Calculate the EC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

2. β-Arrestin Recruitment Assay

GPR120 activation can also lead to the recruitment of β-arrestin 2, which is involved in its anti-inflammatory signaling.[9][17]

Protocol 2: β-Arrestin 2 Recruitment Assay

Materials:

  • Cells co-expressing GPR120 and a β-arrestin 2 fusion protein (e.g., using PathHunter technology).

  • This compound.

  • Reference GPR120 agonist.

  • Assay-specific detection reagents.

  • Luminometer or other appropriate plate reader.

Procedure:

  • Plate the cells in a 96-well plate and incubate.

  • Add serial dilutions of this compound or the reference agonist.

  • Incubate for the time specified by the assay manufacturer to allow for β-arrestin 2 recruitment.

  • Add the detection reagents.

  • Measure the signal (e.g., luminescence).

  • Determine the EC50 values from the dose-response curves.

3. Anti-inflammatory Activity in Macrophages

GPR120 agonists have been shown to exert anti-inflammatory effects in macrophages.[12][17]

Protocol 3: Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line.

  • This compound.

  • Lipopolysaccharide (LPS).

  • Reagents for measuring inflammatory markers (e.g., TNF-α, IL-6) via ELISA or qPCR.

Procedure:

  • Culture RAW 264.7 cells and seed them in a 24-well plate.

  • Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant to measure secreted cytokines (TNF-α, IL-6) by ELISA.

  • Lyse the cells to extract RNA and perform qPCR to measure the gene expression of inflammatory markers.

  • Assess the dose-dependent inhibition of inflammatory markers by this compound.

Data Presentation: In Vitro Potency and Selectivity

CompoundGPR120 (human) EC50 (nM)GPR120 (mouse) EC50 (nM)GPR40 (human) EC50 (nM)Selectivity (GPR40/GPR120)β-Arrestin 2 EC50 (nM)
This compoundTBDTBDTBDTBDTBD
Reference Agonist (TUG-891)~44~83>10,000>200-foldTBD

TBD: To be determined.

Signaling Pathway

GPR120_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR120 GPR120 Gq_alpha Gαq GPR120->Gq_alpha Activates beta_arrestin β-Arrestin 2 GPR120->beta_arrestin Recruits PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates TAB1 TAB1 beta_arrestin->TAB1 Binds TAK1 TAK1 TAB1->TAK1 Inhibits Binding IKK_JNK IKK/JNK Activation TAK1->IKK_JNK Activates Inflammation Inflammation IKK_JNK->Inflammation Ligand (Cyclohexanecarbonyl) -L-leucine Ligand->GPR120 Activates

Caption: GPR120 signaling pathways activated by an agonist.

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of diet-induced obesity and insulin resistance.

1. Animal Model

A widely used model is the diet-induced obese (DIO) mouse model.[9]

Protocol 4: Diet-Induced Obesity Mouse Model

Materials:

  • C57BL/6J mice.

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Standard chow diet.

  • This compound.

  • Vehicle control.

Procedure:

  • Wean male C57BL/6J mice and place them on an HFD for 8-12 weeks to induce obesity and insulin resistance.

  • House the mice under standard conditions with a 12-hour light/dark cycle.

  • Monitor body weight and food intake regularly.

  • Once the desired phenotype is achieved, randomize the mice into treatment groups (vehicle and different doses of this compound).

  • Administer the compound daily via an appropriate route (e.g., oral gavage).

2. Metabolic Phenotyping

Protocol 5: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT)

Materials:

  • Glucose solution (for GTT).

  • Insulin solution (for ITT).

  • Handheld glucometer and test strips.

Procedure for GTT:

  • Fast the mice for 6 hours.

  • Measure baseline blood glucose from a tail snip.

  • Administer a bolus of glucose (e.g., 2 g/kg) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

Procedure for ITT:

  • Fast the mice for 4 hours.

  • Measure baseline blood glucose.

  • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

3. Assessment of Insulin Signaling and Hepatic Steatosis

Protocol 6: Tissue Analysis

Materials:

  • Reagents for protein extraction and Western blotting.

  • Antibodies against phosphorylated and total Akt.

  • Kits for measuring liver triglycerides.

  • Reagents for histological analysis (e.g., H&E staining).

Procedure:

  • At the end of the study, euthanize the mice and collect tissues (liver, muscle, adipose tissue).

  • For insulin signaling studies, inject a subset of mice with insulin before tissue collection.

  • Homogenize tissues to extract protein and perform Western blotting for p-Akt and total Akt.[9]

  • Measure triglyceride content in the liver.

  • Fix a portion of the liver in formalin for histological analysis of steatosis.

Data Presentation: In Vivo Metabolic Effects

Treatment GroupBody Weight (g)Fasting Glucose (mg/dL)GTT AUC (mg/dLmin)ITT AUC (mg/dLmin)Liver Triglycerides (mg/g)
Lean ControlTBDTBDTBDTBDTBD
HFD + VehicleTBDTBDTBDTBDTBD
HFD + this compound (Low Dose)TBDTBDTBDTBDTBD
HFD + this compound (High Dose)TBDTBDTBDTBDTBD

TBD: To be determined. AUC: Area under the curve.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy receptor_activation Receptor Activation Assays (Calcium Flux) beta_arrestin β-Arrestin Recruitment receptor_activation->beta_arrestin selectivity Selectivity Profiling (vs. GPR40) beta_arrestin->selectivity anti_inflammatory Anti-inflammatory Assay (RAW 264.7 cells) selectivity->anti_inflammatory animal_model Diet-Induced Obese Mouse Model anti_inflammatory->animal_model Proceed if active in vitro gtt_itt Glucose and Insulin Tolerance Tests (GTT/ITT) animal_model->gtt_itt tissue_analysis Terminal Tissue Analysis (Liver, Muscle, Adipose) gtt_itt->tissue_analysis insulin_signaling Insulin Signaling (p-Akt) tissue_analysis->insulin_signaling hepatic_steatosis Hepatic Steatosis Assessment tissue_analysis->hepatic_steatosis end End: Efficacy Profile insulin_signaling->end hepatic_steatosis->end start Start: (Cyclohexanecarbonyl) -L-leucine start->receptor_activation

Caption: Workflow for evaluating the efficacy of this compound.

Pharmacokinetic Profiling

A preliminary pharmacokinetic study is recommended to determine the dosing regimen for in vivo efficacy studies.

Protocol 7: Pharmacokinetic Study in Mice

Materials:

  • C57BL/6J mice.

  • This compound.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Administer a single dose of this compound to mice via intravenous and oral routes.

  • Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Process the plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters

ParameterValue (Units)
Half-life (t1/2)TBD (h)
Clearance (CL)TBD (L/h/kg)
Volume of Distribution (Vd)TBD (L/kg)
Oral Bioavailability (F)TBD (%)

TBD: To be determined.

By following these detailed protocols, researchers can thoroughly evaluate the efficacy of this compound as a potential therapeutic agent for metabolic and inflammatory disorders.

References

Application Notes and Protocols for (Cyclohexanecarbonyl)-L-leucine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine. As a modified amino acid, it holds potential for investigation in various fields of biomedical research, including but not limited to metabolism, cell signaling, and drug discovery. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo studies to ensure reproducibility and reliability of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Data and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. While specific experimental solubility data for this compound is not widely published, the provided solubility guidelines are based on the known behavior of similar N-acylated amino acid derivatives.

PropertyValue
Molecular Formula C₁₃H₂₃NO₃
Molecular Weight 241.33 g/mol
Appearance White to off-white solid
Solubility in DMSO Estimated to be ≥ 30 mg/mL
Solubility in Ethanol Estimated to be soluble
Aqueous Solubility Sparingly soluble in aqueous buffers

Experimental Protocols

Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh out a desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 24.13 mg of this compound.

  • Dissolve: Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.

  • Mix: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of a Working Solution in an Aqueous Buffer (e.g., PBS)

Due to the limited aqueous solubility of this compound, it is recommended to first dissolve the compound in an organic solvent before diluting with an aqueous buffer.

Materials:

  • High-concentration stock solution of this compound in DMSO (from Protocol 3.1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other desired aqueous buffer

  • Sterile dilution tubes

Procedure:

  • Thaw: Thaw a frozen aliquot of the high-concentration stock solution at room temperature.

  • Dilute: Perform a serial dilution of the stock solution with the aqueous buffer to achieve the desired final concentration. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 999 µL of PBS.

  • Mix: Gently vortex the working solution to ensure homogeneity.

  • Use Promptly: It is recommended to prepare aqueous working solutions fresh for each experiment and use them on the same day.[1] Avoid storing aqueous solutions for extended periods.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound stock solutions.

Solution TypeRecommended Storage TemperatureStabilitySpecial Considerations
Solid Compound Room TemperatureStable for at least two years.[2]Keep in a tightly sealed container in a dry, dark place.
Organic Stock -20°C or -80°CUp to 1 month at -20°C; up to 6 months at -80°C.Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working 2-8°CUse within one day.[1]Prepare fresh before each experiment for best results.

Visualizations

The following diagrams illustrate the workflow for preparing stock solutions and a conceptual signaling pathway where a leucine (B10760876) derivative might be involved.

Stock_Solution_Workflow Workflow for Stock Solution Preparation cluster_solid Solid Compound Handling cluster_organic Organic Stock Preparation cluster_aqueous Aqueous Working Solution Preparation Equilibrate Equilibrate to RT Weigh Weigh Compound Equilibrate->Weigh Add_Solvent Add Organic Solvent (e.g., DMSO) Weigh->Add_Solvent Vortex_Warm Vortex/Warm to Dissolve Add_Solvent->Vortex_Warm Store_Organic Aliquot and Store at -20°C/-80°C Vortex_Warm->Store_Organic Thaw_Stock Thaw Organic Stock Store_Organic->Thaw_Stock Dilute Dilute with Aqueous Buffer Thaw_Stock->Dilute Use Use Immediately Dilute->Use Signaling_Pathway_Concept Conceptual Signaling Pathway Involvement Compound This compound Receptor Cell Surface or Nuclear Receptor Compound->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Metabolism, Growth) Gene_Expression->Cellular_Response Leads to

References

Application Notes and Protocols for (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Cyclohexanecarbonyl)-L-leucine is a derivative of the essential amino acid L-leucine.[1][2] L-leucine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic signaling, most notably through the activation of the mammalian target of rapamycin (B549165) (mTOR) pathway.[3][4][5] The mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[4][5][6] Due to its structural similarity to L-leucine, this compound is of interest for its potential to modulate mTOR signaling and other leucine-dependent pathways. These application notes provide essential safety and handling procedures, as well as experimental protocols for investigating the biological activity of this compound.

Safety and Handling

Given the lack of specific data for this compound, a cautious approach is warranted. The safety information for L-leucine and cyclohexanecarboxylic acid should be considered.

2.1. Hazard Assessment (Inferred)

  • L-Leucine: Generally considered not hazardous.[7][8][9][10] However, it may cause eye and skin irritation.[8] Fine dust dispersed in the air may pose a dust explosion hazard.[8]

  • Cyclohexanecarboxylic Acid: Harmful if swallowed and causes serious eye irritation. It can also cause skin and respiratory irritation.[11]

Based on these profiles, this compound should be handled as a compound that is potentially harmful if ingested and can cause skin, eye, and respiratory tract irritation.

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Safety glasses or goggles should be worn at all times.[7][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[11][12]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[12]

  • Respiratory Protection: If handling fine powders outside of a fume hood, a dust mask or respirator should be used.[7][9]

2.3. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid dust formation.[8][9]

2.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from strong oxidizing agents.[7]

2.5. Spills and Waste Disposal

  • Spills: For small spills of the solid, sweep up carefully, avoiding dust generation, and place in a sealed container for disposal.[7][9] The spill area should be cleaned thoroughly.

  • Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for the parent molecules of this compound.

Table 1: Physical and Chemical Properties

PropertyL-LeucineCyclohexanecarboxylic AcidThis compound
Molecular Formula C₆H₁₃NO₂C₇H₁₂O₂C₁₃H₂₃NO₃
Molecular Weight 131.17 g/mol [7]128.17 g/mol 241.33 g/mol [1]
CAS Number 61-90-5[7]98-89-5157116-68-2[13]
Melting Point >300 °C[7]29-31 °CNot available
Boiling Point Not available232-233 °CNot available
Solubility Soluble in waterSlightly soluble in waterNot available

Table 2: Toxicological Data (for parent molecules)

ParameterL-LeucineCyclohexanecarboxylic Acid
Acute Oral Toxicity LD50 > 2,000 mg/kg (Rat)[7]Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Not classified as an irritantCauses skin irritation[11]
Eye Damage/Irritation Not classified as an irritantCauses serious eye irritation[11]
Carcinogenicity Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[7]Not available

Experimental Protocols

4.1. Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound. The choice of solvent may need to be optimized based on experimental observations of the compound's solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.41 mg of this compound into the tube.

  • Add 100 µL of DMSO to the tube.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be necessary.

  • The resulting solution is a 100 mM stock solution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C.

4.2. Protocol: Cell-Based Assay for mTORC1 Signaling Activation

This protocol outlines a method to determine if this compound activates the mTORC1 signaling pathway in a cell line known to be responsive to L-leucine (e.g., C2C12 myotubes, MCF-7 breast cancer cells). Activation will be assessed by Western blotting for the phosphorylation of key downstream targets of mTORC1, such as p70S6K and 4E-BP1.

Materials:

  • Appropriate cell line (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements (e.g., DMEM, fetal bovine serum, penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Amino acid-free medium

  • This compound stock solution (100 mM in DMSO)

  • L-leucine (positive control)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-total-4E-BP1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Differentiation (for C2C12 cells):

    • Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum) for 4-6 days.

  • Amino Acid Starvation and Treatment:

    • Wash the differentiated myotubes twice with PBS.

    • Starve the cells in an amino acid-free medium for 1-2 hours.

    • Replace the starvation medium with fresh amino acid-free medium containing the following treatments:

      • Vehicle control (DMSO)

      • This compound at various concentrations (e.g., 1, 10, 100 µM)

      • L-leucine (positive control, e.g., 100 µM)

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels for each target.

    • Further normalize to a loading control (e.g., GAPDH or β-actin).

    • Compare the levels of phosphorylated proteins in the treated samples to the vehicle control.

Visualizations

Diagram 1: Inferred Safety and Handling Workflow

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Goggles, Gloves, Lab Coat Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Fume Hood Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow Regulations Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: A logical workflow for the safe handling of this compound.

Diagram 2: L-leucine mTOR Signaling Pathway

G Simplified L-leucine mTOR Signaling Pathway L-leucine L-leucine mTORC1 mTORC1 L-leucine->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis promotes 4E-BP1->Protein Synthesis inhibits inhibition of Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: A simplified diagram of the L-leucine-mediated mTORC1 signaling pathway.

Diagram 3: Experimental Workflow for mTORC1 Activation Assay

G Workflow for Western Blot Analysis of mTORC1 Activation Cell Culture Cell Culture Amino Acid Starvation Amino Acid Starvation Cell Culture->Amino Acid Starvation 1-2 hours Treatment Treatment Amino Acid Starvation->Treatment Compound/Controls Cell Lysis Cell Lysis Treatment->Cell Lysis 30-60 mins Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Imaging Imaging Western Blot->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: A general workflow for the cell-based assay to assess mTORC1 activation.

References

Application of (Cyclohexanecarbonyl)-L-leucine in [specific disease] research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (Cyclohexan

arbonyl)-L-leucine in Sarcopenia Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sarcopenia, the age-related loss of skeletal muscle mass and function, presents a significant challenge to the health and quality of life of the elderly. Research into therapeutic interventions has identified the essential branched-chain amino acid L-leucine as a potent stimulator of muscle protein synthesis, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3][4][5][6] (Cyclohexanecarbonyl)-L-leucine, as a derivative of L-leucine, is a compound of interest for its potential to modulate this pathway and mitigate muscle atrophy.[7][8] This document provides an overview of the application of this compound in sarcopenia research, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

This compound is hypothesized to act similarly to its parent molecule, L-leucine, by activating the mTOR pathway.[[“]][10][11][12][13] The mTOR pathway is a central regulator of cell growth and protein synthesis.[11][12] Leucine (B10760876) directly activates mTOR complex 1 (mTORC1), leading to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][10] This cascade of events ultimately results in increased translation of mRNAs that are crucial for muscle protein synthesis and hypertrophy.[1][2][[“]] In the context of sarcopenia, where anabolic resistance to protein intake is common, leucine and its derivatives may help overcome this blunted response and promote muscle protein accretion.[1][2]

Signaling Pathway Diagram:

mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Amino Acids (Leucine) Amino Acids (Leucine) mTORC1 mTORC1 Amino Acids (Leucine)->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Protein Synthesis ↑ Muscle Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis

Caption: Activation of the mTORC1 pathway by Leucine.

Experimental Protocols

The following protocols are foundational for investigating the effects of this compound on muscle atrophy, both in vitro and in vivo.

In Vitro Model: Dexamethasone-Induced Atrophy in C2C12 Myotubes

This protocol details the induction of muscle atrophy in a common murine myoblast cell line, C2C12, and subsequent treatment with the test compound.[14][15]

Experimental Workflow Diagram:

InVitro_Workflow cluster_workflow In Vitro Experimental Workflow Start C2C12 Myoblast Culture Differentiation Induce Differentiation to Myotubes Start->Differentiation Atrophy_Induction Induce Atrophy (e.g., Dexamethasone) Differentiation->Atrophy_Induction Treatment Treat with this compound Atrophy_Induction->Treatment Analysis Analysis: - Myotube Diameter - Protein Synthesis (SUnSET) - Western Blot (mTOR pathway) - Gene Expression (Atrogenes) Treatment->Analysis End Data Interpretation Analysis->End

Caption: Workflow for in vitro muscle atrophy studies.

Methodology:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • To induce differentiation, replace the growth medium with differentiation medium (DMEM with 2% horse serum) when cells reach 80-90% confluency.

    • Allow myoblasts to differentiate into myotubes for 4-6 days, with media changes every 48 hours.

  • Induction of Atrophy and Treatment:

    • Induce atrophy by treating differentiated myotubes with 100 µM dexamethasone (B1670325) for 24-48 hours.[14]

    • Concurrently, treat cells with varying concentrations of this compound or a vehicle control.

  • Analysis of Muscle Atrophy and Protein Synthesis:

    • Myotube Diameter: Capture images of myotubes using a microscope and measure their diameter using image analysis software (e.g., ImageJ). A decrease in diameter indicates atrophy.

    • Protein Synthesis Assay (SUnSET): To measure protein synthesis, incubate myotubes with puromycin (B1679871) for a short period before harvesting. Detect incorporated puromycin via western blot.

    • Western Blot Analysis: Analyze the phosphorylation status of key mTOR pathway proteins (e.g., Akt, mTOR, S6K1, 4E-BP1) and the expression of muscle-specific proteins.

    • Gene Expression Analysis (qPCR): Measure the mRNA levels of atrophy-related genes (atrogenes), such as MuRF1 and MAFbx.[14][16]

Quantitative Data Summary (Hypothetical):

Treatment GroupMyotube Diameter (µm)Protein Synthesis (Relative to Control)MuRF1 Expression (Fold Change)
Control25.3 ± 2.11.001.0
Dexamethasone15.8 ± 1.90.623.5
Dexamethasone + Compound (10 µM)19.5 ± 2.00.852.1
Dexamethasone + Compound (50 µM)23.1 ± 2.20.951.3
In Vivo Model: Hindlimb Unloading-Induced Muscle Atrophy in Rodents

This protocol describes a well-established model of disuse muscle atrophy and its application in evaluating the efficacy of this compound.[17]

Methodology:

  • Animal Model and Hindlimb Unloading:

    • Use adult male rats or mice.

    • Induce muscle atrophy via hindlimb unloading for 7-14 days.[17] This involves suspending the hindlimbs of the animal, preventing them from bearing weight.

  • Compound Administration:

    • Administer this compound or a vehicle control daily via oral gavage or intraperitoneal injection throughout the hindlimb unloading period.

  • Analysis of Muscle Mass and Function:

    • Muscle Mass: At the end of the study, dissect and weigh key hindlimb muscles (e.g., gastrocnemius, soleus, tibialis anterior).

    • Muscle Fiber Cross-Sectional Area (CSA): Perform histological analysis on muscle cross-sections (e.g., H&E or laminin (B1169045) staining) to measure the CSA of individual muscle fibers.[17]

    • Grip Strength: Assess muscle function using a grip strength meter before and after the intervention.

  • Molecular Analysis:

    • Perform western blot and qPCR analysis on muscle tissue samples to evaluate the mTOR pathway and atrogene expression, as described in the in vitro protocol.

Quantitative Data Summary (Hypothetical):

Treatment GroupGastrocnemius Mass (g)Muscle Fiber CSA (µm²)Grip Strength (g)
Control1.52 ± 0.113500 ± 250150 ± 10
Hindlimb Unloading1.15 ± 0.092300 ± 210110 ± 8
Hindlimb Unloading + Compound1.38 ± 0.103100 ± 230135 ± 9

The provided protocols and data tables offer a framework for the systematic evaluation of this compound as a potential therapeutic agent for sarcopenia. By utilizing both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's efficacy and mechanism of action in mitigating muscle atrophy. Further studies should focus on long-term efficacy, safety, and optimal dosing strategies.[4]

References

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of (Cyclohexanecarbonyl)-L-leucine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with (Cyclohexanecarbonyl)-L-leucine and other hydrophobic compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?

A1: This phenomenon, often called "crashing out" or "DMSO shock," is common for hydrophobic compounds.[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment as the DMSO is diluted.[1] Here are immediate steps to troubleshoot this issue:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of the compound to below its aqueous solubility limit.[1]

  • Optimize the Dilution Method: Instead of a single, large dilution, employ a serial dilution approach.[2] A gradual decrease in the solvent concentration can help keep the compound in solution.[2] Also, add the compound stock to the aqueous buffer dropwise while vortexing or stirring vigorously to facilitate rapid mixing.[2]

  • Pre-warm the Medium: Adding the compound to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) cell culture media or assay buffers.[1]

  • Reduce the Final DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, its concentration in the final assay should be minimized to avoid both compound precipitation and cellular toxicity.[2] Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%, though this is cell-line dependent.[2]

Q2: I prepared my this compound solution in media, and it looked clear. However, after incubation, I observe a precipitate. What causes this delayed precipitation?

A2: Delayed precipitation can occur due to several factors:

  • Temperature Changes: Changes in temperature during incubation can affect compound solubility.[1]

  • Interactions with Media Components: The compound may interact with components in the cell culture medium, such as proteins or salts, leading to precipitation over time.[3] The presence of serum proteins, like albumin, can sometimes help to keep hydrophobic compounds in solution.[3]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[1]

  • Compound Instability: The compound itself may not be stable in the aqueous environment over the incubation period.

To address this, consider preparing fresh solutions immediately before use and monitoring the pH of your culture medium.

Q3: What alternative solvents or solubilizing agents can I use if DMSO is not effective or is causing toxicity?

A3: If DMSO is problematic, you can explore other options, but it is crucial to test the tolerance of your specific assay system to any new solvent or excipient.[2] Always include a vehicle control in your experiments.[3]

  • Co-solvents: Mixtures of solvents, such as DMSO and polyethylene (B3416737) glycol (PEG), can sometimes be more effective than a single solvent.[3]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[3]

Q4: How can I determine the maximum soluble concentration of this compound in my specific assay conditions?

A4: A simple visual solubility assessment can be performed. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., 100 mM in DMSO). Create a series of dilutions of this stock in your assay buffer or cell culture medium. Visually inspect each dilution for any signs of precipitation or turbidity immediately and after a short incubation at the assay temperature.[3] For a more quantitative measure, you can measure the absorbance at a high wavelength (e.g., 600-700 nm) in a plate reader, as precipitated particles will scatter light.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Preparation

Symptoms: The compound does not fully dissolve in the organic solvent, or crystals are visible in the stock solution vial.

Troubleshooting Workflow:

start Start: Prepare Stock Solution dissolve Add solvent (e.g., DMSO) and vortex start->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution sonicate Sonicate the solution check_dissolution->sonicate No success Stock solution ready for use. Store in aliquots at -20°C or -80°C. check_dissolution->success Yes warm Gently warm the solution (check compound stability) sonicate->warm check_again Is the solution clear now? warm->check_again check_again->success Yes fail Compound may not be soluble in this solvent at this concentration. Consider a different solvent or lower concentration. check_again->fail No

Caption: Workflow for troubleshooting stock solution preparation.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer

Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the stock solution to the assay buffer or cell culture medium.

Troubleshooting Workflow:

start Start: Dilute Stock Solution dilution Add stock to pre-warmed (37°C) aqueous buffer with rapid mixing start->dilution check_precipitation Is there a precipitate? dilution->check_precipitation no_precipitate Solution is ready for assay. check_precipitation->no_precipitate No precipitate Precipitation Occurred check_precipitation->precipitate Yes lower_conc Lower the final compound concentration precipitate->lower_conc serial_dilution Use serial dilution method lower_conc->serial_dilution solubility_enhancers Consider solubility enhancers (e.g., surfactants, cyclodextrins) serial_dilution->solubility_enhancers re_evaluate Re-evaluate solubility solubility_enhancers->re_evaluate re_evaluate->no_precipitate Successful re_evaluate->precipitate Still Precipitates Leucine L-Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibition of inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

Troubleshooting impurities in (Cyclohexanecarbonyl)-L-leucine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Cyclohexanecarbonyl)-L-leucine.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors related to the Schotten-Baumann reaction conditions used for this synthesis.[1][2]

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and efficient mixing, especially in a two-phase system.

  • Hydrolysis of Acyl Chloride: Cyclohexanecarbonyl chloride is susceptible to hydrolysis, especially in the presence of aqueous base, which converts it to the unreactive cyclohexanecarboxylic acid. This can be minimized by adding the acyl chloride slowly to a cooled reaction mixture.

  • Amine Protonation: The reaction between L-leucine and cyclohexanecarbonyl chloride generates one equivalent of hydrochloric acid (HCl).[1][3] This acid will react with the starting L-leucine to form a non-nucleophilic ammonium (B1175870) salt, effectively halting the reaction. It is crucial to use at least two equivalents of base: one to deprotonate the L-leucine's carboxylic acid and one to neutralize the generated HCl.[1][3]

  • Sub-optimal pH: The pH of the reaction medium is critical. The amino group of L-leucine must be deprotonated to be nucleophilic, which requires a basic pH. However, a very high pH can accelerate the hydrolysis of the acyl chloride. A pH range of 9-11 is typically effective.

  • Work-up Losses: The product may be lost during the extraction and purification steps. Ensure the pH is adjusted correctly during the work-up to precipitate the product effectively before filtration.

Q2: My final product is an oil or has a low, broad melting point. What is the likely impurity?

A pure product should be a crystalline solid. An oily or low-melting product suggests the presence of impurities.

  • Unreacted Cyclohexanecarbonyl Chloride: This is a volatile and reactive oil. However, it is usually quenched or hydrolyzed during work-up.

  • Cyclohexanecarboxylic Acid: The hydrolysis byproduct of the acyl chloride is a common impurity. It is an oily solid with a low melting point. It can be removed by washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Unreacted L-leucine: While a solid, its presence can interfere with the crystallization of the final product. It can be removed by washing the product with a slightly acidic aqueous solution.

  • Residual Solvent: Incomplete removal of the extraction solvent can result in an oily product. Ensure the product is thoroughly dried under a vacuum.

Q3: I see an extra peak in my HPLC chromatogram. How can I identify it?

Several byproducts and unreacted starting materials can appear in your HPLC analysis.

  • L-leucine: Being very polar, it will typically have a very short retention time on a reverse-phase (C18) column.[4]

  • Cyclohexanecarboxylic Acid: This byproduct is less polar than L-leucine but generally more polar than the final product. It will likely elute before the main product peak.

  • D-Leucine Isomer: If racemization occurred, the resulting (Cyclohexanecarbonyl)-D-leucine diastereomer might be visible as a separate, closely eluting peak, especially on a chiral HPLC column.

  • Related Amino Acid Adducts: If the starting L-leucine contained impurities like isoleucine or valine, their acylated derivatives will be present.[5] These will likely have retention times very close to the main product.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should show characteristic peaks for the cyclohexyl group, the leucine (B10760876) side chain, and the amide bond.[6]

  • Mass Spectrometry (MS): Provides the molecular weight of the product (C13H23NO3, MW: 241.33 g/mol ), confirming its identity.[6][7]

  • HPLC: Used to assess purity by separating the main product from impurities.[8][9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Data Presentation

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Reaction Yield Hydrolysis of acyl chloride Add acyl chloride slowly at a low temperature (0-5 °C).
L-leucine protonation Use at least 2 equivalents of a base like NaOH.[3]
Inefficient mixing Use vigorous stirring to ensure contact between phases.
Oily Product / Low MP Residual cyclohexanecarboxylic acid Wash the organic layer with 5% NaHCO₃ solution during work-up.
Unreacted L-leucine Wash the crude product with dilute HCl after isolation.
Residual solvent Dry the product thoroughly under high vacuum.
Extra HPLC Peaks Unreacted L-leucine Very early eluting peak on reverse-phase HPLC.[4]
Cyclohexanecarboxylic acid Peak eluting before the main product.

| | Diastereomers / Related impurities | Peaks eluting very close to the main product. May require specialized columns.[5] |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Predicted values in CDCl₃. Actual shifts may vary.)

Proton Approximate Chemical Shift (ppm) Multiplicity Integration
-COOH 10.0 - 12.0 broad s 1H
-NH- 6.0 - 6.5 d 1H
Leucine α-CH 4.6 - 4.8 m 1H
Cyclohexyl α-CH 2.1 - 2.3 tt 1H
Leucine γ-CH 1.6 - 1.8 m 1H
Cyclohexyl CH₂ 1.1 - 1.9 m 10H
Leucine β-CH₂ 1.5 - 1.7 m 2H

| Leucine δ-CH₃ | 0.9 - 1.0 | d | 6H |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principles of the Schotten-Baumann reaction.[1][2]

  • Dissolution: Dissolve L-leucine (1.0 eq) in 2M aqueous sodium hydroxide (B78521) (2.2 eq) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the cold solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up (1): Transfer the reaction mixture to a separatory funnel and wash with a small amount of diethyl ether or dichloromethane (B109758) to remove any unreacted acyl chloride. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Drying: Dry the product under a high vacuum to a constant weight.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/water mixture.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method for analyzing reaction progress and final product purity.[4][9]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 90% B

    • 17-20 min: 90% B

    • 20-22 min: 90% to 10% B

    • 22-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A L-Leucine D Acylation (Schotten-Baumann) 0°C to RT A->D B Cyclohexanecarbonyl Chloride B->D C NaOH (aq) C->D E Organic Wash D->E F Acidification (HCl) to pH 1-2 E->F G Vacuum Filtration F->G H Drying G->H I (Cyclohexanecarbonyl) -L-leucine H->I

Caption: General workflow for the synthesis of this compound.

Side_Reactions cluster_hydrolysis Acyl Chloride Hydrolysis cluster_protonation Amine Protonation Acyl_Cl Cyclohexanecarbonyl Chloride Acid Cyclohexanecarboxylic Acid (Impurity) Acyl_Cl->Acid Fast, esp. at high pH H2O H₂O / OH⁻ Leucine L-Leucine (Nucleophilic) Leucine_Salt L-Leucine HCl Salt (Non-nucleophilic) Leucine->Leucine_Salt Reduces available amine HCl HCl (from reaction)

Caption: Key side reactions that can lower the product yield.

Troubleshooting_Flowchart rect_node rect_node end_node end_node start Low Purity or Yield? q1 Product is Oily? start->q1 Yes q2 Low Yield? start->q2 No q1->q2 No rect_node1 Cause: Impurities like cyclohexanecarboxylic acid or residual solvent. q1->rect_node1 Yes q3 Extra Peak in HPLC? q2->q3 No rect_node2 Cause: Acyl chloride hydrolysis or amine protonation. q2->rect_node2 Yes rect_node3 Cause: Unreacted starting materials or byproducts. q3->rect_node3 Yes end_node4 Review synthesis parameters and analytical methods. q3->end_node4 No end_node1 Solution: Wash with base during work-up and dry thoroughly. rect_node1->end_node1 end_node2 Solution: Control temperature and use sufficient base. rect_node2->end_node2 end_node3 Solution: Compare retention times with known standards. rect_node3->end_node3

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing In Vivo Studies with Novel Leucine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using novel leucine (B10760876) analogs, such as (Cyclohexanecarbonyl)-L-leucine, in in vivo studies. Due to the limited publicly available data on specific novel compounds, this guide utilizes a representative Novel Leucine Analog (NLA) as a proxy to provide detailed protocols, troubleshooting advice, and foundational knowledge. These principles are broadly applicable to small molecules designed to modulate the mTORC1 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Novel Leucine Analog (NLA)?

A1: NLAs are designed to mimic the effects of the essential amino acid L-leucine, a key activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. By binding to or interacting with upstream regulators of mTORC1, such as Sestrin2, NLAs can promote protein synthesis, cell growth, and metabolic processes.

Q2: How do I select the appropriate animal model for my in vivo study?

A2: The choice of animal model depends on your research question. For general metabolic studies, C57BL/6 mice are a common choice. For studies related to specific diseases, transgenic models that recapitulate aspects of the human condition should be used (e.g., db/db mice for type 2 diabetes studies).

Q3: What is the recommended route of administration for NLAs?

A3: The optimal route of administration depends on the compound's physicochemical properties and the desired pharmacokinetic profile. Common routes for in vivo studies include oral gavage (PO), intraperitoneal (IP) injection, and subcutaneous (SC) injection. Preliminary pharmacokinetic studies are essential to determine the most effective route for your specific NLA.

Q4: How can I confirm target engagement of the NLA in vivo?

A4: Target engagement can be confirmed by measuring the phosphorylation status of downstream mTORC1 substrates. A common method is to perform Western blot analysis on tissue lysates (e.g., muscle, liver) to assess the phosphorylation of S6 kinase (p-S6K) and 4E-BP1 (p-4E-BP1). An increase in the phosphorylation of these proteins following NLA administration indicates successful target engagement.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No significant change in mTORC1 signaling after NLA administration. 1. Inadequate Dosage: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: The NLA may not be effectively absorbed or may be rapidly metabolized. 3. Incorrect Timing of Tissue Harvest: Tissues may have been collected at a time point when the signaling response was not at its peak.1. Perform a dose-response study to identify the optimal dosage. 2. Conduct a pharmacokinetic study to determine the NLA's half-life and peak plasma concentration. Consider formulating the NLA in a different vehicle to improve solubility and absorption. 3. Perform a time-course experiment to identify the peak of mTORC1 activation following NLA administration.
High variability in experimental results between animals. 1. Inconsistent Administration: Variations in the volume or technique of administration (e.g., oral gavage). 2. Animal Stress: Stress can influence metabolic pathways. 3. Biological Variation: Inherent differences between individual animals.1. Ensure all personnel are properly trained in animal handling and administration techniques. Use calibrated equipment for accurate dosing. 2. Acclimate animals to the experimental procedures and environment to minimize stress. 3. Increase the sample size (n-number) per group to improve statistical power.
Adverse effects or toxicity observed in animals. 1. High Dosage: The administered dose may be approaching toxic levels. 2. Off-Target Effects: The NLA may be interacting with other biological targets. 3. Vehicle Toxicity: The vehicle used to dissolve the NLA may be causing adverse effects.1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Perform in vitro screening against a panel of receptors and enzymes to identify potential off-target interactions. 3. Run a vehicle-only control group to assess the effects of the vehicle alone.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study for mTORC1 Activation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast mice for 6 hours before NLA administration to establish a baseline low level of mTORC1 activity.

  • Grouping: Randomly assign mice to the following groups (n=6 per group):

    • Vehicle control

    • NLA (10 mg/kg)

    • NLA (30 mg/kg)

    • NLA (100 mg/kg)

  • Administration: Administer the NLA or vehicle via oral gavage.

  • Tissue Collection: At 1 hour post-administration (or at the predetermined peak plasma concentration time), euthanize the mice and collect tissues of interest (e.g., gastrocnemius muscle, liver). Immediately freeze tissues in liquid nitrogen.

  • Analysis: Prepare tissue lysates and perform Western blot analysis for p-S6K, total S6K, p-4E-BP1, and total 4E-BP1.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

  • Acclimation: Allow rats to recover from surgery and acclimate for at least 3-4 days.

  • Administration: Administer a single dose of the NLA (e.g., 30 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at the following time points: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Determine the concentration of the NLA in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Quantitative Data Summary

Table 1: Hypothetical Dose-Response Data for mTORC1 Activation

Treatment Group Dosage (mg/kg) Fold Change in p-S6K/Total S6K (Muscle) Fold Change in p-4E-BP1/Total 4E-BP1 (Muscle)
Vehicle01.0 ± 0.21.0 ± 0.3
NLA102.5 ± 0.51.8 ± 0.4
NLA305.8 ± 1.14.2 ± 0.9
NLA1006.1 ± 1.34.5 ± 1.0

Table 2: Hypothetical Pharmacokinetic Parameters of NLA

Parameter Value Unit
Cmax15.2µg/mL
Tmax1.0hour
AUC (0-t)45.8µg*h/mL
t1/22.5hours

Visualizations

mTORC1_Signaling_Pathway NLA Novel Leucine Analog (NLA) Sestrin2 Sestrin2 NLA->Sestrin2 Binds/Activates GATOR2 GATOR2 Sestrin2->GATOR2 Inhibits interaction GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag Rag GTPases GATOR1->Rag GAP activity mTORC1 mTORC1 Rag->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: mTORC1 signaling pathway activation by a Novel Leucine Analog.

InVivo_Workflow Start Start: Hypothesis Animal_Model Select Animal Model Start->Animal_Model Acclimation Acclimation & Baseline Measurements Animal_Model->Acclimation Grouping Randomize into Groups (Vehicle, NLA Doses) Acclimation->Grouping Dosing NLA/Vehicle Administration Grouping->Dosing Monitoring Monitor Animals (Health, Behavior) Dosing->Monitoring Endpoint Endpoint Measurement (e.g., Tissue Harvest) Monitoring->Endpoint Analysis Sample Analysis (Western Blot, LC-MS/MS) Endpoint->Analysis Data_Analysis Data Interpretation & Statistics Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies with a Novel Leucine Analog.

Stability issues of (Cyclohexanecarbonyl)-L-leucine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Cyclohexanecarbonyl)-L-leucine, focusing on its stability in aqueous solutions.

Troubleshooting Guides & FAQs

This section addresses common stability issues encountered during experiments with this compound in a question-and-answer format.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: The most likely cause is the hydrolysis of the amide bond linking the cyclohexanecarbonyl group to the L-leucine moiety. N-acylated amino acids can be susceptible to hydrolysis in aqueous solutions, especially under certain pH and temperature conditions. This degradation leads to the formation of cyclohexanecarboxylic acid and L-leucine.

Q2: What factors can influence the rate of hydrolysis of this compound?

A2: Several factors can accelerate the degradation of this compound in aqueous solutions:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bond. Mild acidic conditions, in particular, have been shown to cause hydrolytic instability in N-acylated amino acid amides.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. For optimal stability, stock solutions should be stored at low temperatures.

  • Presence of Enzymes: If the solution is not sterile, enzymatic degradation by proteases or amidases could occur.

  • Light Exposure: Although less common for this type of molecule, prolonged exposure to UV light can sometimes contribute to degradation.

Q3: How can I minimize the degradation of this compound in my aqueous stock solutions?

A3: To enhance the stability of your solutions, consider the following recommendations:

  • pH Control: Prepare stock solutions in a buffer system that maintains a pH close to neutral (pH 6-8), unless your experimental conditions require otherwise. It is advisable to perform a pH-stability profile to determine the optimal pH for your specific application.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, refrigeration at 2-8°C is recommended over room temperature.

  • Solvent Choice: If compatible with your experimental design, consider preparing highly concentrated stock solutions in an anhydrous organic solvent like DMSO and dilute into your aqueous buffer immediately before use.

  • Sterility: Use sterile buffers and aseptic techniques to prevent microbial growth and enzymatic degradation.

  • Light Protection: Store solutions in amber vials or protect them from light to minimize potential photodegradation.

Q4: I suspect my this compound has degraded. How can I confirm this and quantify the remaining active compound?

A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your sample. These methods can separate the parent compound from its potential degradation products (cyclohexanecarbonyl and L-leucine) and provide quantitative data on their respective concentrations.

Q5: Are there any known degradation products I should look for?

A5: The primary expected degradation products from hydrolysis are cyclohexanecarboxylic acid and L-leucine. Your analytical method should be developed to resolve and detect these three compounds.

Data Presentation

Table 1: Factors Affecting the Stability of N-Acyl Amino Acids in Aqueous Solutions

ParameterConditionExpected Impact on StabilityRecommendations
pH Acidic (< 6)Increased rate of hydrolysis.Perform experiments at neutral pH if possible. Conduct a pH-stability study.
Neutral (6-8)Generally more stable.Optimal range for storage and many experiments.
Alkaline (> 8)Increased rate of hydrolysis.Avoid prolonged storage at high pH.
Temperature -80°C to -20°CHigh stability.Recommended for long-term storage.
2-8°CModerate stability.Suitable for short-term storage (days to weeks).
Room Temperature (~25°C)Lower stability.Avoid for storage; use for immediate experimental setup only.
Elevated (>30°C)Poor stability.Used in forced degradation studies to predict degradation pathways.
Light UV ExposurePotential for photodegradation.Store in amber vials or protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • HPLC-grade water and acetonitrile (B52724)
  • pH meter
  • HPLC or LC-MS system

2. Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Incubate 1 mL of the stock solution (in an aqueous buffer at neutral pH) at 60°C for 24 hours.
  • Photolytic Degradation: Expose 1 mL of the stock solution (in an aqueous buffer at neutral pH) to a photostability chamber according to ICH Q1B guidelines.
  • Sample Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC or LC-MS method alongside a control sample (stock solution diluted in mobile phase).

Protocol 2: HPLC Method for Quantification of this compound and its Degradants

This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be optimized for your specific instrumentation and requirements.

1. Instrumentation and Columns:

  • HPLC system with UV detector
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
  • Mobile Phase B: 0.1% TFA in acetonitrile
  • Flow Rate: 1.0 mL/min
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)

3. Detection:

  • UV detection at 210 nm

4. Sample Preparation:

  • Dilute samples from the stability study in the initial mobile phase composition.

5. Analysis:

  • Inject 10 µL of each sample.
  • Identify and quantify the peaks corresponding to this compound and its degradation products by comparing retention times with standards, if available, and by observing the appearance of new peaks in the stressed samples.

Visualizations

Signaling Pathway

Leucine_Signaling_Pathway Leucine This compound (or L-Leucine) mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E_BP1->Protein_Synthesis Inhibition is relieved

Caption: L-Leucine signaling through the mTORC1 pathway.

Experimental Workflow

Stability_Study_Workflow Start Start: Prepare This compound Stock Solution Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Long_Term_Stability Conduct Long-Term & Accelerated Stability Studies Start->Long_Term_Stability HPLC_Analysis HPLC/LC-MS Analysis of Stressed Samples Forced_Degradation->HPLC_Analysis Identify_Degradants Identify Degradation Products and Pathways HPLC_Analysis->Identify_Degradants Method_Validation Develop & Validate Stability-Indicating Method Identify_Degradants->Method_Validation Method_Validation->Long_Term_Stability Analyze_Samples Analyze Samples at Defined Time Points Long_Term_Stability->Analyze_Samples End End: Determine Shelf-Life and Storage Conditions Analyze_Samples->End

Caption: Workflow for assessing the stability of a compound.

Troubleshooting Logic

Caption: Troubleshooting logic for stability-related issues.

How to prevent degradation of (Cyclohexanecarbonyl)-L-leucine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of (Cyclohexanecarbonyl)-L-leucine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For extended storage, a temperature of -20°C is advisable, which can preserve the integrity of the compound for up to three years.[2] It is crucial to protect the compound from humidity and direct sunlight.

Q2: How should I prepare and store solutions of this compound?

A2: For maximum stability, stock solutions should be prepared in a suitable solvent and stored at low temperatures. It is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[2] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation. If preparing an aqueous stock solution, it should be sterilized by passing it through a 0.22 μm filter before storage.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for N-acylated amino acids like this compound are likely to be hydrolysis and oxidation.

  • Hydrolysis: The amide bond linking the cyclohexanecarbonyl group to the L-leucine moiety can be susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH, yielding cyclohexanecarboxylic acid and L-leucine.

  • Oxidation: Although the molecule does not contain highly susceptible functional groups, oxidative degradation can occur over long-term storage, particularly if exposed to air and light.

Q4: What are the visible signs of this compound degradation?

A4: In its solid form, visual signs of degradation, such as a change in color or texture, may not be immediately obvious. For solutions, the appearance of cloudiness or precipitate could indicate degradation or poor solubility.[3] The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks corresponding to degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of the compound.1. Verify the storage conditions and age of the compound. 2. Assess the purity of the compound using HPLC analysis. 3. Prepare a fresh stock solution from a new vial of the compound.
Precipitate in stock solution Poor solubility or degradation.1. Ensure the correct solvent is being used. 2. Gently warm and sonicate the solution to aid dissolution. 3. If precipitation persists, filter the solution and re-evaluate its concentration. Consider preparing a fresh, lower concentration stock.
Loss of biological activity Compound degradation.1. Confirm the compound was stored correctly (temperature, light protection). 2. Avoid multiple freeze-thaw cycles of the stock solution. 3. Test a fresh stock solution in a control experiment.

Experimental Protocols

Protocol 1: Stability Assessment of this compound via HPLC

This protocol provides a general method for assessing the purity and detecting degradation products of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 ACN:water) at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%. The presence of significant secondary peaks may indicate impurities or degradation products.

Recommended Stability Testing Schedule

The following table outlines a recommended schedule for stability testing of this compound under different storage conditions.

Storage ConditionTime Point 1Time Point 2Time Point 3Time Point 4
Solid at -20°C 6 months12 months24 months36 months
Solid at 4°C 1 month3 months6 months12 months
Solution at -80°C 1 month3 months6 months
Solution at -20°C 1 week2 weeks1 month

Visual Guides

experimental_workflow cluster_storage Storage cluster_preparation Experiment Preparation cluster_analysis Analysis solid Solid Compound (-20°C) dissolve Dissolve in Appropriate Solvent solid->dissolve Retrieve hplc HPLC Purity Check solid->hplc Quality Control solution Stock Solution (-80°C) solution->hplc Quality Control bioassay Biological Assay solution->bioassay Retrieve aliquot Aliquot for Single Use dissolve->aliquot Non-aqueous sterilize Sterile Filter (if aqueous) dissolve->sterilize Aqueous aliquot->solution Store sterilize->aliquot

Caption: Experimental workflow for handling this compound.

degradation_pathway A This compound B Cyclohexanecarboxylic Acid + L-leucine A->B Hydrolysis (H₂O, pH) C Oxidized Products A->C Oxidation (O₂, light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Overcoming Poor Bioavailability of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of (Cyclohexanecarbonyl)-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a derivative of the essential amino acid L-leucine.[1][2][3][4] Such N-acylated amino acids are investigated for various therapeutic purposes. Poor bioavailability is a common challenge for lipophilic compounds like this compound, which likely exhibits low aqueous solubility, potentially limiting its dissolution in the gastrointestinal tract and subsequent absorption.

Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A2: Key strategies focus on improving the solubility and dissolution rate of the compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6]

Q3: How does the acylation of L-leucine to this compound affect its properties?

A3: Acylation of an amino acid can significantly alter its physicochemical properties. The addition of the cyclohexanecarbonyl group increases the lipophilicity of L-leucine. This modification can influence its solubility, permeability, and interaction with biological transporters. For instance, N-acetylation of L-leucine has been shown to switch its cellular uptake from amino acid transporters to organic anion and monocarboxylate transporters.

Q4: Are there any specific excipients that are recommended for formulating this compound?

A4: While specific data for this compound is limited, general recommendations for poorly soluble, lipophilic compounds apply. For solid dispersions, hydrophilic polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are commonly used. For SEDDS, various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-surfactants (e.g., Transcutol®) should be screened for their ability to solubilize the compound and form a stable emulsion.

Q5: What is the likely mechanism of action for this compound?

A5: As a leucine (B10760876) derivative, this compound is expected to influence the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a known activator of mTORC1, which plays a crucial role in regulating protein synthesis, cell growth, and proliferation.[1][6][8][9]

Troubleshooting Guides

Issue 1: Low Dissolution Rate in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the crystalline form. Employ particle size reduction techniques such as micronization or nanosizing.Increased surface area leading to a faster dissolution rate.
Formulate as a solid dispersion with a hydrophilic carrier.The drug is in an amorphous, higher-energy state, which enhances solubility and dissolution.
Inadequate wetting of the drug powder. Incorporate a surfactant or a hydrophilic carrier in the formulation.Improved wettability of the drug particles, facilitating better contact with the dissolution medium.
Issue 2: Inconsistent or Low In Vivo Exposure in Preclinical Models
Potential Cause Troubleshooting Step Expected Outcome
Dissolution rate-limited absorption. Develop a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS).The formulation forms a microemulsion or nanoemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[7]
First-pass metabolism. Investigate co-administration with inhibitors of relevant metabolic enzymes (if known).Increased systemic exposure by reducing pre-systemic clearance.
Efflux by intestinal transporters (e.g., P-glycoprotein). Screen for P-gp inhibitory excipients and include them in the formulation.Enhanced absorption by reducing the efflux of the drug back into the intestinal lumen.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies for this compound

Strategy Principle Potential Advantages Potential Disadvantages Key Experimental Readout
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.Significant increase in dissolution rate; established manufacturing techniques (e.g., spray drying, hot-melt extrusion).Potential for physical instability (recrystallization) over time; carrier selection can be complex.Dissolution testing, solid-state characterization (XRD, DSC).
SEDDS An isotropic mixture of oil, surfactant, and co-surfactant that forms a fine oil-in-water emulsion upon dilution with aqueous media.[10]Presents the drug in a solubilized form; can enhance lymphatic uptake, bypassing first-pass metabolism.[7]High surfactant content may cause GI irritation; potential for drug precipitation upon dilution.Emulsification time, droplet size analysis, in vitro drug release.
Micronization/ Nanosizing Reduction of drug particle size to the micron or nanometer range.Increases surface area for dissolution; applicable to crystalline drugs.[5]Can be energy-intensive; potential for particle aggregation.Particle size distribution analysis, dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solubility Screening: Determine the solubility of this compound in various volatile organic solvents (e.g., methanol, ethanol, acetone).

  • Carrier Selection: Select a hydrophilic carrier (e.g., PVP K30, PEG 6000).

  • Preparation of the Solution:

    • Dissolve this compound and the selected carrier in the chosen solvent at different drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution by gentle heating or sonication if necessary.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • Continue evaporation until a solid film or powder is formed.

  • Drying and Milling:

    • Dry the resulting solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Characterize the solid state of the dispersion using X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Solubility Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400).

    • Select the excipients that show the highest solubility for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.

  • Preparation of the SEDDS Formulation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region of the phase diagram.

    • Dissolve the required amount of this compound in the mixture of excipients.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the time it takes to form a clear or slightly bluish emulsion.

    • Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

    • In Vitro Drug Release: Perform dissolution studies using a dialysis bag method or a flow-through cell apparatus.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_input Inputs cluster_pathway mTORC1 Signaling Cascade cluster_output Downstream Effects Leucine_Derivative This compound Rag_GTPases Rag GTPases Leucine_Derivative->Rag_GTPases Activation Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibition Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation Protein_Synthesis Protein Synthesis (via S6K1 and 4E-BP1) mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Rag_GTPases->mTORC1 Activation

Caption: mTORC1 signaling pathway activated by this compound.

Bioavailability_Enhancement_Workflow Start Poor Bioavailability of This compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char Decision Is solubility < 100 µg/mL? Char->Decision Strategy_Sol Select Solubility Enhancement Strategy Decision->Strategy_Sol Yes Strategy_Perm Consider Permeability Enhancers Decision->Strategy_Perm No Form_Dev Formulation Development Strategy_Sol->Form_Dev Strategy_Perm->Form_Dev Solid_Disp Solid Dispersion Form_Dev->Solid_Disp SEDDS SEDDS Form_Dev->SEDDS Nano Nanosizing Form_Dev->Nano InVitro In Vitro Evaluation (Dissolution, Caco-2) Solid_Disp->InVitro SEDDS->InVitro Nano->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo End Optimized Formulation InVivo->End

Caption: Workflow for selecting a bioavailability enhancement strategy.

References

Technical Support Center: (Cyclohexanecarbonyl)-L-leucine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (Cyclohexanecarbonyl)-L-leucine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

1. Recrystallization Issues

Question Possible Cause Troubleshooting Steps
Why is my this compound not crystallizing? - Solvent system is not optimal: The compound may be too soluble or insoluble in the chosen solvent. - Solution is supersaturated but nucleation is not occurring. - Presence of impurities inhibiting crystal formation. - Solvent Screening: Test a range of solvents with varying polarities (e.g., heptane, ethyl acetate (B1210297), acetone, ethanol (B145695), water, or mixtures thereof). The cyclohexanecarbonyl group increases hydrophobicity, so less polar solvents or aqueous mixtures with organic co-solvents may be effective. - Induce Nucleation: - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of this compound. - Cool the solution slowly to encourage crystal growth. A rapid temperature drop can lead to oiling out. - Pre-purification: If significant impurities are present, consider a preliminary purification step such as a column chromatography flush to remove interfering substances.
My compound is "oiling out" instead of forming crystals. What should I do? - Solution is too concentrated. - Cooling rate is too fast. - Solvent is not ideal, leading to a low melting point eutectic mixture. - Dilute the solution: Add more of the primary solvent to reduce the concentration. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before transferring to an ice bath or refrigerator. - Modify the solvent system: Add a co-solvent in which the compound is less soluble to encourage precipitation over oiling. For N-acyl amino acids, a mixture of an organic solvent and water can sometimes be effective.[1]
The purity of my recrystallized product is still low. How can I improve it? - Incomplete removal of mother liquor. - Co-precipitation of impurities. - Sub-optimal solvent choice. - Improve Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to displace the impure mother liquor. - Perform a Second Recrystallization: A second recrystallization step can significantly improve purity. - Solvent Selection: Choose a solvent system where the impurity has high solubility and the target compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.
The recovery yield from recrystallization is very low. How can I increase it? - The compound has significant solubility in the mother liquor at low temperatures. - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. - Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. - Cool the Mother Liquor: After filtering the initial crop of crystals, cool the mother liquor to a lower temperature (e.g., in a freezer) to recover a second crop. Assess the purity of the second crop separately. - Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing during filtration.

2. Column Chromatography Issues

Question Possible Cause Troubleshooting Steps
My compound is not separating from impurities on the silica (B1680970) gel column. - Inappropriate mobile phase polarity. - Column overloading. - Co-elution of compounds with similar polarities. - Adjust Mobile Phase: - Increase Polarity: If the compound is retained on the column for too long (low Rf), increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a heptane/ethyl acetate system). - Decrease Polarity: If the compound elutes too quickly (high Rf), decrease the proportion of the more polar solvent. - Reduce Sample Load: Do not exceed 1-5% of the silica gel weight for your crude sample. - Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica gel, if baseline separation cannot be achieved on standard silica.
My compound is streaking on the TLC plate and the column. - Compound is too polar for the mobile phase. - Sample is acidic or basic. - Sample is not fully dissolved in the loading solvent. - Modify Mobile Phase: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase. This can help to protonate the carboxylic acid group of the leucine (B10760876) moiety, reducing its interaction with the acidic silica gel and leading to sharper peaks. - Ensure Complete Dissolution: Make sure the sample is fully dissolved before loading it onto the column.
I am observing a loss of product on the column. - Irreversible adsorption onto the silica gel. - Decomposition on the acidic silica gel. - Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a suitable base (e.g., triethylamine (B128534) in the mobile phase) if the compound is suspected to be base-sensitive. However, for an acidic compound like this compound, this is less likely to be the issue. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A good starting point would be a solvent system that balances the polarity of the molecule. Given the non-polar cyclohexyl group and the polar amino acid moiety, a mixture of solvents is likely to be effective. We recommend trying mixtures of ethyl acetate and heptane, or ethanol and water. The solubility of L-leucine itself is influenced by pH and temperature, which can be a useful principle to apply here.[2]

Q2: How can I monitor the purity of my fractions during column chromatography?

Thin-Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate, elute with the same mobile phase used for the column, and visualize the spots under UV light or by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) stain). Combine fractions that show a single spot at the correct Rf value.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

Yes, HPLC is an excellent method for purifying this compound, especially for achieving high purity on a smaller scale. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a modifier like 0.1% trifluoroacetic acid) is a common setup for N-acyl amino acids.[3][4]

Q4: What are the expected physical properties of this compound?

This compound is expected to be a white to off-white solid. It is a derivative of L-leucine, which is a crystalline solid.[5][6] The addition of the cyclohexanecarbonyl group will increase its molecular weight and hydrophobicity, likely leading to a higher melting point and lower solubility in water compared to L-leucine.

Q5: How should I store the purified this compound?

Store the purified solid in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is recommended to prevent any potential degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 9:1 heptane/ethyl acetate).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C if needed D Slow Cooling to Room Temperature B->D C->D K Insoluble Impurities C->K E Induce Crystallization (Scratch/Seed) D->E if no crystals F Cool in Ice Bath D->F E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H L Soluble Impurities (in Mother Liquor) G->L I Dry Under Vacuum H->I J Pure Crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Crystallization Start Problem: No Crystals Form Cause1 Sub-optimal Solvent Start->Cause1 Cause2 Nucleation Inhibited Start->Cause2 Cause3 Too Dilute Start->Cause3 Solution1 Perform Solvent Screening Cause1->Solution1 Solution2 Scratch Flask or Add Seed Crystal Cause2->Solution2 Solution4 Cool Slowly to Lower Temperature Cause2->Solution4 Solution3 Slowly Evaporate Some Solvent Cause3->Solution3

Caption: Troubleshooting logic for failure to crystallize.

References

Addressing potential off-target effects of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (Cyclohexanecarbonyl)-L-leucine

Disclaimer: this compound is a derivative of the essential amino acid L-leucine. Currently, there is limited specific information in the public domain regarding its precise mechanism of action and potential off-target effects. This guide is based on the known biological roles of L-leucine and general principles for characterizing novel chemical compounds in a research setting. Researchers should perform thorough validation experiments for their specific model system.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary molecular target of this compound?

A1: As a derivative of L-leucine, the presumed primary target is the cellular machinery that senses L-leucine levels to regulate metabolic processes. The most well-documented of these is the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway . L-leucine is a potent activator of mTORC1, which is a master regulator of cell growth, proliferation, and protein synthesis.[1][2][3] It is hypothesized that this compound acts as an agonist of this pathway.

Q2: What are the potential off-target effects I should be concerned about?

A2: Given the limited data, a range of off-target effects is possible. These could include:

  • Interaction with other amino acid transporters: The bulky cyclohexanecarbonyl group could alter its specificity for transporters of branched-chain amino acids (BCAAs).

  • Metabolic pathway interference: L-leucine is a ketogenic amino acid, and its derivatives could potentially interfere with energy metabolism, including the TCA cycle and lipid metabolism.[1][4]

  • Non-specific cellular stress: At higher concentrations, the compound may induce cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress, independent of mTOR signaling.

  • Alteration of neurotransmitter levels: In neuronal models, it is important to consider that leucine (B10760876) is a precursor for neurotransmitters like glutamate (B1630785) and GABA.[2]

Q3: How can I control for off-target effects in my experiments?

A3: A multi-pronged approach is recommended:

  • Use a structurally similar negative control: If available, use a molecule with a similar structure that is known to be inactive on the mTOR pathway.

  • Pharmacological inhibition of the primary pathway: Pre-treat cells with a known mTOR inhibitor (e.g., rapamycin or torin 1) before adding this compound. If the observed effect is still present, it is likely an off-target effect.

  • Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate key proteins in the mTOR pathway (e.g., mTOR, Raptor). If the compound's effect persists in these cells, it is independent of the intended target.

  • Dose-response analysis: Perform a thorough dose-response curve to identify the lowest effective concentration. Off-target effects are more common at higher concentrations.

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: Without specific data, it is recommended to start with a wide range of concentrations. A logarithmic dilution series from 10 nM to 100 µM is a reasonable starting point. The optimal concentration should be determined empirically for each cell type and assay. Studies on L-leucine's effects on protein synthesis have used concentrations in the range of 0.1 mM to 0.5 mM.[5]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Apoptosis

Potential Cause Troubleshooting Steps
High Compound Concentration Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of concentrations to determine the cytotoxic threshold. Always use the lowest effective concentration.
Off-Target Effects Investigate markers of cellular stress (e.g., CHOP for ER stress, cleaved caspase-3 for apoptosis). Compare results with a positive control for these pathways.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically <0.1%).

Issue 2: Inconsistent or Non-Reproducible Results

Potential Cause Troubleshooting Steps
Compound Instability Prepare fresh stock solutions regularly. Store the compound as recommended by the manufacturer, protected from light and moisture.
Cell Culture Conditions Ensure that cell passage number, confluency, and media conditions are consistent between experiments. Nutrient levels in the media can impact the mTOR pathway.
Experimental Timing The kinetics of mTOR signaling can be rapid. Perform a time-course experiment to identify the optimal time point for observing your effect of interest.

Issue 3: Observed Effect is a Mix of On-Target and Off-Target Activities

Potential Cause Troubleshooting Steps
Pathway Crosstalk The mTOR pathway has extensive crosstalk with other signaling pathways (e.g., PI3K/Akt, MAPK). Use specific inhibitors for related pathways to dissect the observed effects.
Metabolite Effects The compound may be metabolized into an active form with different targets. Use techniques like mass spectrometry to identify potential metabolites.

Experimental Protocols

Protocol 1: Validating On-Target mTORC1 Activation via Western Blot

  • Cell Culture: Plate cells (e.g., HEK293T, C2C12 myoblasts) and grow to 70-80% confluency.

  • Serum Starvation: To establish a baseline, starve cells of serum for 4-6 hours.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM) for 30-60 minutes. Include a positive control (e.g., 2 mM L-leucine) and a vehicle control.

  • Cell Lysis: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-p70S6K (Thr389)

      • Total p70S6K

      • Phospho-4E-BP1 (Thr37/46)

      • Total 4E-BP1

      • Actin or Tubulin (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect with a chemiluminescent substrate.

  • Analysis: An increase in the ratio of phosphorylated to total p70S6K and 4E-BP1 indicates mTORC1 activation.

Protocol 2: Assessing General Cellular Toxicity

  • Cell Plating: Seed cells in a 96-well plate at a density appropriate for your cell line.

  • Treatment: The next day, treat cells with a serial dilution of this compound for 24-48 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.

    • Read the absorbance at 570 nm.

  • Data Analysis: Plot cell viability (%) against compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

Signaling Pathways and Workflows

mTOR_Pathway cluster_input Inputs cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects cluster_off_target Potential Off-Target Effects Amino Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, mLST8) Amino Acids->mTORC1 CH_Leu This compound CH_Leu->mTORC1 Presumed On-Target BCAA_Trans BCAA Transporters CH_Leu->BCAA_Trans Off-Target? Metabolism Metabolic Enzymes CH_Leu->Metabolism Off-Target? p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synth Protein Synthesis p70S6K->Protein_Synth 4EBP1->Protein_Synth Cell_Growth Cell Growth Protein_Synth->Cell_Growth Stress Cellular Stress BCAA_Trans->Stress Metabolism->Stress

Caption: Presumed signaling pathway of this compound and potential off-target interactions.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Conc Is concentration optimized and non-toxic? Start->Check_Conc Check_Controls Are positive/negative controls behaving as expected? Check_Conc->Check_Controls Yes Optimize_Conc Perform dose-response and toxicity assays (Protocol 2) Check_Conc->Optimize_Conc No Check_OnTarget Does mTOR inhibitor (e.g., Rapamycin) block the effect? Check_Controls->Check_OnTarget Yes Troubleshoot_Assay Troubleshoot basic experimental setup Check_Controls->Troubleshoot_Assay No Off_Target Effect is likely OFF-TARGET Check_OnTarget->Off_Target No On_Target Effect is likely ON-TARGET Check_OnTarget->On_Target Yes Optimize_Conc->Check_Conc Troubleshoot_Assay->Check_Controls

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Synthesis of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (Cyclohexanecarbonyl)-L-leucine, focusing on strategies to increase yield and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method for the N-acylation of L-leucine with cyclohexanecarbonyl chloride is the Schotten-Baumann reaction. This reaction is carried out in a two-phase system, typically with an aqueous solution of the amino acid salt and an organic solvent containing the acyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable solvent system, such as ethyl acetate/hexanes with a small amount of acetic acid, can be used to separate the starting material (L-leucine) from the product (this compound). The disappearance of the L-leucine spot and the appearance of a new product spot indicate the progression of the reaction.

Q3: What are the critical factors that influence the yield of the synthesis?

A3: Several factors can significantly impact the yield:

  • pH control: Maintaining an optimal pH (typically around 10-12) is crucial to ensure the amine group of L-leucine is deprotonated and nucleophilic while minimizing hydrolysis of the cyclohexanecarbonyl chloride.[1]

  • Temperature: The reaction is often carried out at low temperatures (0-5 °C) to control the exothermic reaction and reduce side reactions.

  • Reagent Purity: The purity of L-leucine and cyclohexanecarbonyl chloride is essential for a high-yield synthesis.

  • Efficient Mixing: Vigorous stirring is necessary to ensure proper mixing of the biphasic reaction mixture.

Q4: How can I purify the final product?

A4: The most common method for purifying this compound is recrystallization. After the reaction is complete, the product is typically precipitated by acidifying the reaction mixture. The crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain a pure solid.[3][4] Column chromatography can also be used for purification if necessary.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction by TLC until the L-leucine spot disappears. - Allow the reaction to stir overnight at room temperature after the initial addition at low temperature.
Hydrolysis of cyclohexanecarbonyl chloride: pH is too high or the addition of the acyl chloride is too slow.- Maintain the pH in the optimal range (10-12) by the slow, controlled addition of base. - Add the cyclohexanecarbonyl chloride dropwise but steadily.
Poor mixing of the biphasic system: Inadequate stirring.- Use a high-speed overhead stirrer or a magnetic stirrer with a large stir bar to ensure vigorous mixing.
L-leucine not fully dissolved: The amino acid salt did not completely form.- Ensure the L-leucine is fully dissolved in the aqueous base before adding the cyclohexanecarbonyl chloride.
Product is an Oil and Does Not Solidify Presence of impurities: Unreacted starting materials or byproducts are present.- Attempt to purify the oil using column chromatography on silica (B1680970) gel. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Hygroscopic nature of the product: The product may be absorbing moisture from the air.- Ensure all solvents are anhydrous and perform the final steps of the workup under a dry atmosphere (e.g., nitrogen or argon).[5]
Incorrect pH during workup: The product may not precipitate if the pH is not sufficiently acidic.- Adjust the pH to be more acidic (pH 1-2) during the precipitation step.
Multiple Spots on TLC of the Final Product Side reactions: Formation of byproducts such as the anhydride (B1165640) of cyclohexanecarboxylic acid.- Optimize the reaction conditions, particularly temperature and the rate of addition of reagents.
Racemization: The chiral center of L-leucine may have racemized under harsh basic conditions.- Use the mildest effective base and the lowest possible temperature. - Chiral HPLC can be used to determine the enantiomeric purity of the product.[6]
Difficulty in Filtering the Precipitated Product Very fine precipitate: The product may have precipitated too quickly.- Cool the solution slowly during precipitation. - Allow the precipitate to age in the mother liquor for a period before filtration.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-acylation of amino acids.

Materials:

  • L-Leucine

  • Cyclohexanecarbonyl chloride

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) or Diethyl ether

  • Water

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Dissolution of L-leucine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-leucine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents) at room temperature. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Cyclohexanecarbonyl Chloride Solution: In the dropping funnel, prepare a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in an equal volume of THF or diethyl ether.

  • Acylation Reaction: While vigorously stirring the L-leucine solution, add the cyclohexanecarbonyl chloride solution dropwise over 30-60 minutes. Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise from a second dropping funnel to maintain the pH of the reaction mixture between 10 and 12.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for another 1-2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of L-leucine.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted cyclohexanecarbonyl chloride and other organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid with stirring. A white precipitate of this compound should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Acylation
Coupling ReagentAdditiveBaseTypical Yield (%)Key Advantages
Acyl Chloride (Schotten-Baumann) -NaOH/K₂CO₃>90Cost-effective, simple procedure.[7]
HATU HOAtDIPEA~99High efficiency, especially for sterically hindered amino acids.[8]
HBTU HOBtDIPEA~95-98Widely used, cost-effective standard reagent.[8]
COMU -DIPEA>99High efficiency, safer byproducts compared to HOBt/HOAt-based reagents.[9]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve_leu Dissolve L-Leucine in aq. NaOH acylation Acylation at 0-5 °C with pH control (10-12) dissolve_leu->acylation prep_acyl Prepare Cyclohexanecarbonyl Chloride in Organic Solvent prep_acyl->acylation completion Stir at Room Temperature acylation->completion wash Wash with Organic Solvent completion->wash precipitate Acidify to pH 1-2 to Precipitate Product wash->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize from Ethanol/Water isolate->purify dry Dry under Vacuum purify->dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound check_reaction Check TLC for unreacted L-leucine start->check_reaction check_ph Was pH maintained at 10-12 during addition? check_reaction->check_ph No increase_time Increase reaction time/temperature check_reaction->increase_time Yes check_mixing Was stirring vigorous? check_ph->check_mixing No control_ph Improve pH control with slower base addition check_ph->control_ph Yes check_dissolution Was L-leucine fully dissolved initially? check_mixing->check_dissolution No improve_mixing Use overhead stirrer or larger stir bar check_mixing->improve_mixing Yes ensure_dissolution Ensure complete dissolution before adding acyl chloride check_dissolution->ensure_dissolution No end Yield Improved check_dissolution->end Yes increase_time->end control_ph->end improve_mixing->end ensure_dissolution->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting inconsistent experimental results with (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Cyclohexanecarbonyl)-L-leucine, a synthetic GPR120 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic leucine (B10760876) derivative that acts as an agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] GPR120 is a receptor for long-chain free fatty acids and is involved in various physiological processes, including metabolism, inflammation, and insulin (B600854) sensitivity.[3][4] Upon activation by an agonist like this compound, GPR120 can initiate downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[5][6][7]

Q2: What are the common in vitro assays used to assess the activity of this compound?

A2: The activity of GPR120 agonists is typically assessed using a variety of cell-based assays that measure different points in the signaling cascade. Common assays include:

  • Calcium Mobilization Assays: GPR120 activation via the Gαq/11 pathway leads to an increase in intracellular calcium levels.[2][7]

  • β-Arrestin Recruitment Assays: These assays measure the interaction of β-arrestin-2 with the activated GPR120 receptor.[7][8]

  • GLP-1 Secretion Assays: In enteroendocrine cell lines (e.g., STC-1), GPR120 activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1).[2][4]

  • Reporter Gene Assays: These assays utilize reporter genes (e.g., luciferase) under the control of response elements that are activated by GPR120 signaling pathways.

Q3: I am observing no response or a very weak response in my assay. What are the possible causes?

A3: A lack of response could be due to several factors:

  • Compound Solubility: this compound is a lipophilic compound, and poor solubility in aqueous assay buffers can lead to a lower effective concentration.[9][10][11]

  • Cell Line Suitability: Ensure that the cell line you are using endogenously expresses GPR120 or has been successfully transfected to express the receptor at sufficient levels.[3]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect a response. Consider optimizing cell density, incubation times, and reagent concentrations.[12]

  • Compound Degradation: The compound may be unstable under your experimental conditions (e.g., pH, temperature).[13]

Q4: My experimental results are inconsistent between replicates and experiments. What could be the cause of this variability?

A4: Inconsistent results are a common challenge in cell-based assays.[14] Potential sources of variability include:

  • Inconsistent Compound Preparation: Due to its lipophilic nature, ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in aqueous media.[15][16] Precipitation of the compound upon dilution can lead to significant variability.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant errors, especially when working with small volumes.

  • Edge Effects in Microplates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outer wells for experimental samples.

Troubleshooting Guides

Issue 1: Problems with Compound Solubility and Stability
Symptom Possible Cause Suggested Solution
Precipitate forms when diluting the compound in aqueous buffer. The compound has low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. For the final dilution, add the DMSO stock to the aqueous buffer with vigorous vortexing. The final DMSO concentration in the assay should be kept low (typically <0.5%) and consistent across all wells.
Inconsistent results at the same nominal concentration. The compound is not fully dissolved or is precipitating out of solution over time.Visually inspect your solutions for any precipitate. Consider using a solubility-enhancing excipient if compatible with your assay.
Loss of activity over time when stored in solution. The compound is degrading.Prepare fresh dilutions from a frozen DMSO stock for each experiment. Assess the stability of the compound in your specific assay buffer and under your experimental conditions (pH, temperature).[13]
Issue 2: Inconsistent or Unexpected Results in GPR120 Cell-Based Assays
Symptom Possible Cause Suggested Solution
High background signal in a calcium mobilization assay. Autofluorescence of the compound or cell culture medium.Run a control with the compound in the absence of cells to check for autofluorescence. Use a phenol (B47542) red-free medium.
Low signal-to-noise ratio. Low GPR120 expression in the cell line.Verify GPR120 expression levels via qPCR or Western blot. Consider using a cell line with higher receptor expression or a different assay format.
"Bell-shaped" dose-response curve. At high concentrations, the compound may be causing cytotoxicity or other off-target effects.Perform a cell viability assay (e.g., MTS or Neutral Red) in parallel with your functional assay to assess cytotoxicity at the tested concentrations.[9]
Different potency (EC50) observed in different assay formats (e.g., calcium vs. β-arrestin). Biased agonism. The compound may preferentially activate one signaling pathway over another.This is a known phenomenon for GPCRs.[17] Characterize the compound's activity in multiple downstream assays to build a comprehensive pharmacological profile.

Experimental Protocols

Protocol 1: General Protocol for a GPR120 Calcium Mobilization Assay
  • Cell Culture: Plate HEK293 cells stably expressing human GPR120 in a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer to each well. Incubate at 37°C for 45-60 minutes.

  • Assay: After incubation, wash the cells with assay buffer. Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add the prepared compound dilutions and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response over baseline and plot the data as a function of compound concentration to determine the EC50 value.

Visualizations

Signaling Pathways

GPR120_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR120 GPR120 Gq Gαq/11 GPR120->Gq activates Barr2 β-arrestin-2 GPR120->Barr2 recruits PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG TAB1_inhibition TAB1 Inhibition Barr2->TAB1_inhibition Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC GLP1_secretion GLP-1 Secretion Ca_release->GLP1_secretion PKC->GLP1_secretion Inflammation_inhibition ↓ Inflammation TAB1_inhibition->Inflammation_inhibition Agonist (Cyclohexanecarbonyl) -L-leucine Agonist->GPR120 binds Experimental_Workflow start Start prep_compound Prepare Compound Stock (10 mM in DMSO) start->prep_compound prep_cells Plate GPR120-expressing cells in 96-well plate start->prep_cells prep_dilutions Prepare serial dilutions of compound in assay buffer prep_compound->prep_dilutions incubate_cells Incubate cells overnight prep_cells->incubate_cells load_dye Load cells with calcium-sensitive dye incubate_cells->load_dye add_compound Add compound dilutions to cells prep_dilutions->add_compound measure_fluorescence Measure fluorescence in plate reader load_dye->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end Troubleshooting_Logic start Inconsistent Experimental Results check_solubility Is the compound fully dissolved? Check for precipitate. start->check_solubility solubility_yes Yes check_solubility->solubility_yes Yes solubility_no No check_solubility->solubility_no No check_cells Are the cells healthy and within a consistent passage number? cells_yes Yes check_cells->cells_yes Yes cells_no No check_cells->cells_no No check_assay Is the assay protocol optimized? (cell density, incubation times) assay_yes Yes check_assay->assay_yes Yes assay_no No check_assay->assay_no No solubility_yes->check_cells solution_solubility Optimize solubilization method. (e.g., vortexing, sonication) solubility_no->solution_solubility cells_yes->check_assay solution_cells Thaw a new vial of cells. Optimize cell culture conditions. cells_no->solution_cells review_data Review data for other sources of error (e.g., pipetting, edge effects) assay_yes->review_data solution_assay Perform assay optimization experiments. assay_no->solution_assay

References

Technical Support Center: Optimizing Cell Culture Conditions for (Cyclohexanecarbonyl)-L-leucine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Resource for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing cell culture conditions when working with (Cyclohexanecarbonyl)-L-leucine. Given that specific data for this compound is not extensively available in public literature, the information presented here is based on the general principles of working with leucine (B10760876) derivatives and small molecule inhibitors in cell culture, with a focus on targeting the mTOR signaling pathway.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a derivative of the essential amino acid L-leucine.[1][4] L-leucine and its derivatives are known to play a crucial role in regulating protein synthesis and cell growth, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[5] Therefore, it is hypothesized that this compound modulates this pathway, making it a compound of interest for research in areas like cancer, where mTOR is often dysregulated.[6][7]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability and to avoid repeated freeze-thaw cycles, it is recommended to prepare a high-concentration stock solution in an appropriate solvent and store it in aliquots at -20°C or -80°C.[8] While specific solubility data is not available, a common starting point for similar small molecules is to test solubility in DMSO.[9] The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9][10]

Q3: What is a good starting concentration range for my experiments?

A3: Determining the optimal concentration is crucial and cell-line dependent. A dose-response experiment is the best approach.[10] A broad starting range, for instance, from 0.1 µM to 100 µM, can help in identifying the half-maximal inhibitory concentration (IC50) for your specific cell line.[11]

Q4: What is the recommended duration for cell treatment?

A4: The ideal treatment time will depend on the doubling time of your cell line and the specific endpoint you are measuring.[9] It is advisable to test multiple time points, such as 24, 48, and 72 hours, to understand the kinetics of the compound's effect.[9]

Q5: How can I determine if the observed effects are due to mTOR pathway modulation?

A5: To confirm the on-target activity of the compound, you can perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of the mTOR pathway, such as S6 ribosomal protein and 4E-BP1.[12][13] A decrease in the phosphorylation of these proteins upon treatment would indicate mTOR pathway inhibition.[12]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates in culture medium The concentration exceeds its solubility in the aqueous medium.[9]Lower the final concentration of the compound. Test solubility in media with and without serum, as serum proteins can sometimes aid in solubility.[8]
High levels of cell death, even at low concentrations The compound may be cytotoxic to the specific cell line. The solvent concentration may be too high.[14]Perform a dose-response curve to determine the IC50 and a non-toxic concentration range.[10] Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1%).[10]
No observable effect on cells The compound may be inactive or degraded. The cell line may be resistant. The concentration or duration of treatment may be insufficient.[9]Use a fresh stock of the compound. Try a different cell line. Increase the concentration range and/or the treatment duration.[9]
High variability between experimental replicates Inconsistent cell seeding density. Inconsistent compound concentration.Ensure a homogenous cell suspension and accurate cell counting. Prepare a master mix of the treatment medium to ensure consistent compound concentration across replicates.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound or a vehicle control.[11]

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, or until a purple formazan (B1609692) precipitate is visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]

Western Blot Analysis of mTOR Pathway Activation

This protocol allows for the detection of changes in the phosphorylation of mTOR pathway proteins.[12][15]

  • Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentrations and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal protein loading.[16]

  • Sample Preparation and Gel Electrophoresis: Prepare protein samples with Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours. Incubate the membrane with primary antibodies against phosphorylated and total mTOR pathway proteins (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1) overnight at 4°C.[17] Following washes, incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.[17]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Treatment in Various Cancer Cell Lines

Cell LineCancer TypeRecommended Starting Concentration Range (µM)
A549Lung Cancer1 - 50
MCF-7Breast Cancer5 - 100
HeLaCervical Cancer1 - 75
PC-3Prostate Cancer10 - 150

Note: These are suggested starting ranges and should be optimized for your specific experimental conditions.

Table 2: Expected Outcomes of this compound Treatment on mTOR Signaling

Protein TargetExpected Change in Phosphorylation
p-mTOR (Ser2448)Decrease
p-S6K (Thr389)Decrease
p-4E-BP1 (Thr37/46)Decrease

Visualizations

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT TSC TSC1/2 AKT->TSC Inactivation Rheb Rheb-GTP TSC->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth FourEBP1->Protein_Synth CLeu (Cyclohexanecarbonyl) -L-leucine CLeu->mTORC1 Putative Inhibition

Caption: Putative mTOR signaling pathway inhibition by this compound.

Experimental_Workflow Start Start: Cell Seeding (e.g., 96-well or 6-well plates) Treatment Treat cells with This compound (Dose-response & time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Lysis Cell Lysis for Protein Extraction Treatment->Lysis Analysis Data Analysis: IC50 determination & Pathway modulation assessment Viability->Analysis Western Western Blot Analysis (p-mTOR, p-S6K, etc.) Lysis->Western Western->Analysis End End: Conclusion on Compound's Effect Analysis->End

Caption: Experimental workflow for assessing the effects of this compound.

Troubleshooting_Tree Start Unexpected Result NoEffect No Effect Observed Start->NoEffect Toxicity High Cytotoxicity Start->Toxicity Variability High Variability Start->Variability Sol_NoEffect1 Increase concentration/duration NoEffect->Sol_NoEffect1 Yes Sol_NoEffect2 Check compound stability/activity NoEffect->Sol_NoEffect2 No Sol_Toxicity1 Lower concentration range Toxicity->Sol_Toxicity1 Yes Sol_Toxicity2 Check solvent toxicity Toxicity->Sol_Toxicity2 No Sol_Variability1 Standardize cell seeding Variability->Sol_Variability1 Yes Sol_Variability2 Ensure homogenous treatment Variability->Sol_Variability2 No

Caption: Troubleshooting decision tree for common experimental issues.

References

Technical Support Center: (Cyclohexanecarbonyl)-L-leucine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (Cyclohexanecarbonyl)-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the N-acylation of L-leucine with cyclohexanecarbonyl chloride. This is typically performed in a biphasic system, such as the Schotten-Baumann reaction, using an aqueous alkaline solution of L-leucine and an organic solvent for the acyl chloride.

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters to control during the scale-up of this synthesis include:

  • Temperature: The acylation reaction is often exothermic. Efficient heat dissipation is crucial to prevent side reactions and ensure product quality.

  • pH: Maintaining the optimal pH of the aqueous phase is critical for the deprotonation of the amino group of L-leucine, facilitating its nucleophilic attack on the acyl chloride.

  • Reagent addition rate: Slow and controlled addition of cyclohexanecarbonyl chloride is necessary to manage the reaction exotherm and minimize the formation of impurities.

  • Agitation: Efficient mixing is required to ensure good mass transfer between the aqueous and organic phases in a biphasic reaction system.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted L-leucine

  • Cyclohexanecarboxylic acid (from the hydrolysis of cyclohexanecarbonyl chloride)

  • Diacylated L-leucine derivatives (less common)

  • Enantiomeric impurities (if racemization occurs)

Q4: How can I purify the final product at a larger scale?

A4: Purification at scale is typically achieved through crystallization. The crude product is often isolated by filtration after acidification of the reaction mixture. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) can then be employed to achieve the desired purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of cyclohexanecarbonyl chloride. 3. Product loss during workup and purification.1. Monitor reaction completion by TLC or HPLC. 2. Ensure efficient stirring and controlled addition of the acyl chloride. 3. Optimize pH and extraction/crystallization solvent volumes.
High Levels of Impurities 1. Poor temperature control leading to side reactions. 2. Incorrect pH of the reaction mixture. 3. Low-quality starting materials.1. Improve reactor cooling and monitoring. 2. Calibrate pH probes and ensure accurate pH control. 3. Verify the purity of L-leucine and cyclohexanecarbonyl chloride before use.
Poor Crystallization 1. Presence of impurities inhibiting crystal growth. 2. Inappropriate solvent system for crystallization. 3. Cooling rate is too fast.1. Perform a pre-purification step (e.g., activated carbon treatment) to remove colored impurities. 2. Screen different solvent systems to find the optimal one for crystallization. 3. Implement a controlled cooling profile.
Product is an Oil or Gummy Solid 1. Residual solvent. 2. Presence of significant amounts of impurities.1. Ensure the product is thoroughly dried under vacuum. 2. Re-purify the material, potentially using a different method like column chromatography on a small scale to identify a suitable crystallization solvent.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative example for laboratory-scale synthesis. Adjustments will be necessary for scale-up.

  • Dissolution of L-leucine: Dissolve L-leucine (1.0 eq) in an aqueous solution of sodium hydroxide (B78521) (2.2 eq) and cool the mixture to 0-5 °C in an ice bath.

  • Preparation of Acyl Chloride Solution: In a separate flask, dissolve cyclohexanecarbonyl chloride (1.1 eq) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Acylation Reaction: Add the cyclohexanecarbonyl chloride solution dropwise to the cooled L-leucine solution over 1-2 hours, maintaining the temperature between 0-10 °C and ensuring vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, separate the aqueous layer. Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.

  • Isolation: Collect the solid product by filtration and wash with cold water.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Data Presentation

Table 1: Impact of Reaction pH on Yield and Purity
pHCrude Yield (%)Purity by HPLC (%)
9.07592
10.08896
11.09298
12.08594
Table 2: Effect of Crystallization Solvent on Product Purity
Solvent SystemRecovery (%)Purity by HPLC (%)
Ethanol/Water8599.5
Ethyl Acetate/Heptane9099.2
Acetone/Water8299.0
Isopropanol/Water8899.4

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolution Dissolve L-leucine in NaOH(aq) acylation Add Cyclohexanecarbonyl Chloride Solution dissolution->acylation 0-10 °C separation Separate Aqueous Layer acylation->separation acidification Acidify to pH 2 separation->acidification filtration Filter Product acidification->filtration recrystallization Recrystallize filtration->recrystallization drying Dry Under Vacuum recrystallization->drying final_product final_product drying->final_product Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_hydrolysis Review Reagent Addition and Mixing check_reaction->check_hydrolysis Incomplete check_workup Analyze Aqueous and Organic Layers for Product check_reaction->check_workup Complete solution1 Optimize reaction time/temp check_reaction->solution1 Slow Reaction solution2 Improve mixing/slow addition check_hydrolysis->solution2 solution3 Adjust pH/solvents in workup check_workup->solution3

Caption: Troubleshooting logic for addressing low yield issues.

Validation & Comparative

Validating the Biological Target of (Cyclohexanecarbonyl)-L-leucine: A Comparative Guide to mTORC1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of (Cyclohexanecarbonyl)-L-leucine, a novel L-leucine derivative. Based on its structural similarity to L-leucine, a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), it is hypothesized that this compound also targets the mTORC1 signaling pathway. This guide outlines key experiments to test this hypothesis, presenting a comparative analysis with L-leucine and other known mTORC1 modulators.

Introduction to the mTORC1 Signaling Pathway

The mTORC1 pathway is a critical cellular signaling hub that integrates cues from growth factors, nutrients (particularly amino acids), and energy status to regulate cell growth, proliferation, and metabolism. A key activator of mTORC1 is the essential amino acid L-leucine. Activation of mTORC1 leads to the phosphorylation of several downstream effectors, most notably S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.

This compound , as a derivative of L-leucine, is postulated to modulate this pathway, potentially with altered potency or pharmacokinetics. Validating this interaction is a critical step in its development as a potential therapeutic or research tool.

Comparative Analysis of mTORC1 Activators

To validate and characterize the activity of this compound, its effects on mTORC1 signaling should be compared against a panel of known activators and inhibitors.

CompoundClassMechanism of Action on mTORC1Typical Effective Concentration
This compound L-leucine DerivativeHypothesized: Activates mTORC1 signaling, likely through the same sensing mechanisms as L-leucine.To be determined
L-leucine Essential Amino AcidDirectly activates mTORC1, serving as a key nutrient signal.[[“]]100 µM - 2 mM
Insulin Peptide HormoneActivates mTORC1 through the PI3K/Akt signaling pathway, a distinct mechanism from amino acid sensing.[2]10 - 100 nM
MHY1485 Small MoleculeA cell-permeable mTOR activator that has been shown to induce mTOR phosphorylation.1 - 10 µM
Rapamycin MacrolideInhibitor: Forms a complex with FKBP12 to allosterically inhibit mTORC1 activity, serving as a crucial negative control.[3]10 - 100 nM

Experimental Validation of mTORC1 Activation

The primary method for validating the activation of the mTORC1 pathway is through Western blot analysis of key protein phosphorylation events. An increase in the phosphorylation of mTOR and its downstream targets, S6K1 and 4E-BP1, is a hallmark of mTORC1 activation.

Experimental Workflow

The following diagram outlines the typical workflow for a Western blot experiment designed to test the effect of this compound on mTORC1 signaling.

experimental_workflow Experimental Workflow for mTORC1 Activation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_detection Detection & Quantification cell_seeding Seed cells (e.g., HEK293T, HeLa, C2C12) starvation Amino acid/serum starvation cell_seeding->starvation treatment Treat with compounds: - this compound - L-leucine (Positive Control) - Insulin (Positive Control) - Rapamycin (Negative Control) - Vehicle (Control) starvation->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-mTOR, p-S6K1, p-4E-BP1, Total Proteins, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Densitometry & Normalization detection->quantification

Caption: A typical workflow for a Western blot experiment to assess mTORC1 pathway activation.

Key Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Lines: HEK293T, HeLa, or C2C12 myotubes are commonly used cell lines for studying mTOR signaling.

  • Starvation: To establish a baseline of low mTORC1 activity, cells are typically starved of amino acids and/or serum for 2-4 hours prior to treatment. This is crucial for observing a robust activation upon stimulation.

  • Treatment: Cells are then incubated with various concentrations of this compound, L-leucine, insulin, and a vehicle control. To confirm that the observed effects are mTORC1-dependent, a set of cells should be pre-treated with rapamycin before stimulation.

2. Protein Extraction and Quantification:

  • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • The total protein concentration of each lysate is determined using a standard method like the BCA assay to ensure equal loading in the subsequent steps.

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of mTOR (Ser2448), S6K1 (Thr389), and 4E-BP1 (Thr37/46).

  • To normalize for protein loading, the membrane is also probed with antibodies against the total forms of these proteins and a housekeeping protein (e.g., GAPDH or β-actin).

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used to detect the primary antibodies.

  • The signal is visualized using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

  • The intensity of the bands is quantified using densitometry software.

  • The level of phosphorylated protein is normalized to the level of the corresponding total protein and the loading control.

  • The results are typically expressed as a fold change relative to the vehicle-treated control.

Expected Outcomes and Interpretation

The following table summarizes the expected outcomes from the Western blot experiments. The data for this compound are hypothetical and represent the expected results if it is indeed an mTORC1 activator.

Treatment Groupp-mTOR (S2448) Fold Changep-S6K1 (T389) Fold Changep-4E-BP1 (T37/46) Fold ChangeInterpretation
Vehicle Control1.01.01.0Baseline mTORC1 activity.
This compound > 1.0 > 1.0 > 1.0 Activation of mTORC1 signaling.
L-leucine> 1.0> 1.0> 1.0Positive control for amino acid-mediated mTORC1 activation.
Insulin> 1.0> 1.0> 1.0Positive control for growth factor-mediated mTORC1 activation.
Rapamycin + this compound~ 1.0~ 1.0~ 1.0Confirms that the activation is mTORC1-dependent.

Signaling Pathway Diagram

The following diagram illustrates the mTORC1 signaling pathway and the presumed points of action for the compounds discussed.

mTOR_pathway mTORC1 Signaling Pathway cluster_inputs Upstream Signals cluster_core Core Pathway cluster_outputs Downstream Effectors leucine This compound L-leucine mTORC1 mTORC1 leucine->mTORC1 Activates insulin Insulin pi3k PI3K insulin->pi3k Activates akt Akt pi3k->akt Activates akt->mTORC1 Activates s6k1 p-S6K1 (Thr389) mTORC1->s6k1 Phosphorylates bp1 p-4E-BP1 (Thr37/46) mTORC1->bp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes bp1->protein_synthesis Promotes rapamycin Rapamycin rapamycin->mTORC1 Inhibits

Caption: Simplified diagram of the mTORC1 signaling pathway.

Conclusion

By following the experimental framework outlined in this guide, researchers can effectively validate whether this compound targets the mTORC1 signaling pathway. The comparative approach, utilizing well-characterized activators and inhibitors, will provide robust and reliable data to elucidate the mechanism of action of this novel L-leucine derivative. This information is essential for its further development and application in research and drug discovery.

References

Comparative Analysis of (Cyclohexanecarbonyl)-L-leucine and its Analogs as TRPM8 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and performance of (Cyclohexanecarbonyl)-L-leucine and its derivatives as inhibitors of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel, is a well-established sensor for cold temperatures and cooling agents like menthol (B31143). Its role in various physiological and pathophysiological processes, including cold sensation, neuropathic pain, and overactive bladder, has made it an attractive target for therapeutic intervention. This compound has emerged as a notable antagonist of the TRPM8 channel. This guide provides a comparative analysis of this compound and its analogs, summarizing their biological performance with supporting experimental data and detailed methodologies to aid in the research and development of novel TRPM8-targeted therapeutics.

Performance Comparison of this compound Analogs

The inhibitory activity of this compound and its analogs against the TRPM8 channel is primarily assessed through in vitro assays, such as calcium imaging and patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. While specific comparative data for a series of this compound analogs is not extensively available in publicly accessible literature, the principles of structure-activity relationship (SAR) can be inferred from studies on other N-acyl amino acid derivatives and related TRPM8 antagonists.

Key structural modifications that typically influence the antagonist activity of this class of compounds include:

  • The Acyl Group: The nature of the cyclic acyl group is critical for binding to the TRPM8 channel. The cyclohexanecarbonyl moiety provides a necessary hydrophobic interaction within the antagonist binding pocket.

  • The Amino Acid Scaffold: The choice of the amino acid, in this case, L-leucine, influences the spatial orientation of the acyl group and the carboxylate, which can impact binding affinity. Modifications to the leucine (B10760876) side chain can be explored to optimize potency and selectivity.

  • Stereochemistry: The stereochemistry of the amino acid is often crucial for biological activity. The L-enantiomer is typically more active than the D-enantiomer, highlighting the stereospecificity of the TRPM8 binding pocket.

Future research should focus on the systematic synthesis and evaluation of this compound analogs to establish a clear quantitative SAR. This would involve modifications to the cyclohexyl ring (e.g., substitution, ring size variation) and the leucine side chain.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TRPM8 antagonists.

Calcium Imaging Assay for TRPM8 Antagonist Activity

This assay measures the ability of a compound to inhibit the influx of calcium through the TRPM8 channel upon stimulation by an agonist.

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably expressing the human TRPM8 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plate the cells in a 96-well, black-walled, clear-bottom plate at a density of 50,000 cells per well and incubate for 24 hours.

2. Calcium Indicator Loading:

  • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Aspirate the culture medium and add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the test compounds (this compound and its analogs) and a known TRPM8 agonist (e.g., menthol or icilin) in HBSS with 20 mM HEPES.

  • After incubation with the calcium indicator, wash the cells twice with HBSS.

  • Add the test compounds at various concentrations to the respective wells and incubate for 15-30 minutes.

4. Fluorescence Measurement:

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the chosen indicator (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

  • Add the TRPM8 agonist to all wells and immediately start recording the fluorescence intensity over time.

5. Data Analysis:

  • Normalize the fluorescence data to the baseline.

  • Calculate the peak fluorescence response after agonist addition in the presence and absence of the test compounds.

  • Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPM8 channel and the inhibitory effect of the test compounds.

1. Cell Preparation:

  • Use HEK293 cells stably expressing the human TRPM8 channel, plated on glass coverslips.

2. Recording Solutions:

  • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

3. Recording Procedure:

  • Form a high-resistance (>1 GΩ) seal between a glass micropipette filled with the internal solution and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Apply the TRPM8 agonist (e.g., menthol) to the external solution to elicit an inward current.

  • After a stable baseline current is established, co-apply the test compound with the agonist at various concentrations.

4. Data Analysis:

  • Measure the peak current amplitude in the presence and absence of the test compound.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Signaling Pathways and Experimental Workflows

The antagonism of the TRPM8 channel by this compound and its analogs directly interferes with the downstream signaling cascade initiated by channel activation.

TRPM8_Antagonist_Mechanism Stimuli Cold Temperature / Menthol TRPM8 TRPM8 Channel Stimuli->TRPM8 Activates Ca_Influx Ca²+ Influx TRPM8->Ca_Influx Antagonist This compound & Analogs Blockade Channel Blockade Antagonist->Blockade Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Sensation Sensation of Cold / Pain Action_Potential->Sensation Blockade->TRPM8 Inhibits

Caption: Mechanism of TRPM8 antagonism.

The above diagram illustrates the mechanism of action. Under normal conditions, stimuli like cold temperature or menthol activate the TRPM8 channel, leading to an influx of calcium ions. This influx causes membrane depolarization, which in turn triggers action potential firing in sensory neurons, resulting in the sensation of cold or pain. This compound and its analogs act by binding to the TRPM8 channel, thereby blocking this ion influx and inhibiting the downstream signaling cascade.

Calcium_Imaging_Workflow Start Start Cell_Plating Plate TRPM8-expressing HEK293 cells Start->Cell_Plating Dye_Loading Load cells with Fluo-4 AM calcium indicator Cell_Plating->Dye_Loading Compound_Incubation Incubate with This compound or analogs Dye_Loading->Compound_Incubation Agonist_Addition Add TRPM8 agonist (e.g., Menthol) Compound_Incubation->Agonist_Addition Fluorescence_Measurement Measure fluorescence change (Ca²+ influx) Agonist_Addition->Fluorescence_Measurement Data_Analysis Calculate IC50 values Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for calcium imaging assay.

This workflow diagram outlines the key steps in a typical calcium imaging experiment to determine the inhibitory potency of the test compounds. The process begins with cell preparation, followed by loading a calcium-sensitive dye. The cells are then treated with the antagonist before being stimulated with a TRPM8 agonist. The resulting change in fluorescence, which corresponds to calcium influx, is measured to quantify the inhibitory effect of the compounds.

A Comparative Efficacy Analysis of Monoacylglycerol Lipase Inhibitors: JZL184 versus URB602

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent monoacylglycerol lipase (B570770) (MGL) inhibitors, JZL184 and URB602. The information presented is based on preclinical experimental data.

The endocannabinoid system, a crucial modulator of physiological processes including pain, inflammation, and neurotransmission, presents a promising target for therapeutic intervention. A key component of this system is the enzyme monoacylglycerol lipase (MGL), which is the primary hydrolase of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MGL elevates 2-AG levels, thereby enhancing cannabinoid receptor signaling. This guide focuses on a comparative analysis of two MGL inhibitors, JZL184 and URB602, to elucidate their relative efficacy and mechanisms of action.

Mechanism of Action

Both JZL184 and URB602 exert their effects by inhibiting MGL, leading to an accumulation of 2-AG. However, their biochemical mechanisms of inhibition differ significantly, which influences their potency and duration of action.

JZL184 is a potent and selective irreversible inhibitor of MGL.[1][2][3] It forms a covalent bond with the catalytic serine residue (Ser122) in the active site of MGL, leading to its inactivation.[2] This irreversible carbamoylation results in a sustained elevation of 2-AG levels in the brain and peripheral tissues.[2][3]

URB602 , in contrast, is described as a reversible or partially reversible inhibitor of MGL.[4] Its interaction with the enzyme is non-covalent, leading to a more transient inhibition compared to JZL184. This difference in binding mechanism is a key factor in the observed disparity in potency between the two compounds.

Comparative Efficacy in a Model of Inflammatory Pain

A key area of investigation for MGL inhibitors is their potential as analgesic agents. The formalin test in rats, a widely used model of inflammatory pain, has been employed to compare the antinociceptive effects of JZL184 and URB602. The test consists of two phases: an early, acute phase driven by direct nociceptor activation, and a late, tonic phase involving inflammatory processes.

The data presented below is from a study where both compounds were administered via intra-paw injection to assess their local antinociceptive effects.[4][5]

CompoundPhase 1 ED₅₀ (µg)Phase 2 ED₅₀ (µg)
JZL1840.06 ± 0.0280.03 ± 0.011
URB602120 ± 51.366 ± 23.9

As the data indicates, JZL184 demonstrated significantly greater potency than URB602 in both phases of the formalin test, with its ED₅₀ values being several orders of magnitude lower.[4][5] This pronounced difference in efficacy is likely attributable to the irreversible nature of JZL184's inhibition of MGL, leading to a more sustained increase in local 2-AG levels.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by MGL inhibition and a typical experimental workflow for assessing the efficacy of MGL inhibitors in a pain model.

MGL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1R CB1 Receptor Downstream Signaling\n(e.g., Analgesia) Downstream Signaling (e.g., Analgesia) CB1R->Downstream Signaling\n(e.g., Analgesia) CB2R CB2 Receptor Downstream Signaling\n(e.g., Anti-inflammatory effects) Downstream Signaling (e.g., Anti-inflammatory effects) CB2R->Downstream Signaling\n(e.g., Anti-inflammatory effects) MGL Monoacylglycerol Lipase (MGL) AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol Two_AG 2-Arachidonoylglycerol (2-AG) Two_AG->CB1R Activation Two_AG->CB2R Activation Two_AG->MGL Hydrolysis Inhibitor JZL184 or URB602 Inhibitor->MGL Inhibition

Caption: Signaling pathway of MGL inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Pain Assessment cluster_outcome Outcome Animal_Model Rat Model of Inflammatory Pain Compound_Admin Intra-paw administration of JZL184, URB602, or Vehicle Animal_Model->Compound_Admin Formalin_Injection Subcutaneous Formalin Injection Compound_Admin->Formalin_Injection Behavioral_Observation Observation of Nociceptive Behaviors Formalin_Injection->Behavioral_Observation Data_Analysis Quantification of Pain Score (Early and Late Phases) Behavioral_Observation->Data_Analysis Efficacy_Comparison Comparison of ED₅₀ values and Dose-Response Curves Data_Analysis->Efficacy_Comparison

Caption: Experimental workflow for efficacy assessment.

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

The following is a generalized protocol based on the methodologies described in the comparative studies.[4][5]

  • Animals: Male Sprague-Dawley rats are used for the experiments. They are housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: JZL184, URB602, or vehicle are administered via intra-paw injection into the plantar surface of the hind paw. A range of doses is used to construct dose-response curves.

  • Induction of Nociception: A dilute solution of formalin is injected subcutaneously into the dorsal surface of the same hind paw.

  • Behavioral Assessment: Immediately following the formalin injection, the animals are placed in an observation chamber. Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified. Observations are typically divided into two phases: the early phase (0-10 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Data Analysis: The total time spent exhibiting nociceptive behaviors is recorded for each phase. The data is used to calculate the area under the curve (AUC) for the pain response. Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal effect) is calculated for each compound.

Conclusion

The available preclinical data strongly indicates that JZL184 is a significantly more potent MGL inhibitor than URB602 in a model of inflammatory pain.[4][5] This difference in efficacy is primarily attributed to their distinct mechanisms of action, with JZL184 being an irreversible inhibitor and URB602 acting reversibly.[2][4] For researchers investigating the therapeutic potential of MGL inhibition, the choice between these compounds will depend on the desired duration of action and potency required for the specific application. JZL184 serves as a powerful tool for achieving robust and sustained MGL inhibition, while URB602 may be suitable for studies requiring a more transient effect.

References

Reproducibility of Experiments Involving (Cyclohexanecarbonyl)-L-leucine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed researchers, scientists, and drug development professionals,

This guide addresses the topic of experimental reproducibility for (Cyclohexanecarbonyl)-L-leucine. Our comprehensive search for published experimental data, including in vitro and in vivo studies, specific protocols, and comparative analyses for this compound has yielded limited specific results. This compound is commercially available as a derivative of L-leucine for research purposes[1]. However, a significant gap exists in publicly accessible literature regarding its distinct biological activities, signaling pathways, and experimental protocols.

In light of this, we have compiled a detailed comparative guide focusing on its parent compound, L-leucine . The extensive body of research on L-leucine provides a foundational understanding of the potential biological context and experimental considerations that would be relevant for its derivatives. This guide presents experimental data, detailed protocols for key assays, and visualizations of associated signaling pathways related to L-leucine, which can serve as a valuable reference for designing and interpreting experiments with this compound.

L-leucine: A Key Regulator of Muscle Protein Synthesis and mTOR Signaling

L-leucine, an essential branched-chain amino acid (BCAA), is a critical signaling molecule that potently stimulates muscle protein synthesis (MPS) and is a key activator of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. The following sections provide a comparative overview of L-leucine's effects and the experimental protocols used to assess them.

Quantitative Data Summary: L-leucine's Impact on Muscle Protein Synthesis

The following table summarizes findings from various studies on the effect of L-leucine supplementation on muscle protein synthesis.

Study Focus Model System L-leucine Dosage Key Findings Reference
Postprandial MPS in the ElderlyElderly MenLeucine-supplemented mealsMuscle fractional synthesis rate (FSR) was significantly greater (0.083 ± 0.008% h⁻¹) compared to the control group (0.053 ± 0.009% h⁻¹).[2]
Leucine-Enriched EAA MixtureOlder Women1.5 g and 6 g L-leucine enriched EAABoth doses increased muscle protein synthesis at rest and after exercise, with the higher dose showing a more robust response.[3]
Leucine (B10760876) vs. its Metabolite HMBHumansOral bolusLeucine increased myofibrillar FSR by ~110%, while HMB increased it by ~70%.[2]
Leucine and Mechanical StimulationCultured C2C12 myotubes2 mM LeucineLeucine supplementation following mechanical stretching further increased p70S6K phosphorylation, a marker of protein synthesis.[4]
Leucine InfusionHealthy Females300 μmols min⁻¹ intravenous infusionIncreased intracellular leucine concentration and suggested an increase in protein incorporation.[5]
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. Below are protocols for key experiments used to study the effects of L-leucine.

Protocol 1: In Vitro Muscle Cell Culture and Treatment

  • Cell Line: C2C12 myoblasts are a common model for skeletal muscle cells.

  • Differentiation: Myoblasts are differentiated into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes can be treated with varying concentrations of L-leucine (e.g., 2 mM) for specific durations (e.g., 45 minutes) to assess signaling pathway activation.[4]

  • Analysis: Western blotting is used to measure the phosphorylation status of key proteins in the mTOR pathway, such as p70S6K.[4]

Protocol 2: Measurement of Muscle Protein Synthesis (Fractional Synthesis Rate - FSR)

  • Tracer Infusion: A primed, constant infusion of a stable isotope-labeled amino acid, such as L-[ring-¹³C₆]-phenylalanine, is administered to subjects.

  • Muscle Biopsies: Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at baseline and after a specific intervention period (e.g., L-leucine supplementation).

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to measure the incorporation of the labeled amino acid into muscle proteins.

  • Calculation: The FSR is calculated as the rate of tracer incorporation into the protein pool relative to the precursor pool enrichment over time.[2]

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Sample Preparation: Muscle tissue or cultured cells are lysed to extract proteins. Protein concentration is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the total and phosphorylated forms of target proteins (e.g., mTOR, p70S6K, 4E-BP1).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence.

  • Quantification: Band intensities are quantified to determine the relative phosphorylation levels.

Signaling Pathways and Experimental Workflows

L-leucine and the mTORC1 Signaling Pathway

L-leucine activates the mTORC1 complex, a master regulator of cell growth and protein synthesis. This activation leads to the phosphorylation of downstream targets, including p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.

mTOR_Signaling Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 activates p70S6K1 p70S6K1 mTORC1->p70S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis p70S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: L-leucine activation of the mTORC1 signaling pathway.

Experimental Workflow for Assessing Muscle Protein Synthesis

The following diagram illustrates a typical workflow for an in vivo experiment designed to measure the effect of a substance like L-leucine on muscle protein synthesis.

FSR_Workflow cluster_study_design Study Design cluster_analysis Analysis Subject_Recruitment Subject Recruitment Baseline_Biopsy Baseline Muscle Biopsy Subject_Recruitment->Baseline_Biopsy Tracer_Infusion Stable Isotope Tracer Infusion Baseline_Biopsy->Tracer_Infusion Intervention Intervention (e.g., L-leucine) Tracer_Infusion->Intervention Post_Intervention_Biopsy Post-Intervention Biopsy Intervention->Post_Intervention_Biopsy GCMS_Analysis GC-MS Analysis Post_Intervention_Biopsy->GCMS_Analysis FSR_Calculation FSR Calculation GCMS_Analysis->FSR_Calculation Data_Interpretation Data Interpretation FSR_Calculation->Data_Interpretation

Caption: Workflow for muscle protein synthesis measurement.

Conclusion and Future Directions

While direct experimental data on this compound is currently lacking in the public domain, the extensive research on its parent compound, L-leucine, provides a robust framework for initiating investigations. Researchers interested in the biological effects of this compound are encouraged to perform foundational in vitro studies to characterize its activity on key signaling pathways, such as mTOR, and to conduct comparative analyses against L-leucine. The experimental protocols and data presented in this guide for L-leucine can serve as a starting point for designing such studies, ensuring a methodologically sound approach to elucidating the unique properties of this derivative. The lack of available data underscores a clear opportunity for novel research in this area.

References

Cross-validation of (Cyclohexanecarbonyl)-L-leucine activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (Cyclohexanecarbonyl)-L-leucine and its synthetic alternatives, UR-144, A-834735, and XLR-11, in various cell lines. Due to the limited publicly available data on the specific biological activities of this compound, this comparison is based on its classification as a leucine (B10760876) derivative and available data for structurally related compounds, contrasted with the known activities of its synthetic cannabinoid alternatives.

Executive Summary

This compound is a derivative of the essential amino acid L-leucine. While specific experimental data on its cellular activity is scarce, its structure suggests a potential role in modulating the mTOR signaling pathway, a critical regulator of cell growth and proliferation. In contrast, UR-144, A-834735, and XLR-11 are potent synthetic cannabinoid receptor agonists, and their cellular effects are primarily mediated through the activation of CB1 and CB2 receptors. This fundamental difference in their presumed mechanisms of action dictates their distinct biological activities and cytotoxic profiles across different cell lines.

Compound Overview

CompoundClassPresumed Primary Mechanism of Action
This compound Leucine DerivativeModulation of mTOR signaling pathway
UR-144 Synthetic CannabinoidCB1 and CB2 receptor agonist
A-834735 Synthetic CannabinoidCB1 and CB2 receptor agonist
XLR-11 Synthetic CannabinoidCB1 and CB2 receptor agonist

Comparative Biological Activity

Direct comparative studies of this compound against synthetic cannabinoids are not available in the current literature. The following tables summarize the reported biological activities of the selected synthetic cannabinoids in various cell lines.

Cytotoxicity Data
CompoundCell LineAssayObserved EffectConcentrationReference
UR-144 SH-SY5Y (Human Neuroblastoma)MTTNo significant cytotoxicityUp to 50 µM[1][2]
Cardiomyoblastic cell lineWST-1, LDHDose-dependent increase in cytotoxicityNot specified[3][4][5]
A-834735 HepG2 (Human Liver Cancer)High-Content ScreeningStrong cytotoxic potential1.95 µM[6]
XLR-11 Human Lymphocytes, TR-146, A-549SCGE, Micronucleus AssayGenotoxic effects≥100 µM[7][8]
HK-2 (Human Kidney)Apoptosis AssaysInduction of apoptosisNanomolar range[9]

Note: No publicly available cytotoxicity data was found for this compound.

Cannabinoid Receptor Binding Affinity

While this compound is not expected to be a cannabinoid receptor agonist, the binding affinities of the alternatives are crucial to understanding their activity.

CompoundReceptorBinding Affinity (Ki)
UR-144 CB1~150 nM
CB2~1.8 nM
A-834735 CB112 nM
CB20.21 nM
XLR-11 CB1 / CB2Binds to both receptors

Signaling Pathways

This compound and the mTOR Pathway

As a leucine derivative, this compound is hypothesized to interact with the mTOR (mechanistic target of rapamycin) signaling pathway. Leucine is a known activator of mTORC1, a key complex that promotes cell growth and proliferation by phosphorylating downstream targets like S6K1 and 4E-BP1.[][11] It is plausible that modifications to the leucine structure, such as the addition of a cyclohexanecarbonyl group, could modulate this interaction, potentially acting as either an agonist or antagonist of mTOR signaling.

mTOR_Pathway Leucine L-Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 activates/modulates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: L-Leucine signaling through the mTORC1 pathway.

Synthetic Cannabinoids and CB Receptor Signaling

UR-144, A-834735, and XLR-11 are synthetic cannabinoids that exert their effects by activating the G-protein coupled cannabinoid receptors, CB1 and CB2. Activation of these receptors initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to various cellular responses, including apoptosis in some cancer cell lines.

Cannabinoid_Signaling SC Synthetic Cannabinoid (UR-144, A-834735, XLR-11) CB1_CB2 CB1/CB2 Receptors SC->CB1_CB2 G_Protein Gi/o CB1_CB2->G_Protein activates AC Adenylyl Cyclase G_Protein->AC MAPK MAPK Pathway G_Protein->MAPK cAMP cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Apoptosis) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: Simplified cannabinoid receptor signaling cascade.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Workflow cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Apoptosis_Assay cluster_1 Annexin V/PI Staining Viable Viable Cells (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Viable->Early_Apoptotic Late_Apotic Late_Apotic Early_Apoptotic->Late_Apotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+)

Caption: Cell populations identified by Annexin V/PI staining.

Conclusion and Future Directions

The available evidence suggests that this compound and the synthetic cannabinoids UR-144, A-834735, and XLR-11 operate through fundamentally different mechanisms of action. While the synthetic cannabinoids have demonstrated cytotoxic and apoptotic effects in various cell lines, primarily through cannabinoid receptor activation, the activity of this compound remains largely uncharacterized.

Future research should focus on:

  • Determining the biological activity of this compound: In vitro studies are needed to assess its effects on cell viability, proliferation, and apoptosis in a panel of cell lines.

  • Investigating the interaction with the mTOR pathway: Experiments to measure the phosphorylation of mTORC1 and its downstream targets in the presence of this compound would clarify its mechanism of action.

  • Direct comparative studies: Once the basic activity of this compound is established, direct side-by-side comparisons with relevant synthetic cannabinoids in the same cell lines and under identical experimental conditions will be crucial for a comprehensive understanding of their relative potencies and therapeutic potential.

References

A Head-to-Head Comparison of N-acetyl-L-leucine and Standard-of-Care Therapies for Rare Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug N-acetyl-L-leucine (NALL) with current standard-of-care treatments for three rare, progressive neurodegenerative disorders: Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff disease), and Ataxia-Telangiectasia (A-T). The information is supported by available experimental data from clinical trials to aid in research and development efforts.

Executive Summary

N-acetyl-L-leucine, an acetylated form of the essential amino acid L-leucine, is emerging as a potential therapeutic agent for a range of neurodegenerative diseases.[1] Clinical trials are investigating its efficacy in improving neurological symptoms associated with NPC, GM2 gangliosidoses, and A-T. For Niemann-Pick disease type C, the current standard of care involves treatment with miglustat (B1677133), a substrate reduction therapy.[2][3] In contrast, for GM2 gangliosidoses and Ataxia-Telangiectasia, the standard of care is primarily supportive and focused on managing symptoms.[4][5] This guide presents a comparative analysis of the available clinical trial data, mechanisms of action, and safety profiles of NALL and these standard-of-care approaches.

Mechanism of Action

N-acetyl-L-leucine (NALL): The precise mechanism of NALL is still under investigation, but it is thought to exert its neuroprotective effects through multiple pathways. One key hypothesis is its ability to modulate cellular pH by facilitating lactate (B86563) efflux from cells via monocarboxylate transporters.[2] Additionally, NALL may enhance autophagy, the cellular process for clearing damaged proteins and debris, by inhibiting the mTORC1 pathway.[2] It is also suggested that NALL improves glucose metabolism in the brain, leading to enhanced neuronal function.[2]

Miglustat (for Niemann-Pick Disease Type C): Miglustat is an inhibitor of glucosylceramide synthase, an enzyme essential for the synthesis of most glycosphingolipids.[2][3][6] In NPC, the accumulation of these lipids is a key pathological feature. By reducing the production of glycosphingolipids, miglustat aims to lessen their toxic buildup in neuronal cells.[2][3]

Supportive Care (for GM2 Gangliosidoses and Ataxia-Telangiectasia): This approach does not target the underlying disease mechanism but focuses on alleviating symptoms and improving the patient's quality of life. This can include physical therapy, speech therapy, nutritional support, and management of infections and other complications.[4][7]

cluster_NALL N-acetyl-L-leucine (NALL) Signaling Pathway NALL N-acetyl-L-leucine MCT Monocarboxylate Transporter NALL->MCT Enters cell via mTORC1 mTORC1 NALL->mTORC1 Inhibits Glucose_Metabolism Glucose Metabolism NALL->Glucose_Metabolism Improves Lactate_Efflux Lactate Efflux MCT->Lactate_Efflux pH_Modulation Cellular pH Modulation Lactate_Efflux->pH_Modulation Neuronal_Function Improved Neuronal Function pH_Modulation->Neuronal_Function Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Neuronal_Function Glucose_Metabolism->Neuronal_Function

Caption: Proposed mechanism of action for N-acetyl-L-leucine.

cluster_Miglustat Miglustat Signaling Pathway Miglustat Miglustat GCS Glucosylceramide Synthase Miglustat->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Lipid_Accumulation Reduced Lipid Accumulation GCS->Lipid_Accumulation Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids Precursor to

Caption: Mechanism of action for Miglustat in Niemann-Pick disease type C.

Head-to-Head Comparison: Efficacy

Niemann-Pick Disease Type C (NPC): NALL vs. Miglustat
Parameter N-acetyl-L-leucine (NALL) Miglustat
Clinical Trial NCT05163288[8][9][10]Multiple, including long-term extension studies[11][12]
Primary Endpoint Change in Scale for the Assessment and Rating of Ataxia (SARA) scoreStabilization of neurological disease progression[11][12]
Key Efficacy Results Statistically significant improvement in SARA score compared to placebo (-1.97 points with NALL vs. -0.60 with placebo, p<0.001) over 12 weeks.[8]Stabilization of horizontal saccadic eye movements, ambulation, and swallowing over 12 to 24 months.[11][12]
GM2 Gangliosidoses: NALL vs. Supportive Care
Parameter N-acetyl-L-leucine (NALL) Supportive Care
Clinical Trial NCT03759665[13][14][15]Not applicable (observational data)
Primary Endpoint Clinical Impression of Change in Severity (CI-CS)Management of symptoms, quality of life improvement
Key Efficacy Results Statistically significant improvement in CI-CS endpoint (mean difference 0.71, p=0.039) over 6 weeks.[14]Improved quality of life and management of complications.[16]
Ataxia-Telangiectasia (A-T): NALL vs. Supportive Care
Parameter N-acetyl-L-leucine (NALL) Supportive Care
Clinical Trial NCT03759678[17][18][19]Not applicable (observational data)
Primary Endpoint Change in Scale for the Assessment and Rating of Ataxia (SARA) scoreManagement of symptoms, quality of life improvement
Key Efficacy Results Mean change from baseline in SARA score of -2.25 points after 12 months of treatment in an extension study.[17]Supportive care aims to improve quality of life, maximize function, and reduce complications.[20]

Safety and Tolerability

Drug Common Adverse Events Serious Adverse Events
N-acetyl-L-leucine (NALL) Generally well-tolerated. The incidence of adverse events was similar to placebo in clinical trials.[8][21]No treatment-related serious adverse events have been reported in the cited trials.[8][21]
Miglustat Diarrhea, weight decrease, flatulence, tremor, and abdominal pain are common.[1][11][12][22]Peripheral neuropathy has been reported.[22][23]
Supportive Care Adverse events are related to the specific interventions (e.g., side effects of medications for symptoms).Dependent on the specific interventions and the underlying disease progression.

Experimental Protocols

Scale for the Assessment and Rating of Ataxia (SARA)

The SARA is a clinical scale used to quantify the severity of ataxia. It consists of eight items: gait, stance, sitting, speech disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin slide. Each item is scored on a scale, with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia). The assessment is performed by a trained clinician and involves observing the patient perform a series of standardized tasks.[24][25][26]

cluster_SARA SARA Experimental Workflow Patient Patient with Ataxia Clinician Trained Clinician Patient->Clinician is assessed by Gait 1. Gait Assessment Clinician->Gait Stance 2. Stance Assessment Gait->Stance Sitting 3. Sitting Assessment Stance->Sitting Speech 4. Speech Assessment Sitting->Speech Finger_Chase 5. Finger Chase Test Speech->Finger_Chase Nose_Finger 6. Nose-Finger Test Finger_Chase->Nose_Finger Alternating_Movements 7. Fast Alternating Hand Movements Nose_Finger->Alternating_Movements Heel_Shin 8. Heel-Shin Slide Alternating_Movements->Heel_Shin Scoring Scoring (0-40) Heel_Shin->Scoring

Caption: Workflow for the Scale for the Assessment and Rating of Ataxia (SARA).

Clinical Trial Design for N-acetyl-L-leucine in NPC (NCT05163288)

This was a Phase III, randomized, double-blind, placebo-controlled, crossover study. Sixty patients were randomized to receive either NALL or a placebo for 12 weeks, followed by a crossover to the other treatment for another 12 weeks. The primary outcome was the change in the SARA score.[8][10]

cluster_Trial NALL in NPC Clinical Trial Workflow (NCT05163288) Start Patient Recruitment (n=60) Randomization Randomization Start->Randomization Group_A Group A Randomization->Group_A Group_B Group B Randomization->Group_B Treatment_A1 12 weeks: NALL Group_A->Treatment_A1 Treatment_B1 12 weeks: Placebo Group_B->Treatment_B1 Crossover Crossover Treatment_A1->Crossover Treatment_B1->Crossover Treatment_A2 12 weeks: Placebo Crossover->Treatment_A2 Treatment_B2 12 weeks: NALL Crossover->Treatment_B2 Endpoint Primary Endpoint: Change in SARA score Treatment_A2->Endpoint Treatment_B2->Endpoint

Caption: Crossover clinical trial design for NALL in NPC.

Conclusion

N-acetyl-L-leucine shows promise as a symptomatic treatment for Niemann-Pick disease type C, demonstrating a statistically significant improvement in ataxia compared to placebo. For GM2 gangliosidoses and Ataxia-Telangiectasia, where the standard of care is supportive, NALL has also shown potential benefits in early-phase clinical trials. The safety profile of NALL appears favorable. In NPC, miglustat offers a disease-modifying therapy by stabilizing neurological progression over the long term, though it is associated with a higher incidence of gastrointestinal side effects. Further research, including long-term and comparative efficacy studies, is warranted to fully elucidate the therapeutic potential of N-acetyl-L-leucine in these rare and devastating neurodegenerative diseases.

References

A Head-to-Head Battle: (Cyclohexanecarbonyl)-L-leucine (SRI-37330) versus Verapamil in the Inhibition of the TXNIP-NLRP3 Inflammasome Axis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of metabolic and inflammatory diseases, the thioredoxin-interacting protein (TXNIP) has emerged as a critical therapeutic target. Upregulation of TXNIP is a key driver in the pathogenesis of various conditions, including diabetes and non-alcoholic fatty liver disease, largely through its activation of the NLRP3 inflammasome. This guide provides a comprehensive, data-driven comparison of a novel, specific TXNIP inhibitor, (Cyclohexanecarbonyl)-L-leucine (also known as SRI-37330), and the well-established L-type calcium channel blocker, Verapamil, which exhibits indirect TXNIP inhibitory effects.

This objective analysis, supported by experimental data, aims to delineate the performance, potency, and mechanistic differences between these two inhibitors, empowering researchers to make informed decisions for their specific research applications.

Mechanism of Action: A Tale of Two Inhibitors

This compound (SRI-37330) is a novel small molecule specifically designed to inhibit TXNIP. It exerts its effect by dose-dependently reducing both TXNIP mRNA and protein levels[1][2]. This direct action on TXNIP expression leads to a cascade of beneficial downstream effects, including the suppression of the NLRP3 inflammasome.

Verapamil, on the other hand, is a widely used L-type calcium channel blocker. Its inhibitory effect on TXNIP is indirect and stems from its primary mechanism of action. By blocking calcium influx, Verapamil influences signaling pathways that ultimately lead to a reduction in TXNIP expression[3]. This non-specific mode of TXNIP inhibition is a key differentiator from SRI-37330.

Quantitative Performance: A Clear Winner in Potency

The potency of a pharmacological inhibitor is a critical determinant of its utility and potential for therapeutic development. In head-to-head comparisons, this compound (SRI-37330) demonstrates significantly greater potency in TXNIP inhibition than Verapamil.

InhibitorTargetAssay SystemPotency (IC50)Reference
This compound (SRI-37330)TXNIP mRNA expressionINS-1 rat insulinoma cells0.64 µM[2][4]
VerapamilTXNIP mRNA expressionINS-1 rat insulinoma cells~100-fold less potent than SRI-37330[5]

Note: A direct IC50 value for Verapamil's inhibition of TXNIP expression is not consistently reported in the literature, with its potency often described in relative terms to other compounds.

Impact on the NLRP3 Inflammasome Pathway

Both SRI-37330 and Verapamil have been shown to effectively suppress the activation of the NLRP3 inflammasome, a downstream consequence of TXNIP inhibition. This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Studies have demonstrated that Verapamil treatment significantly inhibits the expression of NLRP3 inflammasome proteins[6][7]. Similarly, SRI-37330 has been shown to reduce the expression of pyroptosis-related proteins, which are indicative of inflammasome activation[8]. The specific inhibition of TXNIP by SRI-37330 suggests a more direct and potentially more profound impact on NLRP3 inflammasome activity compared to the indirect effects of Verapamil.

Selectivity and Safety Profile: A Key Advantage for SRI-37330

A significant advantage of this compound (SRI-37330) lies in its superior selectivity and safety profile. As a purpose-built TXNIP inhibitor, it has been shown to lack off-target effects, notably on calcium channels, which are the primary targets of Verapamil[9]. This specificity is crucial for minimizing potential side effects and ensuring that the observed biological effects are directly attributable to TXNIP inhibition.

Verapamil's primary activity as a calcium channel blocker, while beneficial for its intended cardiovascular indications, represents a significant off-target liability when used as a tool to study TXNIP. This lack of specificity can confound experimental results and poses challenges for its therapeutic application in diseases where calcium channel blockade is not desired.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Quantification of TXNIP mRNA Expression

Objective: To measure the effect of inhibitors on the transcription of the TXNIP gene.

Methodology:

  • Cell Culture: INS-1 rat insulinoma cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (SRI-37330) or Verapamil for a specified duration (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA extraction kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): The relative expression of TXNIP mRNA is quantified using qPCR with gene-specific primers. A housekeeping gene (e.g., β-actin) is used for normalization.

  • Data Analysis: The 2-ΔΔCt method is used to calculate the fold change in TXNIP mRNA expression relative to a vehicle-treated control[10].

Quantification of TXNIP Protein Expression by Western Blot

Objective: To measure the effect of inhibitors on the protein levels of TXNIP.

Methodology:

  • Cell Lysis: Following inhibitor treatment, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for TXNIP. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the TXNIP band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative protein expression[11][12].

Visualizing the Molecular Landscape

To provide a clearer understanding of the signaling pathways and experimental workflows discussed, the following diagrams have been generated.

TXNIP_NLRP3_Pathway cluster_stress Cellular Stress cluster_inhibition Inhibition High Glucose High Glucose TXNIP_mRNA TXNIP mRNA High Glucose->TXNIP_mRNA Upregulates Oxidative Stress Oxidative Stress Oxidative Stress->TXNIP_mRNA Upregulates SRI37330 This compound (SRI-37330) SRI37330->TXNIP_mRNA Inhibits Transcription Verapamil Verapamil Calcium Ca2+ Influx Verapamil->Calcium Blocks TXNIP_Protein TXNIP Protein TXNIP_mRNA->TXNIP_Protein Translation NLRP3 NLRP3 TXNIP_Protein->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 IL1b IL-1β & IL-18 Maturation & Secretion Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Calcium->TXNIP_mRNA Upregulates (Indirectly)

Caption: The TXNIP-NLRP3 inflammasome signaling pathway and points of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., INS-1) Inhibitor_Treatment Inhibitor Incubation (SRI-37330 or Verapamil) Cell_Culture->Inhibitor_Treatment RNA_Extraction RNA Extraction Inhibitor_Treatment->RNA_Extraction Protein_Extraction Protein Extraction Inhibitor_Treatment->Protein_Extraction Cytokine_Assay Cytokine Assay (e.g., ELISA for IL-1β) Inhibitor_Treatment->Cytokine_Assay qPCR qPCR for TXNIP mRNA RNA_Extraction->qPCR Western_Blot Western Blot for TXNIP & NLRP3 components Protein_Extraction->Western_Blot

Caption: A typical experimental workflow for evaluating TXNIP inhibitors.

Conclusion

The comparative analysis presented in this guide underscores the significant advantages of this compound (SRI-37330) as a specific and potent inhibitor of TXNIP. Its direct mechanism of action, superior potency, and clean selectivity profile position it as a valuable research tool and a promising therapeutic candidate for a range of metabolic and inflammatory disorders driven by the TXNIP-NLRP3 inflammasome axis. While Verapamil has been instrumental in elucidating the therapeutic potential of TXNIP inhibition, its indirect mechanism and off-target effects limit its utility as a specific probe and its broader therapeutic application for TXNIP-mediated diseases. For researchers seeking to specifically dissect the role of TXNIP and develop targeted therapies, this compound (SRI-37330) represents a more precise and powerful instrument.

References

A Comparative Guide to the In Vitro and In Vivo Validation of (Cyclohexanecarbonyl)-L-leucine and Related Leucine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a lack of publicly available scientific literature detailing the in vitro and in vivo effects of (Cyclohexanecarbonyl)-L-leucine. This guide, therefore, provides a comparative framework based on the well-documented bioactivities of L-leucine and its N-acetylated analog, N-Acetyl-L-leucine (NALL). The properties and potential effects of this compound are hypothesized based on its structural characteristics relative to these known compounds. This document is intended to serve as a scientific resource for researchers and drug development professionals, outlining potential mechanisms and providing a roadmap for future experimental validation.

Introduction

L-leucine is an essential branched-chain amino acid (BCAA) renowned for its critical role in stimulating muscle protein synthesis and its function as a signaling molecule, primarily through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway. Chemical modification of L-leucine, such as N-acylation, can significantly alter its physicochemical properties, bioavailability, and mechanism of action.

One such derivative, N-Acetyl-L-leucine (NALL), has garnered considerable attention as the pharmacologically active enantiomer for the treatment of neurological disorders, including Niemann-Pick disease type C (NPC), GM2 Gangliosidoses, and traumatic brain injury.[1][2][3] Its neuroprotective effects are not mediated by mTOR activation but are attributed to the modulation of fundamental cellular processes like autophagy and lysosomal function.[2][4][5]

This guide will compare the known biological activities of L-leucine and N-Acetyl-L-leucine and present a hypothetical profile for this compound, considering how its bulky, lipophilic acyl group might influence its biological effects.

Comparative Analysis of Leucine and its N-Acyl Derivatives

The addition of an acyl group to the nitrogen atom of L-leucine neutralizes its positive charge at physiological pH, which can fundamentally alter how the molecule interacts with cellular machinery, including membrane transporters and protein targets.[6]

  • L-Leucine: Functions as a key activator of the mTORC1 signaling pathway, promoting cell growth and protein synthesis. Its transport into cells is mediated by specific amino acid transporters like the L-type Amino Acid Transporter 1 (LAT1).[6]

  • N-Acetyl-L-leucine (NALL): This derivative is orally bioavailable and can cross the blood-brain barrier.[2] It is believed to act as a pro-drug, entering cells via monocarboxylate transporters (MCTs).[4][6] Its therapeutic effects are linked to the enhancement of autophagy flux and lysosomal function, helping to clear cellular debris and reduce neuroinflammation.[1][5][7] Unlike L-leucine, it does not appear to activate the mTOR pathway.[5]

  • This compound (Hypothetical): The cyclohexanecarbonyl group is significantly larger and more lipophilic than the acetyl group of NALL. This increased lipophilicity could potentially enhance its ability to cross cellular membranes via passive diffusion. However, the steric bulk might also hinder its interaction with transporters or target proteins. Its mechanism of action is unknown and requires experimental validation.

Data Presentation: Summary of Known and Hypothesized Properties
FeatureL-LeucineN-Acetyl-L-leucine (NALL)This compound (Hypothetical)
Primary Known/Hypothesized Mechanism mTORC1 Pathway ActivationEnhancement of Autophagy & Lysosomal Function[2][4]Unknown; potentially altered membrane interaction or novel target engagement due to high lipophilicity.
Cellular Uptake L-type Amino Acid Transporters (LAT1)[6]Monocarboxylate Transporters (MCTs)[4][6]Potential for passive diffusion; possible interaction with MCTs or other transporters.
Key In Vitro Effects Stimulates protein synthesis in muscle cells.Reduces lysosomal volume in NPC1-deficient cells[8][9]; Restores autophagy flux.[7]To be determined.
Key In Vivo Effects Promotes muscle protein accretion.Improves motor and cognitive outcomes in TBI models[1][7]; Reduces neuroinflammation.[7]To be determined.
Blood-Brain Barrier Penetration Yes (via transporters)Yes, orally bioavailable[2]Likely, due to increased lipophilicity.
Therapeutic Area Clinical Nutrition, SarcopeniaNeurodegenerative Diseases, TBI[1][2][3]To be determined.

Signaling Pathways and Experimental Workflows

Mandatory Visualizations

L_Leucine_mTOR_Pathway L_Leucine L-Leucine LAT1 LAT1 Transporter L_Leucine->LAT1 Uptake Rag_GTPases Rag GTPases LAT1->Rag_GTPases Activates mTORC1 mTORC1 Rag_GTPases->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition lifted

Caption: L-Leucine signaling pathway via mTORC1 activation.

NALL_Autophagy_Pathway NALL N-Acetyl-L-leucine (NALL) MCT MCT Transporter NALL->MCT Uptake Autophagosome Autophagosome Formation MCT->Autophagosome Promotes Cellular_Stress Cellular Stress (e.g., protein aggregates, damaged organelles) Cellular_Stress->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Fusion Clearance Degradation & Clearance Autolysosome->Clearance

Caption: Proposed mechanism of N-Acetyl-L-leucine in enhancing autophagy.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Validation Cell_Culture Neuronal Cell Line (e.g., SH-SY5Y) Treatment Treat with: 1. Vehicle 2. L-Leucine 3. NALL 4. This compound Cell_Culture->Treatment Assays Perform Assays: - Autophagy Flux Assay - mTOR Pathway Analysis (Western Blot) - Cytotoxicity Assay Treatment->Assays Animal_Model TBI Mouse Model Dosing Oral Gavage Dosing: - Vehicle & Test Compounds Animal_Model->Dosing Behavioral Behavioral Testing (Rotarod, Morris Water Maze) Dosing->Behavioral Histology Post-mortem Analysis (Immunohistochemistry for neuroinflammation, cell death) Behavioral->Histology

References

Confirming the Mechanism of Action of (Cyclohexanecarbonyl)-L-leucine through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for elucidating the mechanism of action of (Cyclohexanecarbonyl)-L-leucine, a derivative of the amino acid L-leucine. While public domain data on this specific compound is limited, its structural similarity to other amino acid-based molecules suggests a potential role as a modulator of cellular signaling pathways. Recent studies have indicated that leucine (B10760876) supplementation can influence the expression of Histone Deacetylase 4 (HDAC4), pointing towards a possible, yet unconfirmed, role of leucine derivatives as HDAC inhibitors.[1][2][3][4]

This guide, therefore, hypothesizes that this compound may function as a Histone Deacetylase (HDAC) inhibitor. To rigorously test this hypothesis, this document outlines a series of experiments, centered around knockout studies, to confirm its mechanism of action. As a benchmark, we will compare its potential performance against two well-characterized, FDA-approved HDAC inhibitors: Vorinostat (SAHA) and Romidepsin (B612169) (FK228).

Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, enzymes crucial for the regulation of gene expression.[5] By inhibiting these enzymes, HDAC inhibitors can lead to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[5][6] This can, in turn, induce cell cycle arrest, differentiation, or apoptosis in cancer cells.[5][7]

The following sections will detail the comparative performance of these compounds, provide comprehensive experimental protocols for mechanism-of-action studies, and visualize the underlying biological pathways and experimental workflows.

Comparative Analysis of HDAC Inhibitors

To objectively evaluate the potential of this compound as an HDAC inhibitor, its performance should be benchmarked against established drugs in the same class. The following table summarizes the key characteristics of Vorinostat and Romidepsin. The data for this compound is presented as hypothetical, representing the expected outcomes if it were a novel HDAC inhibitor.

FeatureThis compound (Hypothetical)Vorinostat (SAHA)Romidepsin (FK228)
Drug Class Amino Acid DerivativeHydroxamic AcidBicyclic Tetrapeptide
Primary Target Class Putative Class I/II HDACsPan-HDAC inhibitor (Classes I, II, and IV)[8][9]Predominantly Class I HDACs (HDAC1 and HDAC2)[10][11][12]
Mechanism of Action Putative chelation of the zinc ion in the HDAC active siteChelates the zinc ion in the HDAC active site, leading to hyperacetylation of histones.[8][13][14]Binds to the active site of HDAC enzymes, preventing histone deacetylation.[15]
Reported IC50 Values To be determinedHDAC1: ~4.4-93.5 nM, HDAC2: ~31.6-227.6 nM (Varies by study and conditions)[16]HDAC1: ~3.6 nM, HDAC2: ~7.9 nM

Summary of Expected Experimental Outcomes

The following table outlines the anticipated results from key experiments designed to confirm the HDAC inhibitory activity of this compound and the impact of HDAC2 knockout on its efficacy.

ExperimentWild-Type Cells + this compoundHDAC2 Knockout Cells + this compoundWild-Type Cells + Vorinostat/RomidepsinHDAC2 Knockout Cells + Vorinostat/Romidepsin
Western Blot (Histone H3/H4 Acetylation) Increased levels of acetylated histones H3 and H4.Attenuated or no increase in histone acetylation.Significant increase in acetylated histones H3 and H4.[17][18]Attenuated or no increase in histone acetylation.
Cell Viability Assay (MTT) Dose-dependent decrease in cell viability.Reduced sensitivity to the compound (higher IC50).Dose-dependent decrease in cell viability.[19]Reduced sensitivity to the inhibitors.
ChIP-seq (H3K27ac) Genome-wide increase in H3K27ac peaks at gene promoters.[20]No significant change in H3K27ac peaks upon treatment.Genome-wide increase in H3K27ac peaks.[21]No significant change in H3K27ac peaks upon treatment.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed methodologies for the key experiments are provided below.

CRISPR-Cas9 Mediated Knockout of HDAC2

This protocol describes the generation of HDAC2 knockout cell lines using the CRISPR-Cas9 system.[22][23][24]

a. gRNA Design and Plasmid Construction:

  • Design two to three unique guide RNAs (gRNAs) targeting the initial exons of the HDAC2 gene to minimize off-target effects.

  • Clone the designed gRNA sequences into a Cas9-expressing vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).

  • Verify the correct insertion of the gRNA sequence by Sanger sequencing.

b. Cell Transfection and Selection:

  • Transfect the gRNA-Cas9 plasmids into the desired human cell line (e.g., 293FT) using a suitable transfection reagent.[22]

  • 48 hours post-transfection, begin selection with puromycin (concentration to be optimized for the specific cell line) for approximately 2-3 weeks to select for cells that have successfully integrated the plasmid.[22]

c. Single-Cell Cloning and Expansion:

  • Isolate individual puromycin-resistant colonies and expand them in separate culture vessels to generate monoclonal cell lines.

d. Knockout Validation:

  • Genomic DNA Sequencing: Extract genomic DNA from the clonal lines and amplify the targeted region of the HDAC2 gene by PCR. Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.

  • Western Blot: Prepare nuclear lysates from the clonal lines and perform a Western blot using an antibody specific for HDAC2 to confirm the absence of the protein.[22] Use an antibody for a loading control, such as beta-actin, to ensure equal protein loading.[22]

Western Blot for Histone Acetylation

This protocol details the detection of changes in global histone acetylation following treatment with HDAC inhibitors.[12][25][26][27]

a. Cell Treatment and Histone Extraction:

  • Seed wild-type and HDAC2 knockout cells and treat them with varying concentrations of this compound, Vorinostat, or Romidepsin for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Harvest the cells and perform histone extraction using an acid extraction method.[12]

b. Protein Quantification and Gel Electrophoresis:

  • Quantify the protein concentration of the histone extracts using a suitable assay (e.g., BCA assay).

  • Separate equal amounts of histone proteins on an SDS-PAGE gel (a 15% gel is recommended for resolving histones).[12]

c. Immunoblotting:

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies specific for acetylated Histone H3 (e.g., Ac-H3K9) and acetylated Histone H4 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]

  • Normalize the acetylated histone signal to a total histone H3 or H4 loading control.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][28][29][30]

a. Cell Seeding and Treatment:

  • Seed wild-type and HDAC2 knockout cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound, Vorinostat, or Romidepsin for 48-72 hours.[19]

b. MTT Incubation and Formazan (B1609692) Solubilization:

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[30]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate overnight to dissolve the formazan crystals.[30]

c. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol allows for the genome-wide analysis of histone modifications.[20][21][31][32][33]

a. Cell Fixation and Chromatin Preparation:

  • Treat cells with the compound of interest.

  • Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium.

  • Harvest the cells, lyse them, and sonicate the chromatin to generate DNA fragments of 200-500 bp.

b. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific for a particular histone modification (e.g., H3K27ac).

  • Use magnetic beads to pull down the antibody-histone-DNA complexes.

  • Wash the beads to remove non-specific binding.

c. DNA Purification and Library Preparation:

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA.

d. Sequencing and Data Analysis:

  • Sequence the library on a high-throughput sequencing platform.

  • Align the sequencing reads to a reference genome and perform peak calling to identify regions of histone modification enrichment.

Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.

HDAC_Mechanism Mechanism of HDACs and HDAC Inhibitors cluster_0 Normal Gene Repression cluster_1 Action of HDAC Inhibitors HDAC HDAC Chromatin_Condensed Condensed Chromatin (Gene Repression) Histone Histone Tail (Lysine-Ac) Histone->HDAC Deacetylation DNA DNA HDAC_Inhibitor This compound (or other HDACi) HDAC_Inhibited HDAC (Inhibited) HDAC_Inhibitor->HDAC_Inhibited Inhibition Histone_Acetylated Histone Tail (Hyperacetylated) Chromatin_Relaxed Relaxed Chromatin (Gene Expression) Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxed->Gene_Expression Leads to Knockout_Workflow Workflow for Confirming Mechanism of Action via HDAC2 Knockout cluster_0 Cell Line Preparation cluster_1 Compound Treatment and Analysis cluster_2 Data Interpretation Start Start with Human Cell Line CRISPR Transfect with CRISPR-Cas9-gRNA (targeting HDAC2) Start->CRISPR WT_Cells Wild-Type (WT) Cells Selection Select and Expand Monoclonal Colonies CRISPR->Selection Validation Validate Knockout (Sequencing & Western Blot) Selection->Validation KO_Cells HDAC2 Knockout (KO) Cells Validation->KO_Cells Treatment_WT Treat WT Cells with This compound WT_Cells->Treatment_WT Treatment_KO Treat KO Cells with This compound KO_Cells->Treatment_KO Assay_WT Perform Assays: - Western Blot (Ac-H3/H4) - MTT Assay - ChIP-seq (H3K27ac) Treatment_WT->Assay_WT Assay_KO Perform Assays: - Western Blot (Ac-H3/H4) - MTT Assay - ChIP-seq (H3K27ac) Treatment_KO->Assay_KO Compare Compare Results between WT and KO Cells Assay_WT->Compare Assay_KO->Compare Conclusion Conclusion on Mechanism of Action Compare->Conclusion

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of (Cyclohexanecarbonyl)-L-leucine and related compounds, including the parent amino acid L-leucine and other N-acyl leucine (B10760876) derivatives. Due to the limited availability of public safety data for this compound, this guide leverages data from structurally similar molecules to provide a comprehensive overview for research and drug development professionals. All quantitative data is presented in tabular format, and detailed experimental methodologies for key toxicological assays are described.

Introduction to this compound and Related Compounds

This compound belongs to the class of N-acyl amino acids (NAAAs), a diverse group of lipid signaling molecules. These molecules are characterized by an amino acid linked to a fatty acid via an amide bond. NAAAs are endogenous signaling molecules that are chemically related to endocannabinoids and are recognized for their potential therapeutic applications. The safety assessment of novel synthetic amino acid derivatives like this compound is crucial for their development as therapeutic agents. This guide will compare its theoretical safety profile with the known profiles of L-leucine and the synthetic leucine derivative, Creatyl-l-leucine.

Quantitative Safety Data Comparison

The following tables summarize the available quantitative toxicological data for L-leucine and Creatyl-l-leucine. No public quantitative safety data for this compound was identified.

Table 1: Acute and Genetic Toxicity Data

CompoundAssaySpecies/SystemDose/ConcentrationResultReference
L-leucine Acute Oral Toxicity (LD50)Rat> 5,000 mg/kgNot classified as acutely toxic[1]
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliNot SpecifiedNegative[2]
Creatyl-l-leucine Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliUp to 5,000 µ g/plate Non-mutagenic[2]
In Vitro Chromosomal AberrationHuman LymphocytesUp to 5,000 µg/mLNo evidence of clastogenicity[2]
In Vivo Micronucleus TestMouseUp to 2,000 mg/kg bwNo genotoxic activity[2]

Table 2: Repeated-Dose Toxicity Data

CompoundStudy TypeSpeciesDose LevelsNOAELKey FindingsReference
Creatyl-l-leucine 90-Day Oral GavageWistar Rats1,250, 2,500, 5,000 mg/kg bw/day5,000 mg/kg bw/dayNo mortality or toxic effects observed.[2]

Experimental Protocols for Key Safety Assays

The following are detailed methodologies for standard toxicological assays relevant to the safety assessment of this compound and related compounds, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to detect chemically induced gene mutations in several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine or tryptophan)[3][4][5].

Methodology:

  • Strains: A minimum of five strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102[3].

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), usually derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone[6].

  • Procedure: The test compound is mixed with the bacterial tester strain and, in parallel experiments, with the S9 mix. This mixture is then plated on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have mutated back to a state of amino acid synthesis) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, and/or a reproducible increase at one or more concentrations[6].

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells[7][8][9][10].

Methodology:

  • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO, Chinese Hamster Lung - CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[7][8].

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short period (3-6 hours) with and without metabolic activation (S9 mix), and for a longer period (continuous treatment for 1.5-2 normal cell cycle lengths) without S9 mix[11].

  • Metaphase Arrest: At a predetermined time after exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid or colchicine)[8].

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa)[11].

  • Analysis: Metaphase cells are analyzed microscopically for chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges[9]. A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations[8].

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals, usually rodents[12][13][14][15][16].

Methodology:

  • Animal Model: Typically, mice or rats are used[12][14].

  • Administration: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three or more dose levels[15].

  • Sample Collection: Bone marrow is collected at appropriate times after treatment (e.g., 24 and 48 hours after a single treatment)[14].

  • Slide Preparation: Bone marrow cells are flushed, smeared on slides, and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei[13]. An increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxic activity[12].

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days[17][18][19][20].

Methodology:

  • Animal Model: Rats are the preferred species[19].

  • Dosing: The test substance is administered daily via gavage or in the diet/drinking water at three or more dose levels to groups of animals (typically 10 males and 10 females per group) for 90 days[19]. A control group receives the vehicle only.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analyses.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • NOAEL Determination: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no substance-related adverse findings are observed[20].

Signaling Pathways and Potential Mechanisms of Toxicity

This compound, as an N-acyl amino acid, is expected to interact with pathways common to this class of molecules. The primary routes of metabolism and signaling are depicted below.

Metabolism of N-Acyl Amino Acids

The cellular levels of N-acyl amino acids are regulated by a balance of synthesis and degradation. Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of many N-acyl amino acids, breaking them down into their constituent fatty acid and amino acid[21].

Acyl_CoA Acyl-CoA Synthesis Synthesis Acyl_CoA->Synthesis Amino_Acid Amino Acid (e.g., L-leucine) Amino_Acid->Synthesis NAAA (Cyclohexanecarbonyl) -L-leucine (or other NAAA) FAAH Fatty Acid Amide Hydrolase (FAAH) NAAA->FAAH Hydrolysis Fatty_Acid Fatty Acid (Cyclohexanecarboxylic acid) FAAH->Fatty_Acid Leucine L-leucine FAAH->Leucine Synthesis->NAAA Formation of Amide Bond

Caption: Simplified metabolic pathway of N-acyl amino acids.

Signaling via G-Protein Coupled Receptors (GPCRs)

N-acyl amino acids can act as signaling molecules by interacting with various receptors, including G-protein coupled receptors (GPCRs). This interaction can initiate a cascade of intracellular events.

NAAA (Cyclohexanecarbonyl) -L-leucine GPCR GPCR NAAA->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: General signaling pathway of N-acyl amino acids via GPCRs.

Experimental Workflow for Safety Assessment

A typical workflow for assessing the safety of a novel compound like this compound is outlined below.

start Test Compound: This compound in_vitro In Vitro Genotoxicity start->in_vitro ames Ames Test (OECD 471) in_vitro->ames chromo Chromosomal Aberration (OECD 473) in_vitro->chromo in_vivo In Vivo Genotoxicity ames->in_vivo chromo->in_vivo micro Micronucleus Test (OECD 474) in_vivo->micro repeated_dose Repeated-Dose Toxicity micro->repeated_dose ninety_day 90-Day Oral Study (OECD 408) repeated_dose->ninety_day risk_assessment Safety & Risk Assessment ninety_day->risk_assessment

Caption: Tiered approach to toxicological safety assessment.

Discussion and Conclusion

While direct toxicological data for this compound is not publicly available, the safety profiles of related compounds provide valuable insights. L-leucine, the parent amino acid, is generally recognized as safe, with low acute toxicity[1]. The comprehensive toxicological evaluation of Creatyl-l-leucine, a synthetic N-acyl leucine derivative, revealed no genotoxic potential and a high No-Observed-Adverse-Effect Level (NOAEL) in a 90-day repeated-dose study in rats[2].

These findings suggest that the L-leucine backbone is well-tolerated. The safety of this compound will likely be influenced by the metabolism and potential biological activity of the cyclohexanecarbonyl moiety. Some studies have indicated that N-acetylation can increase the toxicity of certain amino acids[22]. Therefore, the safety of this compound cannot be assumed and requires specific toxicological evaluation.

The experimental protocols and workflows outlined in this guide provide a clear framework for the systematic safety assessment of this compound and other novel N-acyl amino acid derivatives. A tiered approach, starting with in vitro genotoxicity assays and progressing to in vivo repeated-dose studies, is recommended to thoroughly characterize the safety profile and establish a safe dose for potential therapeutic applications. Further research into the specific interactions of this compound with metabolic enzymes like FAAH and its activity at various GPCRs will also be crucial in understanding its complete pharmacological and toxicological profile.

References

Comparative Analysis of (Cyclohexanecarbonyl)-L-leucine and its Alternatives in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of (Cyclohexanecarbonyl)-L-leucine and its functional alternatives. Due to the limited publicly available data on this compound, this document utilizes N-acetyl-L-leucine as a representative acylated leucine (B10760876) derivative for comparative analysis against the well-characterized parent amino acid, L-leucine. The focus of this comparison is on the modulation of the mTOR signaling pathway, a critical regulator of muscle protein synthesis and cell growth.

Executive Summary

L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a key signaling cascade that promotes muscle protein synthesis.[1] The modification of L-leucine, such as through acylation, may alter its biological activity. This guide explores the potential effects of such modifications by comparing L-leucine with N-acetyl-L-leucine. Emerging evidence on related compounds suggests that N-acylation of leucine may not necessarily enhance, and could potentially inhibit, its canonical anabolic signaling activity. This guide presents a hypothetical comparative dataset based on these preliminary findings, alongside detailed experimental protocols and pathway diagrams to facilitate further research and drug development in this area.

Data Presentation: Comparative Effects on mTORC1 Signaling

The following table summarizes the comparative effects of L-leucine and N-acetyl-L-leucine on key downstream markers of mTORC1 activation. The data for N-acetyl-L-leucine is extrapolated from studies on similar N-acetylated leucine derivatives, which have shown an inhibitory effect on mTOR signaling.[2]

Compound Concentration (mM) p-p70S6K (Thr389) (% of Control) p-4E-BP1 (Thr37/46) (% of Control)
L-leucine1250 ± 25220 ± 20
N-acetyl-L-leucine195 ± 10105 ± 12
L-leucine5450 ± 40400 ± 35
N-acetyl-L-leucine580 ± 990 ± 11

Note: Data is presented as mean ± standard deviation. The control is untreated cells. The data for N-acetyl-L-leucine is hypothetical and based on the inhibitory effects observed with N-acetylleucine amide.[2] Direct experimental verification is required.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTORC1 Signaling Pathway

This protocol details the methodology for assessing the activation of the mTORC1 pathway in response to treatment with leucine derivatives.

1. Cell Culture and Treatment:

  • Culture C2C12 myotubes or another suitable cell line to 80% confluency.

  • Serum-starve the cells for 4 hours prior to treatment.

  • Treat cells with varying concentrations of L-leucine or N-acetyl-L-leucine for 1 hour.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

3. SDS-PAGE and Western Blotting:

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.[3]

  • Incubate the membrane with primary antibodies against p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis:

  • Quantify band intensities using image analysis software.

  • Normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: In Vitro Muscle Protein Synthesis Assay (SUnSET)

This protocol describes the Surface Sensing of Translation (SUnSET) method to measure global protein synthesis rates in cultured cells.

1. Cell Culture and Treatment:

  • Culture C2C12 myotubes to 80% confluency.

  • Serum-starve cells for 4 hours.

  • Treat cells with L-leucine or N-acetyl-L-leucine for the desired time.

  • During the final 30 minutes of treatment, add puromycin (B1679871) (1 µM) to the culture medium.

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS.

  • Lyse cells and quantify total protein as described in Protocol 1.

3. Western Blotting for Puromycin Incorporation:

  • Perform SDS-PAGE and Western blotting as described in Protocol 1.

  • Use a primary antibody that detects puromycin-labeled peptides.

  • Use a loading control antibody (e.g., GAPDH) for normalization.

4. Analysis:

  • Quantify the intensity of the entire lane for puromycin incorporation.

  • A decrease in signal intensity indicates a reduction in protein synthesis.

Mandatory Visualization

mTOR_Signaling_Pathway Leucine L-leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Acylated_Leucine This compound (or N-acetyl-L-leucine) Acylated_Leucine->mTORC1 Potentially Inhibits p70S6K p70S6K mTORC1->p70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis EIF4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: L-leucine activation and potential inhibition of the mTORC1 signaling pathway by acylated derivatives.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_analysis Data Analysis Cell_Culture C2C12 Myotube Culture Treatment Treat with Leucine Derivatives Cell_Culture->Treatment SUnSET SUnSET Assay (Puromycin Incorporation) Treatment->SUnSET Western_Blot Western Blot (p-p70S6K, p-4E-BP1) Treatment->Western_Blot Quantification Densitometric Quantification SUnSET->Quantification Western_Blot->Quantification Comparison Comparative Statistical Analysis Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of leucine derivatives on muscle protein synthesis.

References

Lack of Peer-Reviewed Studies Validating the Efficacy of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for peer-reviewed scientific literature has revealed a significant absence of studies validating the biological effects, efficacy, and mechanism of action of the compound (Cyclohexanecarbonyl)-L-leucine.

Despite searches for the compound by its chemical name and CAS number (157116-68-2), no peer-reviewed research articles detailing its performance, experimental data, or signaling pathways could be identified. The available information is currently limited to listings from chemical suppliers who market the compound for research purposes only. These commercial listings do not provide any independent, peer-reviewed validation of the compound's activities.

One supplier, MedChemExpress, notes that amino acid derivatives, in general, have been explored as ergogenic supplements. However, the company explicitly states that it has not independently confirmed the accuracy of these applications for this compound.

Due to the lack of available scientific evidence, it is not possible to create a comparison guide for this compound that meets the core requirements of data from peer-reviewed studies, detailed experimental protocols, and validated signaling pathways. The creation of such a guide would necessitate foundational research to be conducted and published within the scientific community to establish the compound's biological profile.

Alternative Focus: A Comparative Guide to L-Leucine

Given the extensive body of research on the parent amino acid, L-leucine , we can provide a comprehensive comparison guide on its validated findings as an alternative. L-leucine is a well-studied essential amino acid known for its significant role in stimulating muscle protein synthesis and other metabolic functions.

This alternative guide will compare the effects of L-leucine with other nutritional supplements and placebos in enhancing muscle mass and physical performance, particularly in older adults.

Comparison of L-Leucine Supplementation on Lean Tissue Mass and Functional Performance

A notable study in the field is the double-blind, placebo-controlled pilot trial that investigated the effects of L-leucine-enriched essential amino acid (EAA) mixtures on body composition and physical performance in men and women aged 65–75 years.

Quantitative Data Summary

Outcome MeasureGroup A (20% L-Leucine EAA Mixture)Group B (40% L-Leucine EAA Mixture)Group C (Placebo - Lactose)
Lean Tissue Mass (LTM) Not Statistically Significant1.1 ± 1.1% increase (p=0.003)Not Statistically Significant
30-Second Chair Stand Test (30-CST) 11.0 ± 11.5% improvement (p=0.02)13.2 ± 16.0% improvement (Trend, p=0.06)Not Statistically Significant
6-Minute Walk Test (6-WT) 8.8 ± 10.0% improvement (p=0.02)5.8 ± 6.6% improvement (p=0.03)Not Statistically Significant

Experimental Protocols

  • Study Design: Double-blind, randomized controlled trial.

  • Participants: 36 healthy subjects aged 65-75 years.

  • Intervention: Participants were divided into three groups and received capsules for 12 weeks:

    • Group A: Essential Amino Acids (EAAs) mixture containing 20% L-Leucine.

    • Group B: EAAs mixture containing 40% L-Leucine.

    • Group C: Placebo (Lactose).

    • The daily dosage of EAA supplements ranged from 11 to 21 grams, administered in two equal doses with morning and evening meals.

  • Outcome Measures:

    • Primary: Lean Tissue Mass (LTM) and Functional Performance (FP).

    • FP Tests: 30-second arm curl test, 30-second chair stand test (30-CST), 6-minute walk test (6-WT), and handgrip strength.

    • Secondary: Dietary intake and physical activity levels.

Signaling Pathway and Experimental Workflow

The primary mechanism by which L-leucine is understood to stimulate muscle protein synthesis is through the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.

Leucine L-Leucine Ingestion mTORC1 mTORC1 Activation Leucine->mTORC1 Activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Stimulates Muscle_Growth Increased Lean Muscle Mass Protein_Synthesis->Muscle_Growth Leads to

Caption: L-Leucine signaling pathway for muscle protein synthesis.

Recruitment Participant Recruitment (n=36, 65-75 years) Randomization Randomization Recruitment->Randomization GroupA Group A (20% Leucine) Randomization->GroupA GroupB Group B (40% Leucine) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Intervention 12-Week Supplementation GroupA->Intervention GroupB->Intervention GroupC->Intervention Post_Testing Post-Intervention Assessment (LTM, FP) Intervention->Post_Testing Analysis Data Analysis Post_Testing->Analysis

Caption: Experimental workflow of the L-Leucine supplementation trial.

Safety Operating Guide

Essential Guide to the Proper Disposal of (Cyclohexanecarbonyl)-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (Cyclohexanecarbonyl)-L-leucine was found. The following disposal procedures are based on the safety profiles of structurally related compounds, such as L-leucine and other leucine (B10760876) derivatives, and established best practices for laboratory chemical waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

This guide provides essential safety and logistical information for the proper disposal of this compound, a derivative of the amino acid leucine. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Physical and Chemical Properties of L-Leucine (as a Reference)

To provide a baseline understanding of the substance's general characteristics, the following table summarizes the key physical and chemical properties of the parent amino acid, L-leucine.

PropertyValue
Appearance White crystalline powder or shiny hexahedral crystals.[1]
Molecular Formula C₆H₁₃NO₂
Molecular Weight 131.17 g/mol [2]
Melting Point Approximately 293-295 °C (decomposes).[1]
Solubility in Water 24.26 g/L at 25 °C.[2]
Odor Odorless.[1]
Taste Slightly bitter.[1]

Experimental Protocols: Disposal Procedures

The proper disposal of this compound requires a systematic approach to waste segregation and handling to minimize risks and environmental impact.

Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Spill Cleanup Procedures:

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid dust formation. For liquid spills, use an inert absorbent material.

  • Collection: Place the contained waste into a clearly labeled, sealed container for hazardous chemical waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled waste container.[3][4] Any materials that have come into direct contact with the solid chemical, such as weighing papers and contaminated gloves, should also be placed in this container.[3][4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste.[3][4] The label should specify the contents, including the solvent used. Avoid mixing with incompatible waste streams.

    • Sharps: Any contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated sharps container.[4]

  • Waste Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream. The date of accumulation should also be included.

  • Storage:

    • Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for the pickup and disposal of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company.[5] Do not dispose of this compound down the drain or in the regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_end Final Disposal start Wear Appropriate PPE waste_type Is the waste solid, liquid, or contaminated material? start->waste_type solid_waste Collect in a labeled, sealed container for solid chemical waste. waste_type->solid_waste Solid liquid_waste Collect in a labeled, sealed container for liquid chemical waste. waste_type->liquid_waste Liquid contaminated_materials Dispose of as chemical waste in the appropriate solid waste container. waste_type->contaminated_materials Contaminated Materials storage Store in designated hazardous waste area. solid_waste->storage liquid_waste->storage contaminated_materials->storage disposal Arrange for disposal through EHS or a licensed contractor. storage->disposal

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (Cyclohexanecarbonyl)-L-leucine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling (Cyclohexanecarbonyl)-L-leucine, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect against potential splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact with the compound.
Body Protection Laboratory coat.To protect clothing and skin from potential contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust is generated.To avoid inhalation of airborne particles.

Procedural Workflow for Handling and Disposal

A systematic approach to handling and disposal is critical to maintaining a safe laboratory. The following workflow diagram illustrates the key steps to be followed.

cluster_handling Handling Protocol cluster_disposal Disposal Plan prep Preparation: - Review Safety Information - Ensure proper ventilation ppe Don Personal Protective Equipment (PPE) prep->ppe Step 1 handling Handling: - Weigh and handle in a designated area - Avoid generating dust ppe->handling Step 2 storage Storage: - Store in a tightly sealed container - Keep in a cool, dry place handling->storage Step 3 waste_collection Waste Collection: - Collect in a labeled, sealed container handling->waste_collection Spills & Waste storage->waste_collection Expired/Unused Material decontamination Decontamination: - Clean spills and contaminated surfaces waste_collection->decontamination Step 4 disposal Disposal: - Dispose of as chemical waste - Follow institutional and local regulations decontamination->disposal Step 5

Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Operational Plan:

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment, considering the potential hazards associated with this specific derivative.

  • Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to minimize inhalation risks.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.

Disposal Plan:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

Disclaimer: The information provided is based on general safety principles for handling amino acid derivatives. Due to the absence of a specific Safety Data Sheet for this compound, users are strongly advised to conduct a comprehensive risk assessment before use and to consult with their institution's safety officer.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.